molecular formula C10H11NO4 B1630485 2-(4-Nitrophenyl)butyric acid CAS No. 7463-53-8

2-(4-Nitrophenyl)butyric acid

Cat. No.: B1630485
CAS No.: 7463-53-8
M. Wt: 209.2 g/mol
InChI Key: XBGNOMBPRQVJSR-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)butyric acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404387. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenyl)butanoic acid
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InChI

InChI=1S/C10H11NO4/c1-2-9(10(12)13)7-3-5-8(6-4-7)11(14)15/h3-6,9H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XBGNOMBPRQVJSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID701033429
Record name 2-(4-Nitrophenyl)butanoic acid
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Molecular Weight

209.20 g/mol
Source PubChem
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CAS No.

7463-53-8, 46406-87-5
Record name α-Ethyl-4-nitrobenzeneacetic acid
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Record name Butyric acid, 2-(p-nitrophenyl)-
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Record name 2-(4-Nitrophenyl)butanoic acid
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Record name 2-(4-nitrophenyl)butyric acid
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Foundational & Exploratory

2-(4-Nitrophenyl)butyric acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 2-(4-Nitrophenyl)butyric Acid

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the compound's molecular architecture, stereochemistry, spectroscopic identity, and synthetic pathways, grounding all claims in authoritative references.

Introduction and Physicochemical Profile

This compound (CAS No: 7463-53-8), also known as 2-(p-nitrophenyl)butanoic acid, is a derivative of butyric acid of significant interest in the pharmaceutical and organic synthesis sectors. Its primary utility lies in its role as a crucial precursor in the synthesis of Indobufen, a reversible anti-platelet aggregation agent.[1][2][3] Understanding its structural and chemical properties is paramount for its effective application in multi-step synthetic processes.

The compound typically presents as an off-white to light beige or yellow crystalline powder.[1] Its molecular structure integrates three key functional components: a butyric acid backbone, a phenyl ring attached at the alpha-carbon (C2), and an electron-withdrawing nitro group (-NO₂) at the para-position (C4) of the phenyl ring. This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₁₁NO₄[2][4]
Molecular Weight 209.20 g/mol [4]
IUPAC Name 2-(4-nitrophenyl)butanoic acid[4]
Melting Point 121-123 °C[1][2]
Appearance Off-white to light beige/yellow powder[1]
Solubility Sparingly soluble in water; soluble in organic solvents such as methanol, ethanol, acetone, and chloroform.[1]

Molecular Structure and Stereochemistry

The molecular architecture of this compound is fundamental to its chemical behavior. The molecule's core is a butyric acid chain, with the second carbon atom (the α-carbon) being a focal point of substitution and stereochemistry.

Figure 1: 2D Molecular Structure of this compound.

Key Functional Groups
  • Carboxylic Acid Moiety (-COOH): This group confers acidic properties to the molecule and is a primary site for chemical reactions, such as esterification or conversion to an acid chloride.

  • p-Nitrophenyl Group: The phenyl ring is substituted with a nitro group (-NO₂) at the para position. The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution and influences the acidity of the α-carbon's proton.

  • Ethyl Group (-CH₂CH₃): Attached to the α-carbon, this alkyl group completes the butyric acid structure.

Stereochemistry: A Chiral Center

A critical feature of the this compound structure is the presence of a chiral center at the α-carbon (the carbon atom bonded to the carboxyl group, the phenyl ring, the ethyl group, and a hydrogen atom).

  • Enantiomers: Because it possesses a stereocenter, the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers: (R)-2-(4-nitrophenyl)butyric acid and (S)-2-(4-nitrophenyl)butyric acid.

  • Racemic Mixture: Standard synthesis methods typically produce a 50:50 mixture of these two enantiomers, known as a racemic mixture.[5]

  • Chiral Resolution: For applications where stereochemistry is critical, such as in pharmaceuticals, separation of the racemic mixture into its individual enantiomers is necessary. This process, known as chiral resolution, can be achieved by forming diastereomeric salts with a chiral base (e.g., a chiral amine) followed by fractional crystallization, or by using chiral chromatography.[6][7] The differing physical properties of the diastereomeric salts allow for their separation.

Spectroscopic Characterization for Structural Elucidation

The confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique information about the molecule's functional groups and connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The electron-withdrawing effect of the aromatic nitro group slightly shifts the frequencies of the N-O stretching bands compared to aliphatic nitro compounds.[8]

Table 2: Key IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Rationale
Carboxylic Acid (O-H)Stretching, broad3300 - 2500Characteristic broad absorption due to hydrogen bonding.
Aromatic C-HStretching3100 - 3000Typical for sp² C-H bonds in the phenyl ring.
Aliphatic C-HStretching3000 - 2850For sp³ C-H bonds in the ethyl group.
Carboxylic Acid (C=O)Stretching~1700Strong absorption characteristic of the carbonyl group in a carboxylic acid.
Aromatic Nitro (N-O)Asymmetric Stretch1550 - 1475Strong and characteristic for aromatic nitro compounds.[8][9]
Aromatic Nitro (N-O)Symmetric Stretch1360 - 1290Strong and characteristic, appears alongside the asymmetric stretch.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment.

    • Aromatic Protons: Two doublets in the δ 7.5-8.5 ppm region, characteristic of a 1,4-disubstituted (para) benzene ring. The protons closer to the electron-withdrawing nitro group will be further downfield.

    • Carboxylic Acid Proton: A broad singlet, typically far downfield (>10 ppm), which may exchange with D₂O.

    • α-Methine Proton (-CH-): A triplet around δ 3.6-3.8 ppm, coupled to the adjacent methylene protons.

    • Methylene Protons (-CH₂-): A multiplet (quintet or sextet) around δ 1.8-2.2 ppm, coupled to both the α-methine and the terminal methyl protons.

    • Methyl Protons (-CH₃): A triplet around δ 0.9-1.1 ppm, coupled to the adjacent methylene protons.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom.

    • Carboxyl Carbon: δ > 170 ppm.

    • Aromatic Carbons: Four signals in the δ 120-150 ppm range. The carbon attached to the nitro group will be significantly deshielded.

    • α-Carbon: δ ~45-55 ppm.

    • Methylene Carbon: δ ~25-30 ppm.

    • Methyl Carbon: δ ~10-15 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected monoisotopic mass is 209.0688 Da.[4] The mass spectrum would show a molecular ion peak [M]⁺ at m/z 209, with potential fragmentation patterns corresponding to the loss of the carboxyl group, the ethyl group, or parts of the nitro group.

Synthetic Methodologies

The synthesis of this compound is well-documented, with several viable routes. The choice of method often depends on the availability of starting materials, scalability, and safety considerations. Below are two common, validated protocols.

SynthesisWorkflow cluster_0 Method 1: Electrophilic Nitration cluster_1 Method 2: Malonic Ester Hydrolysis A1 2-Phenylbutyric Acid A3 Nitration Reaction (<0 °C) A1->A3 A2 Nitrating Mixture (HNO₃ / H₂SO₄) A2->A3 A4 Workup & Purification A3->A4 P This compound A4->P B1 Diethyl 2-ethyl-2- (4-nitrophenyl)malonate B2 Base Hydrolysis (NaOH, EtOH/H₂O, Reflux) B1->B2 B3 Acidification & Workup B2->B3 B3->P

References

A Senior Scientist's Guide to 2-(4-Nitrophenyl)butanoic Acid: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-(4-nitrophenyl)butanoic acid (CAS: 7463-53-8), a pivotal chemical intermediate in the pharmaceutical industry. The document is structured to serve researchers, process chemists, and drug development professionals by elucidating the compound's core properties, outlining validated synthesis routes, and detailing robust analytical methodologies for characterization and quality control. The primary significance of this compound lies in its role as a key precursor in the synthesis of Indobufen, a reversible anti-platelet agent.[1][2][3] This guide moves beyond simple procedural outlines, offering insights into the causal mechanisms behind experimental choices, thereby equipping scientists with the knowledge to adapt and optimize these protocols for their specific research and development objectives.

Chemical and Physical Properties

A precise understanding of a compound's physical properties is the foundation of its effective application in synthesis and analysis. 2-(4-nitrophenyl)butanoic acid is an off-white to light beige crystalline powder, whose characteristics are summarized below.[2] The electron-withdrawing nature of the para-nitro group significantly influences the molecule's reactivity and spectroscopic properties.[2]

PropertyValueSource
IUPAC Name 2-(4-nitrophenyl)butanoic acidPubChem[4]
Synonyms 2-(4-Nitrophenyl)butyric acid, α-Ethyl-4-nitrobenzeneacetic acidPubChem[4]
CAS Number 7463-53-8NINGBO INNO PHARMCHEM[2]
Molecular Formula C₁₀H₁₁NO₄PubChem[4]
Molecular Weight 209.20 g/mol PubChem[4]
Melting Point 122-123 °CNINGBO INNO PHARMCHEM[2]
Appearance Off-white to light beige powderNINGBO INNO PHARMCHEM[2]

Synthesis Strategies: A Comparative Overview

The selection of a synthetic route is a critical decision driven by factors including yield, purity, safety, scalability, and cost. For 2-(4-nitrophenyl)butanoic acid, two primary strategies are prevalent in the literature: direct nitration and malonic ester synthesis.

Route A: Direct Electrophilic Nitration

This method involves the direct nitration of 2-phenylbutyric acid. It is an archetypal electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, attacks the electron-rich phenyl ring. The para-position is favored due to steric hindrance at the ortho-positions from the butyric acid side chain.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool 340 mL of concentrated sulfuric acid to -10 °C using an ice-salt bath.

  • Substrate Addition: Slowly add 33.9 g of 2-phenylbutyric acid to the cooled sulfuric acid while maintaining the temperature below 0 °C.

  • Nitrating Agent Preparation: In a separate beaker, prepare the nitrating mixture by carefully adding 39.4 mL of 70% nitric acid to 170 mL of acetic acid. Cool this mixture.

  • Nitration: Add the nitrating mixture dropwise to the reaction flask over a period that allows the internal temperature to be strictly maintained below 0 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to 20 °C over a period of 1 hour.

  • Quenching & Precipitation: Pour the reaction mixture slowly into a large volume of ice water. The product will precipitate as an off-white solid.

  • Isolation: Collect the solid by filtration, wash thoroughly with cold water, and press as dry as possible on the filter.

  • Purification: Dissolve the crude solid in chloroform. Separate and discard the aqueous layer. Dry the chloroform layer over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. Recrystallize the resulting solid from a hot toluene/hexane mixture to yield pure 2-(4-nitrophenyl)butanoic acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Cool H₂SO₄ to -10°C P2 Dissolve 2-Phenylbutyric Acid P1->P2 R1 Add Nitrating Mixture Dropwise (Maintain < 0°C) P2->R1 P3 Prepare HNO₃/Acetic Acid Mixture P3->R1 R2 Warm to 20°C (1 hour) R1->R2 W1 Pour into Ice Water (Precipitation) R2->W1 W2 Filter & Wash with H₂O W1->W2 W3 Dissolve in Chloroform & Dry W2->W3 W4 Recrystallize from Toluene/Hexane W3->W4 W5 Pure Product W4->W5

Fig. 1: Workflow for Direct Nitration Synthesis.
Route B: Malonic Ester Synthesis Pathway

This classic C-C bond-forming strategy offers an alternative that avoids the direct nitration of a molecule already containing the sensitive carboxylic acid group. The process begins with the reaction of a p-nitro-substituted benzene with diethyl malonate, followed by hydrolysis and decarboxylation. A patent describes a variation using diethyl 2-ethyl-2-(4-nitrophenyl)malonate as the intermediate.[5] This route is often preferred in industrial settings due to its potentially higher safety profile and control over regioselectivity.[1]

  • Reaction Setup: To a solution of 37.18 g of diethyl 2-ethyl-2-(4-nitrophenyl)malonate in 150 mL of ethanol, add a solution of 30.41 g of sodium hydroxide in 100 mL of water.

  • Hydrolysis (Saponification): Heat the mixture under reflux for 3 hours. This step hydrolyzes both ester groups to carboxylates.

  • Solvent Removal: Distill off the ethanol in vacuo.

  • Extraction 1 (Removal of Impurities): Dissolve the residue in 200 mL of water and extract with 300 mL of ether to remove any unreacted starting material or non-acidic impurities. Discard the ether layer.

  • Acidification & Decarboxylation: Acidify the aqueous layer with concentrated hydrochloric acid. This protonates the carboxylates and induces decarboxylation of the geminal di-acid, yielding the desired product.

  • Extraction 2 (Product Isolation): Extract the acidified aqueous layer with ether.

  • Purification: Separate the ether layer, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Final Product: Distill off the ether in vacuo to yield 2-(4-nitrophenyl)butanoic acid.

G cluster_reaction Hydrolysis cluster_workup Workup cluster_purification Purification R1 Dissolve Diethyl Ester in EtOH R2 Add aq. NaOH R1->R2 R3 Reflux for 3 hours R2->R3 W1 Remove EtOH in vacuo R3->W1 W2 Dissolve in H₂O W3 Extract with Ether (Remove Impurities) W2->W3 W4 Acidify Aqueous Layer (HCl) W3->W4 W5 Extract with Ether (Isolate Product) W4->W5 P1 Wash Ether Layer (Sat. NaCl) W5->P1 P2 Dry over MgSO₄ P1->P2 P3 Remove Ether in vacuo P2->P3 P4 Final Product P3->P4

Fig. 2: Workflow for Malonic Ester Route.

Analytical Characterization and Quality Control

For any pharmaceutical intermediate, rigorous analytical characterization is non-negotiable to ensure structural identity and purity, which directly impact the quality and safety of the final active pharmaceutical ingredient (API).

Spectroscopic Identification
TechniqueExpected CharacteristicsRationale
¹H NMR ~8.2 ppm (d, 2H): Aromatic protons ortho to NO₂ ~7.5 ppm (d, 2H): Aromatic protons meta to NO₂ ~3.7 ppm (t, 1H): Methine proton (α-carbon) ~2.0, ~1.7 ppm (m, 2H): Methylene protons (β-carbon) ~0.9 ppm (t, 3H): Methyl protons (γ-carbon) ~12.0 ppm (s, 1H): Carboxylic acid protonThe para-substituted nitro group creates a classic AA'BB' system for the aromatic protons, appearing as two distinct doublets. The deshielding effect of the nitro group causes the ortho protons to appear further downfield. Chemical shifts for the aliphatic chain are standard. A patent for a related synthesis confirms signals in these regions.[1]
IR Spectroscopy ~3300-2500 cm⁻¹ (broad): O-H stretch of carboxylic acid ~1700 cm⁻¹ (strong): C=O stretch of carboxylic acid ~1520 & ~1350 cm⁻¹ (strong): Asymmetric & symmetric N-O stretches of the nitro groupThese functional group frequencies are highly characteristic. The broad O-H band is due to hydrogen bonding, and the strong carbonyl and nitro stretches are definitive markers for the compound's structure.
Mass Spec. (EI) M⁺ at m/z 209: Molecular ion peak Key Fragments: Loss of -COOH (m/z 164), loss of -C₂H₅ (m/z 180), and fragments corresponding to the nitrophenyl moiety.Electron ionization will produce the molecular ion. Subsequent fragmentation is predictable, with the loss of the carboxylic acid group being a very common pathway for such molecules.
Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like 2-(4-nitrophenyl)butanoic acid.[6][7] A reversed-phase method is typically employed.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The formic acid ensures the carboxylic acid is protonated for better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, where the nitrophenyl chromophore exhibits strong absorbance.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter prior to injection.

  • Quantification: Purity is determined by the area percent method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing P1 Weigh Sample (~1 mg/mL) P2 Dissolve in Mobile Phase P1->P2 P3 Filter (0.45 µm) P2->P3 A1 Inject 10 µL onto C18 Column P3->A1 A2 Elute with ACN/H₂O A1->A2 A3 Detect at 254 nm A2->A3 D1 Integrate Peak Areas A3->D1 D2 Calculate Purity (Area % Method) D1->D2 D3 Report Result D2->D3

Fig. 3: Analytical Workflow for HPLC Purity Assay.

Core Applications in Pharmaceutical Development

The principal application of 2-(4-nitrophenyl)butanoic acid is as a strategic starting material for the synthesis of Indobufen.[2][3][8] Indobufen is a potent, reversible inhibitor of platelet aggregation, which functions by blocking the cyclooxygenase (COX) enzyme, thereby inhibiting the synthesis of thromboxane A2.[1]

The synthetic pathway from the title compound to Indobufen involves two key transformations:

  • Reduction of the Nitro Group: The nitro group is reduced to a primary amine (-NH₂) to form 2-(4-aminophenyl)butanoic acid. This is commonly achieved via catalytic hydrogenation (e.g., using Pd/C and H₂ gas) or with reducing agents like zinc or tin in acidic media.[8]

  • Amide Bond Formation: The resulting amino compound is then condensed with a phthalic acid derivative to construct the final isoindolinone structure of Indobufen.[8]

G A 2-(4-Nitrophenyl)butanoic acid B 2-(4-Aminophenyl)butanoic acid A->B Nitro Group Reduction (e.g., Pd/C, H₂) C Indobufen (API) B->C Condensation with Phthalic Acid Derivative

Fig. 4: High-Level Pathway to Indobufen API.

Safety, Handling, and Disposal

As with any laboratory chemical, adherence to strict safety protocols is mandatory. The compound presents several hazards as classified under the Globally Harmonized System (GHS).[4]

Hazard ClassGHS CodeDescription
Acute Toxicity, Oral H302Harmful if swallowed
Skin Corrosion/Irritation H315Causes skin irritation
Eye Damage/Irritation H319Causes serious eye irritation
Specific Target Organ Toxicity H335May cause respiratory irritation
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, compatible chemical-resistant gloves, and a lab coat.[9][11]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust. Wash hands thoroughly after handling.[10] Contaminated work clothing should not be allowed out of the workplace.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

  • Ingestion: Wash out mouth with water provided the person is conscious. Call a physician. Do NOT induce vomiting.[12]

Waste material must be disposed of in accordance with all applicable local, regional, and national regulations.[11]

References

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(4-nitrophenyl)butanoic Acid

Introduction

2-(4-nitrophenyl)butanoic acid (CAS: 7463-53-8) is a pivotal chemical intermediate, most notably recognized for its role in the synthesis of Indobufen, a potent anti-platelet aggregation agent.[1][2] The strategic placement of the nitro group and the carboxylic acid function on the butyric acid backbone makes it a versatile building block for a range of pharmaceutical and fine chemical applications. The development of efficient, safe, and scalable synthetic routes to this compound is therefore of significant interest to the chemical and pharmaceutical industries.

This guide provides an in-depth analysis of the primary synthetic strategies for 2-(4-nitrophenyl)butanoic acid. It moves beyond simple procedural descriptions to explore the underlying chemical principles, the rationale behind methodological choices, and a comparative analysis of the different routes. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive understanding to select and optimize the synthesis based on their specific laboratory or industrial requirements.

Strategic Approaches to Synthesis

The synthesis of 2-(4-nitrophenyl)butanoic acid can be broadly categorized into three main strategies, each with distinct advantages and challenges. These routes differ primarily in their approach to introducing the key functional groups—the p-nitrophenyl moiety and the butanoic acid chain.

  • Route 1: Direct Nitration of a Pre-formed Arylalkanoic Acid Core. This is the most direct approach, involving the electrophilic nitration of 2-phenylbutyric acid.

  • Route 2: Construction via Malonic Ester Synthesis. A classic and highly reliable method that builds the carboxylic acid functionality from a malonate precursor, offering excellent control and avoiding harsh nitration conditions on the final acid.

  • Route 3: Alkylation of a Nitrophenyl Acetonitrile Intermediate. This strategy involves the C-alkylation of a pre-functionalized aromatic nitrile, followed by hydrolysis to the carboxylic acid.

We will now examine each of these routes in detail.

Route 1: Electrophilic Nitration of 2-Phenylbutyric Acid

This method represents the most straightforward synthetic pathway, where the aromatic ring of commercially available 2-phenylbutyric acid is directly nitrated.

Causality and Mechanistic Insight

The core of this reaction is an electrophilic aromatic substitution. A nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. The electron-rich phenyl ring of 2-phenylbutyric acid then attacks the nitronium ion. The alkyl group is an ortho-, para-director; however, the steric hindrance from the butanoic acid side chain favors the formation of the para-substituted product, 2-(4-nitrophenyl)butanoic acid. Careful control of the reaction temperature is critical to minimize the formation of dinitrated byproducts and to control the reaction's exothermicity.

Experimental Protocol: Direct Nitration

The following protocol is adapted from established laboratory procedures.[3]

  • A solution of 2-phenylbutyric acid (33.9 g) in concentrated sulfuric acid (340 ml) is prepared in a flask equipped with a stirrer and a thermometer.

  • The solution is cooled to -10°C in an ice-salt bath.

  • A pre-mixed solution of 70% nitric acid (39.4 ml) and acetic acid (170 ml) is added dropwise to the stirred solution. The rate of addition is controlled to maintain the internal temperature below 0°C.

  • After the addition is complete, the reaction mixture is allowed to warm to 20°C over a period of one hour.

  • The mixture is then carefully poured into a beaker containing crushed ice and water, leading to the precipitation of the crude product.

  • The off-white solid is collected by filtration, washed thoroughly with ice water, and dried.

  • For purification, the crude solid is dissolved in chloroform. The organic layer is separated from any aqueous residue and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the resulting solid is recrystallized from a hot toluene/hexane mixture to yield pure 2-(4-nitrophenyl)butanoic acid.

Data Summary: Reagents and Conditions
Reagent/ParameterQuantity/ValuePurpose
2-Phenylbutyric Acid33.9 gStarting Material
Conc. Sulfuric Acid340 mlCatalyst/Solvent
70% Nitric Acid39.4 mlNitrating Agent
Acetic Acid170 mlCo-solvent
Reaction Temperature-10°C to 0°CControl Selectivity/Safety
PurificationRecrystallizationIsolate pure product

Workflow Diagram: Direct Nitration

G cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Final Product A 2-Phenylbutyric Acid C Nitration Reaction (-10°C to 0°C) A->C B HNO₃ / H₂SO₄ B->C D Quench on Ice Water C->D Pour into ice E Filtration D->E Precipitate forms F Recrystallization (Toluene/Hexane) E->F Crude solid G 2-(4-nitrophenyl)butanoic acid F->G Purified product

Caption: Workflow for the synthesis via direct nitration.

Route 2: Malonic Ester Synthesis

The malonic ester synthesis is a robust and highly adaptable method for preparing substituted carboxylic acids.[4][5] This route constructs the target molecule by first synthesizing an appropriate malonic ester derivative, followed by hydrolysis and decarboxylation. This strategy avoids the direct nitration of a phenyl-substituted acid, which can be advantageous in terms of safety and selectivity.[6]

Causality and Mechanistic Insight

This synthesis proceeds in two main stages:

  • Alkylation: Diethyl malonate is deprotonated at the α-carbon (the carbon between the two carbonyl groups) using a base like sodium ethoxide to form a resonance-stabilized enolate.[7][8] This enolate is a potent nucleophile. A sequential two-step alkylation is performed. First, with 1-bromo-4-nitrobenzene (or a similar activated aryl halide) and then with an ethyl halide (e.g., ethyl bromide). The product is diethyl 2-ethyl-2-(4-nitrophenyl)malonate.

  • Hydrolysis and Decarboxylation: The resulting disubstituted diethyl malonate is then subjected to hydrolysis, typically under basic conditions using sodium hydroxide.[9] This saponifies the two ester groups to form a dicarboxylate salt. Upon acidification, a malonic acid derivative is formed, which is thermally unstable. Gentle heating causes decarboxylation (loss of CO₂), readily yielding the final product, 2-(4-nitrophenyl)butanoic acid.[8]

Experimental Protocol: Malonic Ester Route

The following protocol is based on the hydrolysis and decarboxylation of the pre-synthesized malonate intermediate.[9]

  • Diethyl 2-ethyl-2-(4-nitrophenyl)malonate (37.18 g, 0.12 mole) is dissolved in 150 ml of ethanol in a round-bottom flask.

  • A solution of sodium hydroxide (30.41 g, 0.76 mole) in 100 ml of water is added.

  • The mixture is heated under reflux for 3 hours.

  • The solvent (ethanol and water) is removed in vacuo.

  • The residue is dissolved in 200 ml of water and extracted with 300 ml of diethyl ether to remove any non-acidic impurities.

  • The aqueous layer is separated and acidified with concentrated hydrochloric acid until it is strongly acidic, causing the carboxylic acid to precipitate or oil out.

  • The acidified aqueous layer is then extracted with diethyl ether (e.g., 3 x 100 ml).

  • The combined ether extracts are washed with a saturated sodium chloride solution and dried over anhydrous magnesium sulfate.

  • The ether is distilled off in vacuo to yield 2-(4-nitrophenyl)butanoic acid. A yield of 17.25 g (69%) has been reported for this step.[9]

Data Summary: Hydrolysis & Decarboxylation Step
Reagent/ParameterQuantity/ValuePurpose
Diethyl 2-ethyl-2-(4-nitrophenyl)malonate37.18 g (0.12 mol)Starting Ester
Sodium Hydroxide30.41 g (0.76 mol)Hydrolysis Reagent
Ethanol / Water150 ml / 100 mlSolvent
Reflux Time3 hoursDrive hydrolysis to completion
Conc. Hydrochloric AcidTo pH < 2Protonation & Decarboxylation
Reported Yield17.25 g (69%)[9]

Reaction Pathway: Malonic Ester Synthesis

G A Diethyl Malonate C Diethyl (4-nitrophenyl)malonate A->C Arylation B 1. NaOEt 2. 1-Bromo-4-nitrobenzene E Diethyl 2-ethyl-2-(4-nitrophenyl)malonate C->E Ethylation D 1. NaOEt 2. Ethyl Bromide G 2-ethyl-2-(4-nitrophenyl)malonic acid (unstable intermediate) E->G Saponification F 1. NaOH, H₂O, Δ (Hydrolysis) 2. H₃O⁺ (Acidification) I 2-(4-nitrophenyl)butanoic acid G->I Decarboxylation H Heat (Δ) -CO₂

Caption: Key steps in the malonic ester synthesis route.

Route 3: Alkylation of 4-Nitrophenylacetonitrile and Subsequent Hydrolysis

This pathway begins with a molecule that already contains the nitrophenyl group, 4-nitrophenylacetonitrile, and builds the butanoic acid side chain from the nitrile functionality.

Causality and Mechanistic Insight
  • Alkylation: The α-protons of 4-nitrophenylacetonitrile are acidic due to the inductive effect of the cyano group and the resonance stabilization of the resulting carbanion by both the cyano and the p-nitrophenyl groups. Treatment with a suitable base (e.g., sodium hydride or sodium ethoxide) generates a nucleophilic carbanion. This carbanion then undergoes a nucleophilic substitution (Sₙ2) reaction with an ethyl halide, such as ethyl bromide, to form 2-(4-nitrophenyl)butanenitrile.

  • Hydrolysis: The nitrile group of 2-(4-nitrophenyl)butanenitrile is then hydrolyzed to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions, typically requiring heating.[10] Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, leading eventually to the carboxylic acid and an ammonium salt.[11] Base-catalyzed hydrolysis involves the attack of a hydroxide ion on the electrophilic carbon of the nitrile, ultimately forming a carboxylate salt and ammonia gas; the final product is obtained after acidification.[10]

Experimental Protocol: Alkylation and Hydrolysis

This is a representative, two-step protocol.

Step A: Alkylation of 4-Nitrophenylacetonitrile

  • In a dry flask under an inert atmosphere, a strong base like sodium hydride (NaH) is suspended in a dry aprotic solvent (e.g., DMF or THF).

  • A solution of 4-nitrophenylacetonitrile in the same solvent is added dropwise at a controlled temperature (e.g., 0°C).

  • After the deprotonation is complete (cessation of H₂ gas evolution for NaH), ethyl bromide is added slowly.

  • The reaction is stirred at room temperature or with gentle heating until completion (monitored by TLC).

  • The reaction is quenched with water, and the product, 2-(4-nitrophenyl)butanenitrile, is extracted with an organic solvent, dried, and purified.

Step B: Hydrolysis of 2-(4-Nitrophenyl)butanenitrile

  • The crude 2-(4-nitrophenyl)butanenitrile is placed in a flask with an aqueous solution of a strong acid (e.g., 6M HCl or H₂SO₄) or a strong base (e.g., 6M NaOH).

  • The mixture is heated under reflux for several hours until the hydrolysis is complete.[10]

  • If basic hydrolysis was used, the cooled solution is first washed with ether to remove impurities, then acidified with concentrated HCl to precipitate the carboxylic acid.

  • If acidic hydrolysis was used, the cooled solution is extracted directly with an organic solvent.

  • The product is collected by filtration (if it precipitates) or by extraction and subsequent removal of the solvent. Purification is achieved by recrystallization.

Workflow Diagram: Nitrile Alkylation & Hydrolysis

G cluster_start Starting Materials cluster_process Reaction & Hydrolysis cluster_end Final Product A 4-Nitrophenylacetonitrile C Alkylation Reaction A->C B 1. Base (e.g., NaH) 2. Ethyl Bromide B->C D 2-(4-nitrophenyl)butanenitrile C->D Intermediate E Acid or Base Hydrolysis (e.g., HCl, Δ) D->E Hydrolysis F 2-(4-nitrophenyl)butanoic acid E->F Workup & Purification

Caption: Synthesis via alkylation of a nitrile intermediate.

Comparative Analysis of Synthetic Routes

The choice of an optimal synthetic route depends on several factors including scale, safety considerations, cost of starting materials, and desired purity.

FeatureRoute 1: Direct NitrationRoute 2: Malonic Ester SynthesisRoute 3: Nitrile Alkylation & Hydrolysis
Number of Steps 1 (from 2-phenylbutyric acid)Multiple2 (from 4-nitrophenylacetonitrile)
Key Advantage Most direct, fewest steps.High yielding, excellent control, avoids harsh nitration of the final product.[6][9]Utilizes readily available starting materials.
Key Disadvantage Use of potent nitrating agents, potential for isomer formation, safety concerns with exotherms.Multi-step process can be longer.Potential for dialkylation; hydrolysis of the nitrile can require harsh conditions.
Safety High risk due to concentrated acids and exothermic reaction. Nitration reactions are strictly controlled.[6]Generally safer; avoids direct nitration.Use of strong bases like NaH requires care; hydrolysis can generate ammonia gas (if basic).
Scalability Challenging due to heat management and safety protocols.Good scalability, classic industrial process.Moderate scalability, requires careful control of alkylation.

Conclusion

All three synthetic strategies offer viable pathways to 2-(4-nitrophenyl)butanoic acid.

  • Route 1 (Direct Nitration) is the most atom-economical and direct on paper but carries significant safety and selectivity challenges, making it less ideal for large-scale production without specialized equipment.

  • Route 3 (Nitrile Alkylation) provides a solid alternative, starting from a different set of commercially available materials. Its primary challenges lie in controlling the alkylation step and the potentially vigorous conditions required for nitrile hydrolysis.

  • Route 2 (Malonic Ester Synthesis) , despite being a multi-step process, emerges as a highly robust and reliable method. It offers superior control over the introduction of the functional groups, generally provides good yields, and circumvents the safety hazards associated with direct nitration of the final product structure.[6][9] For these reasons, the malonic ester synthesis is often the preferred method in research and development settings where reliability and safety are paramount.

The ultimate choice will be dictated by the specific context of the synthesis, balancing the need for speed, safety, cost, and scale.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-Phenylbutyric Acid

Introduction

4-Phenylbutyric acid (4-PBA) is a short-chain fatty acid derivative of butyric acid, a compound naturally produced by colonic bacterial fermentation.[1] Initially approved by the U.S. Food and Drug Administration (FDA) as an ammonia scavenger for the treatment of urea cycle disorders, 4-PBA has since garnered significant scientific interest due to its multifaceted mechanism of action.[2][3] Emerging research has illuminated its roles as both a chemical chaperone and a histone deacetylase (HDAC) inhibitor, revealing a broad therapeutic potential across a spectrum of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[4][5]

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic effects of 4-PBA, intended for researchers, scientists, and drug development professionals. We will delve into its dual activities, supported by experimental evidence, and provide detailed protocols for investigating its effects.

Physicochemical Properties of 4-Phenylbutyric Acid

A foundational understanding of 4-PBA's properties is crucial for its application in research settings.

PropertyValueSource
Molecular FormulaC10H12O2[1]
Molecular Weight164.20 g/mol [1]
Melting Point47 - 49 °C[1]
Boiling Point290.00 °C @ 760.00 mm Hg[1]
SolubilityInsoluble in water; ≥31 mg/mL in DMSO; ≥29.5 mg/mL in ethanol[6][7]
AppearanceWhite or off-white powder[1]

Part 1: The Dual Mechanism of Action of 4-Phenylbutyric Acid

The therapeutic versatility of 4-PBA stems from its ability to act through two primary, distinct mechanisms: as a chemical chaperone alleviating endoplasmic reticulum (ER) stress and as an inhibitor of histone deacetylases (HDACs), thereby modulating gene expression.

4-PBA as a Chemical Chaperone: Mitigating Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins.[2] A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress.[8] To counteract this, cells activate a complex signaling network called the Unfolded Protein Response (UPR).[2][9] However, prolonged or severe ER stress can overwhelm the UPR, leading to cellular dysfunction and apoptosis.[2]

4-PBA functions as a low-molecular-weight chemical chaperone that helps to alleviate ER stress.[2][9][10] It is hypothesized that 4-PBA interacts with the exposed hydrophobic regions of misfolded proteins, thereby preventing their aggregation and facilitating their correct folding.[11][12] This action enhances the protein-folding capacity of the ER, thus reducing the load of unfolded proteins and attenuating the UPR.[13]

The key molecular players in the UPR that are modulated by 4-PBA include:

  • GRP78 (BiP): A central regulator of the UPR. 4-PBA treatment has been shown to decrease the expression of GRP78 in models of ER stress.[13][14]

  • PERK, IRE1, and ATF6: These are the three main ER stress sensors. 4-PBA can inhibit the activation of these pathways, thereby reducing the downstream signaling cascades that can lead to apoptosis.[15][16]

  • CHOP: A pro-apoptotic transcription factor that is induced during severe ER stress. 4-PBA has been demonstrated to reduce the expression of CHOP, thereby protecting cells from ER stress-induced apoptosis.[15]

The diagram below illustrates the role of 4-PBA in mitigating ER stress and the UPR.

G cluster_ER Endoplasmic Reticulum cluster_PBA Unfolded Proteins Unfolded Proteins ER Stress ER Stress Unfolded Proteins->ER Stress GRP78 GRP78 ER Stress->GRP78 activates Apoptosis Apoptosis ER Stress->Apoptosis PERK PERK GRP78->PERK IRE1 IRE1 GRP78->IRE1 ATF6 ATF6 GRP78->ATF6 PERK->Apoptosis IRE1->Apoptosis ATF6->Apoptosis Protein Folding Protein Folding Cell Survival Cell Survival Protein Folding->Cell Survival 4-PBA 4-PBA 4-PBA->Unfolded Proteins stabilizes 4-PBA->ER Stress inhibits 4-PBA->Protein Folding promotes

Caption: 4-PBA alleviates ER stress by promoting proper protein folding.

4-PBA as a Histone Deacetylase (HDAC) Inhibitor

In addition to its chaperone activity, 4-PBA also functions as an inhibitor of histone deacetylases (HDACs).[1][5][17] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[5] By inhibiting HDACs, 4-PBA promotes histone acetylation, which results in a more relaxed chromatin state, allowing for the transcription of various genes.[5][18]

The HDAC inhibitory activity of 4-PBA is considered a key mechanism for its anti-cancer effects.[11][18] By altering gene expression, 4-PBA can induce cell cycle arrest, differentiation, and apoptosis in tumor cells.[12] For instance, it has been shown that 4-PBA can upregulate the expression of genes involved in tumor suppression.

Furthermore, the HDACi activity of 4-PBA is responsible for its therapeutic effects in certain genetic disorders. In the context of thalassemia and sickle cell disease, 4-PBA has been shown to increase the production of fetal hemoglobin by promoting the transcription of the γ-globin gene.[1]

The following diagram depicts the mechanism of 4-PBA as an HDAC inhibitor.

G cluster_nucleus Nucleus DNA DNA Histones Histones HDAC HDAC Histones->HDAC deacetylates Transcriptional Repression Transcriptional Repression HDAC->Transcriptional Repression HAT HAT HAT->Histones acetylates Acetylated Histones Acetylated Histones HAT->Acetylated Histones Gene Transcription Gene Transcription Acetylated Histones->Gene Transcription Therapeutic Effects Therapeutic Effects Gene Transcription->Therapeutic Effects 4-PBA 4-PBA 4-PBA->HDAC inhibits

Caption: 4-PBA inhibits HDAC, leading to increased gene transcription.

Part 2: Experimental Protocols for Investigating the Mechanism of Action of 4-PBA

To aid researchers in studying the effects of 4-PBA, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Analysis of ER Stress Mitigation

This protocol describes how to assess the effect of 4-PBA on ER stress markers in a cell culture model.

Objective: To determine if 4-PBA can reduce the expression of ER stress markers (e.g., GRP78, CHOP) induced by a chemical stressor like tunicamycin or thapsigargin.

Materials:

  • Cell line of interest (e.g., HeLa, SH-SY5Y)

  • Complete cell culture medium

  • 4-Phenylbutyric acid (4-PBA)

  • Tunicamycin or Thapsigargin (ER stress inducers)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against GRP78, CHOP, and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of 4-PBA (e.g., 1, 5, 10 mM) for 1-2 hours.

    • Induce ER stress by adding tunicamycin (e.g., 1-5 µg/mL) or thapsigargin (e.g., 1-5 µM) to the media and incubate for a specified time (e.g., 16-24 hours).

    • Include appropriate controls: untreated cells, cells treated with 4-PBA alone, and cells treated with the ER stress inducer alone.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and loading dye.

    • Denature the samples by heating at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the expression of GRP78 and CHOP to the loading control. Compare the expression levels between the different treatment groups.

In Vitro HDAC Inhibition Assay

This protocol outlines a method to measure the HDAC inhibitory activity of 4-PBA.

Objective: To quantify the inhibition of HDAC activity by 4-PBA in a cell-free or cell-based assay.

Materials:

  • Commercially available colorimetric or fluorometric HDAC activity assay kit

  • HeLa nuclear extract (as a source of HDACs) or recombinant HDAC enzyme

  • 4-Phenylbutyric acid (4-PBA)

  • Trichostatin A (TSA) (a potent HDAC inhibitor, as a positive control)

  • Assay buffer

  • 96-well plate

Procedure:

  • Reagent Preparation: Prepare all reagents as per the instructions of the HDAC activity assay kit. Prepare a serial dilution of 4-PBA and TSA in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, HeLa nuclear extract (or recombinant HDAC), and the HDAC substrate.

    • Add the different concentrations of 4-PBA or TSA to the respective wells.

    • Include a "no inhibitor" control and a "no enzyme" background control.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit's protocol (typically 30-60 minutes).

  • Development: Add the developer solution provided in the kit to each well. This will stop the HDAC reaction and generate a colorimetric or fluorescent signal.

  • Measurement: Read the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading from all other readings.

    • Calculate the percentage of HDAC inhibition for each concentration of 4-PBA and TSA using the following formula: % Inhibition = 100 - [ (Signal of Inhibitor Well / Signal of No Inhibitor Well) x 100 ]

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value for 4-PBA.

Conclusion

4-Phenylbutyric acid is a promising therapeutic agent with a unique dual mechanism of action. Its ability to function as both a chemical chaperone to alleviate ER stress and as an HDAC inhibitor to modulate gene expression provides a strong rationale for its investigation in a wide array of diseases. The experimental protocols provided in this guide offer a starting point for researchers to further elucidate the therapeutic potential of this multifaceted compound. As our understanding of the intricate cellular pathways involved in disease pathogenesis continues to grow, the pleiotropic effects of 4-PBA may offer novel therapeutic strategies for some of our most challenging medical conditions.

References

An In-depth Technical Guide to 2-(4-Nitrophenyl)butyric Acid and its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of a Versatile Building Block

In the landscape of pharmaceutical synthesis and fine chemical engineering, the strategic value of a versatile molecular scaffold cannot be overstated. 2-(4-Nitrophenyl)butyric acid emerges as a compound of significant interest, primarily recognized as a key intermediate in the synthesis of the anti-platelet agent, indobufen.[1][2][3][4] However, its utility extends beyond this singular application. The inherent reactivity of its constituent functional groups—the carboxylic acid and the aromatic nitro group—positions it as a valuable building block for a diverse array of more complex organic molecules, including potential dyes and other specialty chemicals.[1] This guide aims to provide an in-depth technical overview of this compound, from its fundamental physicochemical properties and synthesis to its chemical reactivity and the pharmacological significance of its derivatives. Our objective is to equip researchers, medicinal chemists, and drug development professionals with the critical knowledge required to effectively harness the potential of this important molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral characteristics is foundational to its application in research and development.

Physicochemical Properties

This compound is typically an off-white to light beige or yellow crystalline powder.[3][5] Its molecular structure, featuring a phenyl ring substituted with a nitro group at the para-position and a butyric acid chain at the second carbon, imparts distinct chemical properties.[1][5] The electron-withdrawing nature of the nitro group and the acidic proton of the carboxylic acid moiety are the primary drivers of its reactivity.[1][5]

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₁NO₄[2][6]
Molecular Weight209.20 g/mol [2][6]
CAS Number7463-53-8[2][6]
Melting Point122-123 °C[2][5]
Boiling Point371.2 ± 25.0 °C (Predicted)[2]
Density1.287 ± 0.06 g/cm³ (Predicted)[2]
pKa3.91 ± 0.10 (Predicted)[2]
SolubilitySoluble in methanol, ethanol, acetone, and chloroform. Sparingly soluble in water.[3]
Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton alpha to the carbonyl group, the methylene protons of the ethyl group, and the terminal methyl protons. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a downfield chemical shift (often >10 ppm).[7]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides valuable information about the carbon framework of the molecule. A representative ¹³C NMR spectrum is available on PubChem, which can serve as a reference for researchers.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A very broad O-H stretch from the carboxylic acid dimer is expected from approximately 2500 to 3300 cm⁻¹.[7] A strong C=O (carbonyl) stretch should appear around 1710 cm⁻¹.[7] Additionally, characteristic peaks for the C-N stretch and N-O stretches of the nitro group will be present. IR spectra for the related isomer, 4-(4-nitrophenyl)butyric acid, are available on the NIST WebBook and can provide some comparative insights.[8]

  • Mass Spectrometry: Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum of the related isomer, 4-(4-nitrophenyl)butyric acid, is available on the NIST WebBook for reference.[9]

Synthesis of this compound: A Comparative Overview

Several synthetic routes to this compound have been reported, each with its own advantages and disadvantages. The choice of method often depends on factors such as the starting material availability, desired scale, and safety considerations.

Method 1: Nitration of 2-Phenylbutyric Acid

This is a classical approach that involves the direct nitration of 2-phenylbutyric acid.

  • Reaction Scheme:

G 2-Phenylbutyric Acid 2-Phenylbutyric Acid This compound This compound 2-Phenylbutyric Acid->this compound HNO₃, H₂SO₄

Caption: Nitration of 2-Phenylbutyric Acid.

  • Protocol: A solution of 2-phenylbutyric acid in concentrated sulfuric acid is cooled to a low temperature (e.g., -10 °C).[10] A mixture of nitric acid and acetic acid is then added dropwise, maintaining the low temperature.[10] After the addition is complete, the reaction mixture is gradually warmed and then poured into ice water to precipitate the product.[10] The crude solid is collected by filtration and can be purified by recrystallization.[10]

  • Causality and Insights: The use of a strong acid mixture (sulfuric and nitric acid) is essential for the electrophilic aromatic substitution to occur. The para-position is the major product due to the directing effect of the alkyl substituent on the benzene ring. Maintaining a low temperature during the nitration is critical to control the reaction rate and minimize the formation of byproducts. However, this method involves the use of highly corrosive and hazardous reagents and may generate regioisomeric impurities, necessitating careful purification.

Method 2: From Diethyl 2-ethyl-2-(4-nitrophenyl)malonate

This method involves the hydrolysis and decarboxylation of a malonic ester derivative.

  • Reaction Scheme:

G Diethyl 2-ethyl-2-(4-nitrophenyl)malonate Diethyl 2-ethyl-2-(4-nitrophenyl)malonate This compound This compound Diethyl 2-ethyl-2-(4-nitrophenyl)malonate->this compound 1. NaOH, H₂O, EtOH 2. H₃O⁺

Caption: Synthesis from a Malonic Ester Derivative.

  • Protocol: Diethyl 2-ethyl-2-(4-nitrophenyl)malonate is heated under reflux with a solution of sodium hydroxide in aqueous ethanol.[11] This step hydrolyzes both ester groups to form a dicarboxylate salt. The solvent is then removed, and the residue is dissolved in water. After an extraction to remove any non-acidic impurities, the aqueous layer is acidified with a strong acid (e.g., HCl) to precipitate the dicarboxylic acid, which then undergoes decarboxylation upon heating to yield the final product.[11]

  • Causality and Insights: This method offers good control over the final product structure, as the substitution pattern is already established in the starting material. The hydrolysis of the esters is a standard saponification reaction. The subsequent acidification and decarboxylation are also well-established transformations. This route may be advantageous if the starting malonic ester is readily available.

Method 3: From Nitrohalobenzene and an Acetoacetate Ester

This more recent approach avoids direct nitration, which can be a significant safety advantage.

  • Reaction Scheme:

G cluster_0 Step 1 cluster_1 Step 2 p-NitrohalobenzeneAlkyl Acetoacetate p-NitrohalobenzeneAlkyl Acetoacetate 2-(4-Nitrophenyl)acetoacetate alkyl ester 2-(4-Nitrophenyl)acetoacetate alkyl ester p-NitrohalobenzeneAlkyl Acetoacetate->2-(4-Nitrophenyl)acetoacetate alkyl ester Base (e.g., NaH) This compound This compound 2-(4-Nitrophenyl)acetoacetate alkyl ester->this compound Hydrazine Hydrate, Base, then H₃O⁺

Caption: Synthesis from Nitrohalobenzene.

  • Protocol: In the first step, a p-nitrohalobenzene (e.g., p-nitrofluorobenzene or p-nitrochlorobenzene) is reacted with an alkyl acetoacetate in the presence of a strong base like sodium hydride to form an intermediate, 2-(4-nitrophenyl)acetoacetate alkyl ester.[5] This intermediate is then reduced under alkaline conditions using hydrazine hydrate, followed by acidification to yield this compound.[5]

  • Causality and Insights: This method is notable for its high reaction selectivity and the avoidance of isomer formation.[5] The first step is a nucleophilic aromatic substitution, which is facilitated by the electron-withdrawing nitro group. The second step is a reduction reaction. This process is described as being simple, environmentally friendly, and high-yielding, making it an attractive option for industrial applications where avoiding nitration is a priority.[5]

Chemical Reactivity and Key Transformations

The chemical behavior of this compound is dominated by the reactivity of its two primary functional groups: the carboxylic acid and the nitro group.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations:

  • Esterification: The carboxylic acid can be readily converted to its corresponding esters through reactions with alcohols under acidic catalysis (Fischer esterification) or by using coupling agents. These ester derivatives can be useful for protecting the carboxylic acid group during subsequent reactions or for modifying the compound's solubility and pharmacokinetic properties.

  • Amidation: The carboxylic acid can be coupled with amines to form amides. This is a crucial transformation in the synthesis of many pharmaceuticals. The direct amidation of carboxylic acids with amines often requires coupling agents (e.g., DCC, EDC) to activate the carboxylic acid. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then readily reacts with an amine.

Reactions of the Nitro Group

The aromatic nitro group is a versatile functional handle that can be transformed into a variety of other groups, most importantly the amino group.

  • Reduction to an Amine: The reduction of the nitro group to an amine is the most critical transformation of this compound in the context of drug development, as it is the key step in the synthesis of indobufen. This reduction can be achieved through various methods:

    • Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel (Ra-Ni) under a hydrogen atmosphere is a common and clean method.[12]

    • Metal/Acid Reduction: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) is a classical and effective method for reducing aromatic nitro groups.[12]

  • Reductive Amidation: Recent advances in organic synthesis have led to methods for the direct reductive amidation of nitroarenes with carboxylic acids.[13] These one-pot procedures, often catalyzed by transition metals like cobalt or palladium, offer a more streamlined approach to amide synthesis from nitro compounds, bypassing the need to isolate the intermediate amine.[11][13]

Derivatives of this compound and Their Applications

While the primary focus of research on this molecule has been its role as a precursor to indobufen, its derivatives have potential applications in various fields.

Indobufen: A Clinically Significant Anti-platelet Agent

Indobufen is the most prominent derivative of this compound. It is a non-steroidal anti-inflammatory drug (NSAID) with potent anti-platelet properties.[2]

  • Synthesis of Indobufen: The synthesis of indobufen from this compound involves a two-step process:

    • Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to form 2-(4-aminophenyl)butyric acid.

    • Condensation: The resulting 2-(4-aminophenyl)butyric acid is then condensed with a suitable phthalic acid derivative to form the final indobufen molecule.

  • Mechanism of Action: Indobufen functions as a reversible inhibitor of the cyclooxygenase (COX) enzyme, with a preference for COX-1.[2] By inhibiting COX-1 in platelets, it suppresses the synthesis of thromboxane A2, a potent promoter of platelet aggregation.[2] This anti-platelet effect is crucial for the prevention of thrombosis in patients at high risk of cardiovascular events.[2]

G Arachidonic Acid Arachidonic Acid Prostaglandin H₂ Prostaglandin H₂ Arachidonic Acid->Prostaglandin H₂ COX-1 Thromboxane A₂ Thromboxane A₂ Prostaglandin H₂->Thromboxane A₂ Thromboxane Synthase Platelet Aggregation Platelet Aggregation Thromboxane A₂->Platelet Aggregation Indobufen Indobufen COX-1 COX-1 Indobufen->COX-1 Inhibits

Caption: Mechanism of Action of Indobufen.

Other Potential Derivatives and Applications

The versatile nature of this compound suggests its potential as a starting material for a range of other derivatives:

  • Amide Derivatives: The carboxylic acid functionality can be used to synthesize a library of amide derivatives with diverse biological activities. Butyric acid and its derivatives, in general, have been investigated for a wide range of therapeutic applications, including as histone deacetylase (HDAC) inhibitors for cancer therapy.[14][15]

  • Ester Derivatives: Esterification of the carboxylic acid can lead to prodrugs with altered pharmacokinetic profiles. The ester derivative, 4-nitrophenyl butyrate, is used as a substrate in enzyme assays to measure lipase and esterase activity.[16]

  • Heterocyclic Derivatives: The amino group, obtained after reduction of the nitro group, is a key nucleophile for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: It is classified as harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Handling: The compound should be handled in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion and Future Perspectives

This compound is a molecule of considerable utility in the fields of pharmaceutical sciences and organic synthesis. While its role as a key intermediate in the production of indobufen is well-established, its potential as a versatile building block for the creation of novel chemical entities is still being explored. The dual reactivity of its carboxylic acid and nitro functional groups provides a rich platform for chemical diversification. Future research may focus on the synthesis and biological evaluation of new derivatives of this compound, potentially leading to the discovery of new therapeutic agents. Furthermore, the development of more sustainable and efficient synthetic routes to this compound will continue to be an area of interest for process chemists. This guide has aimed to provide a comprehensive technical overview to aid researchers and developers in their endeavors with this valuable chemical entity.

References

An In-depth Technical Guide to the Biological Activity of 2-(4-Nitrophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the biological significance of 2-(4-Nitrophenyl)butyric acid, a key chemical intermediate in the synthesis of the antiplatelet agent indobufen. While the primary pharmacological interest in this compound stems from its role as a precursor, this document also explores its potential intrinsic biological activities by examining structurally related compounds. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, established role in antithrombotic therapy, and prospective areas of investigation.

Introduction

This compound is an aromatic carboxylic acid characterized by a phenyl ring substituted with a nitro group at the para position and a butyric acid chain at the alpha carbon.[1] Its chemical structure makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] The principal and most well-documented application of this compound is as a crucial intermediate in the manufacturing of indobufen, a reversible inhibitor of platelet aggregation.[2][3][4] This guide will first delve into the synthesis and chemical properties of this compound, followed by a detailed exploration of the biological activity of its main derivative, indobufen. Subsequently, we will discuss the potential, yet largely unexplored, biological activities of this compound itself, drawing parallels with the known effects of butyric acid and its derivatives.

Chemical Properties and Synthesis

A thorough understanding of the chemical characteristics of this compound is fundamental to its application in pharmaceutical synthesis.

Chemical and Physical Properties
PropertyValueReference
CAS Number 7463-53-8[1]
Molecular Formula C10H11NO4[5]
Molecular Weight 209.20 g/mol [5]
Appearance Off-white to light beige or yellow crystalline powder[1][2]
Melting Point 122-123 °C[2]
Solubility Soluble in methanol, ethanol, acetone, and chloroform; sparingly soluble in water.[2]
Synthesis of this compound

The synthesis of this compound is a critical step in the production of indobufen. One common method involves the nitration of 2-phenylbutyronitrile, followed by hydrolysis to yield the final product.[4]

Synthesis_of_2_4_Nitrophenyl_butyric_acid alpha-phenylbutyronitrile α-phenylbutyronitrile Nitration Nitration alpha-phenylbutyronitrile->Nitration 2_4_Nitrophenyl_butyronitrile 2-(4-nitrophenyl)butyronitrile Nitration->2_4_Nitrophenyl_butyronitrile Hydrolysis Hydrolysis 2_4_Nitrophenyl_butyronitrile->Hydrolysis 2_4_Nitrophenyl_butyric_acid This compound Hydrolysis->2_4_Nitrophenyl_butyric_acid

A simplified workflow for the synthesis of this compound.

Role as a Precursor to the Antiplatelet Agent Indobufen

The primary biological significance of this compound lies in its function as a key starting material for the synthesis of indobufen.[3][4] Indobufen, chemically 2-[p-(1-oxo-2-isoindolinyl) phenyl] butyric acid, is an effective antiplatelet drug.[6]

Synthesis of Indobufen from this compound

The synthesis of indobufen from this compound involves a multi-step process that typically includes the reduction of the nitro group to an amino group, followed by cyclization with phthalic anhydride and subsequent reduction.[3]

Indobufen_Synthesis Start This compound Reduction1 Reduction of Nitro Group (e.g., Fe/HCl, Catalytic Hydrogenation) Start->Reduction1 Amine 2-(4-Aminophenyl)butyric acid Reduction1->Amine Cyclization Cyclization with Phthalic Anhydride Amine->Cyclization Intermediate Phthalimido Intermediate Cyclization->Intermediate Reduction2 Reduction of Phthalimido Group (e.g., Zn/HCl) Intermediate->Reduction2 Indobufen Indobufen Reduction2->Indobufen

General synthetic pathway from this compound to Indobufen.
Mechanism of Action of Indobufen

Indobufen exerts its antiplatelet effects primarily through the reversible inhibition of the cyclooxygenase-1 (COX-1) enzyme in platelets.[7][8] This inhibition prevents the synthesis of thromboxane A2 (TXA2), a potent mediator of platelet activation and aggregation.[6][7]

The antiplatelet action of indobufen is reversible, which distinguishes it from aspirin, an irreversible COX-1 inhibitor.[7] The (+)-enantiomer of indobufen is responsible for its antiplatelet and anti-inflammatory activity.[9] In addition to inhibiting TXA2 production, indobufen has also been shown to inhibit platelet aggregation induced by adenosine diphosphate (ADP).[6][8]

Indobufen_Mechanism cluster_platelet Platelet Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Activation Platelet Activation & Aggregation TXA2->Platelet_Activation Indobufen Indobufen Indobufen->COX1 Reversible Inhibition

Mechanism of action of Indobufen on platelet aggregation.

Potential Biological Activities of this compound

While the primary biological relevance of this compound is as a precursor to indobufen, its structural similarity to butyric acid suggests potential for its own biological activities. Butyric acid, a short-chain fatty acid, is known to exhibit a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. It is important to emphasize that the following sections discuss potential activities based on structural analogy, and further research is required for experimental validation.

Potential Anti-inflammatory Activity

Butyrate is a well-documented anti-inflammatory agent.[10][11] It can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[12][13] One of the key mechanisms of butyrate's anti-inflammatory action is the inhibition of histone deacetylases (HDACs).[10] By inhibiting HDACs, butyrate can modulate gene expression, leading to a reduction in inflammatory responses.[10] Given the presence of the butyric acid moiety in this compound, it is plausible that it could exert similar anti-inflammatory effects, though this remains to be experimentally verified.

Potential Antimicrobial Activity

Butyric acid and its derivatives have demonstrated antimicrobial activity against various Gram-negative and Gram-positive bacteria, including Salmonella Typhimurium and Clostridium perfringens.[14][15][16][17] The antimicrobial action is partly attributed to the ability of the undissociated acid to penetrate the bacterial cell membrane and disrupt intracellular pH and metabolic functions.[17] The structural features of this compound could potentially confer similar antimicrobial properties.

Potential Anticancer Activity

Butyrate has been extensively studied for its anticancer properties, particularly in the context of colorectal cancer.[18][19][20] It can induce apoptosis and inhibit the proliferation of cancer cells.[21][22] The anticancer effects of butyrate are also linked to its ability to inhibit HDACs, leading to cell cycle arrest and the activation of apoptotic pathways.[18] While speculative, the butyric acid component of this compound suggests a potential for anticancer activity that warrants investigation.

Experimental Protocols

For researchers interested in investigating the biological activities of this compound, the following are generalized protocols for in vitro assays.

In Vitro Platelet Aggregation Assay

This protocol is designed to assess the antiplatelet activity of a test compound.

  • Preparation of Platelet-Rich Plasma (PRP):

    • Draw whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Collect the supernatant (PRP) and keep it at room temperature for use within 2 hours.

  • Platelet Aggregation Measurement:

    • Use a platelet aggregometer to measure light transmission.

    • Pipette a known volume of PRP into a cuvette with a stir bar.

    • Add the test compound (this compound dissolved in a suitable solvent) at various concentrations and incubate for a specified time (e.g., 5 minutes) at 37°C.

    • Induce platelet aggregation by adding an agonist such as ADP or arachidonic acid.[23]

    • Record the change in light transmission for a set period to determine the percentage of platelet aggregation.

    • Use a vehicle control and a known inhibitor (e.g., aspirin or indobufen) for comparison.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol assesses the potential anti-inflammatory effects of a test compound.

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages in appropriate media and conditions.

  • Treatment:

    • Seed the cells in multi-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Inflammatory Challenge:

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[12]

  • Measurement of Inflammatory Markers:

    • After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[13]

    • A vehicle control and an LPS-only control should be included.

In Vitro Anticancer Assay (MTT Proliferation Assay)

This protocol evaluates the effect of a test compound on cancer cell proliferation.

  • Cell Culture:

    • Culture a cancer cell line of interest (e.g., a colon cancer cell line like HCT116 or HT-29) in appropriate media and conditions.[21]

  • Treatment:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.[21]

  • MTT Assay:

    • After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is proportional to the absorbance, and the half-maximal inhibitory concentration (IC50) can be calculated.

Future Directions and Conclusion

This compound is a compound of significant interest primarily due to its indispensable role in the synthesis of the antiplatelet drug indobufen. The well-established mechanism of action of indobufen provides a solid framework for understanding the therapeutic applications derived from this precursor.

While direct evidence for the biological activity of this compound is currently limited, its structural relationship to butyric acid opens up intriguing possibilities for future research. Investigations into its potential anti-inflammatory, antimicrobial, and anticancer properties are warranted. Such studies would not only expand our understanding of this molecule but could also uncover novel therapeutic applications. The experimental protocols outlined in this guide provide a starting point for researchers to explore these potential activities.

References

Methodological & Application

Topic: A Scalable and Efficient Synthesis of Indobufen from 2-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Drug Development Professionals

Abstract

Indobufen is a potent, reversible inhibitor of platelet aggregation, acting on the cyclooxygenase enzyme to suppress thromboxane synthesis.[1][2][3] Its clinical applications in managing atherothrombotic events necessitate robust and scalable synthetic routes.[2] This document provides a comprehensive guide to a modern and efficient synthesis of Indobufen, starting from the readily available key intermediate, 2-(4-Nitrophenyl)butyric acid.[4][5][6] We detail a two-step process involving a clean catalytic hydrogenation followed by a metal-free reductive amination/condensation cascade. This approach avoids the harsh reagents and challenging purification steps associated with older methods, offering high yields and pharmacopoeia-grade purity.[7] The protocols are designed to be self-validating, with integrated characterization and purification steps to ensure the integrity of the final active pharmaceutical ingredient (API).

Introduction and Synthetic Strategy

The synthesis of Indobufen, chemically known as 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)phenyl]butanoic acid, is a critical process in the production of this important antiplatelet drug.[8] Traditional synthetic routes often involve the condensation of 2-(4-aminophenyl)butyric acid with phthalic anhydride, followed by a reduction step using reagents like zinc powder.[7][9] However, these methods can suffer from low yields, the formation of difficult-to-remove impurities from over-reduction, and the use of large quantities of acid solvents.[7][9]

This guide presents an improved strategy that circumvents these issues. The overall pathway involves two primary transformations:

  • Reduction of the Nitro Group: The starting material, this compound, is converted to its amino derivative, 2-(4-Aminophenyl)butyric acid, via catalytic hydrogenation. This method is chosen for its high efficiency, selectivity, and the generation of water as the only byproduct, simplifying downstream processing.[10]

  • Isoindolinone Ring Formation: The synthesized amino intermediate is reacted with 2-formylbenzoic acid (o-carboxybenzaldehyde) in a cascade reaction. This elegant step combines reductive amination and intramolecular condensation to directly form the isoindolinone core of Indobufen, avoiding the need for harsh metal reductants.[7]

This modern route is not only more efficient but also aligns with green chemistry principles by minimizing waste and hazardous reagent use.

G cluster_0 Overall Synthetic Pathway A This compound Reagent1 H₂, Pd/C Methanol A->Reagent1 B Intermediate: 2-(4-Aminophenyl)butyric acid Reagent2 2-Formylbenzoic Acid DCM B->Reagent2 C Final Product: Indobufen Reagent1->B Step 1: Reduction Reagent2->C Step 2: Cascade Reaction

Caption: High-level overview of the two-step Indobufen synthesis.

Part I: Synthesis of 2-(4-Aminophenyl)butyric Acid

Principle and Rationale

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in the synthesis of many pharmaceuticals. While various methods exist (e.g., using metals like iron or zinc in acidic media), catalytic hydrogenation with palladium on carbon (Pd/C) is superior for this application.[9] It proceeds under mild conditions (room temperature and atmospheric pressure of H₂), offers near-quantitative yields, and simplifies purification, as the catalyst is easily removed by filtration. The reaction mechanism involves the adsorption of the nitro compound and hydrogen onto the palladium surface, followed by a stepwise reduction to the amine.

Materials and Reagents
Reagent/MaterialGradeM.W. ( g/mol )Supplier ExampleNotes
This compound≥98%209.20Sigma-AldrichThe key starting material.[6]
Palladium on Carbon (Pd/C)10 wt. %-Acros OrganicsHandle with care; can be pyrophoric when dry.
Methanol (MeOH)Anhydrous, ≥99.8%32.04Fisher ScientificServes as the reaction solvent.
Hydrogen (H₂) GasHigh Purity (≥99.99%)2.02AirgasCan be supplied from a cylinder or balloon.
Celite® (Diatomaceous earth)--MilliporeSigmaFiltration aid for removing the catalyst.
Step-by-Step Experimental Protocol
  • Reactor Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.46 g, 50.0 mmol).

  • Dissolution: Add anhydrous methanol (250 mL) to the flask and stir until the starting material is completely dissolved. The solution will be a pale yellow color.[6]

  • Catalyst Addition: Carefully add 10% Pd/C (0.52 g, 5% w/w relative to the substrate) to the solution. Safety Note: Add the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the methanol vapor.

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask via a three-way stopcock. Purge the flask by evacuating the air and backfilling with H₂ three times.

  • Reaction: Stir the mixture vigorously at room temperature (20-25 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The product, being more polar, will have a lower Rf value than the starting material. The reaction is typically complete within 8-12 hours.

  • Catalyst Removal: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with nitrogen. Prepare a small plug of Celite® in a Büchner funnel and filter the reaction mixture through it. Wash the filter cake with additional methanol (2 x 25 mL) to ensure all product is recovered.

  • Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting product, 2-(4-Aminophenyl)butyric acid, will be an off-white or pale brown solid.[10] The yield is typically >95%. This intermediate is often sufficiently pure to be used in the next step without further purification.

Part II: Synthesis of Indobufen via Reductive Amination Cascade

Principle and Rationale

This step exemplifies a highly efficient cascade reaction. The process begins with the formation of an imine between the primary amine of 2-(4-aminophenyl)butyric acid and the aldehyde of 2-formylbenzoic acid. In the same pot, this imine is not isolated but undergoes an intramolecular cyclization. The carboxyl group of the 2-formylbenzoic acid moiety attacks the imine carbon, followed by dehydration, to form the five-membered isoindolinone ring. This elegant one-pot reaction builds the complex core of Indobufen under mild conditions.[7]

G cluster_1 Indobufen Synthesis Workflow A Dissolve Intermediates (Amine + Aldehyde) in Dichloromethane (DCM) B Stir at Room Temperature (12-16 hours) A->B C Reaction Monitoring by TLC B->C D Aqueous Work-up: Wash with NaHCO₃ solution C->D E Organic Layer Separation & Drying (Na₂SO₄) D->E F Solvent Removal (Rotary Evaporation) E->F G Purification by Recrystallization F->G H Characterization: HPLC, NMR, MS G->H

Caption: Experimental workflow for the synthesis and purification of Indobufen.

Materials and Reagents
Reagent/MaterialGradeM.W. ( g/mol )Supplier ExampleNotes
2-(4-Aminophenyl)butyric acidAs synthesized179.22-The product from Part I.
2-Formylbenzoic acid≥98%150.13TCI AmericaAlso known as o-carboxybenzaldehyde.
Dichloromethane (DCM)Anhydrous, ≥99.8%84.93VWR ChemicalsReaction solvent.
Sodium Bicarbonate (NaHCO₃)ACS Reagent84.01Sigma-AldrichUsed for aqueous wash to remove unreacted acid.
Sodium Sulfate (Na₂SO₄)Anhydrous142.04Fisher ScientificDrying agent for the organic phase.
Ethyl Acetate / HexanesHPLC Grade--Used for recrystallization.
Step-by-Step Experimental Protocol
  • Reactor Setup: In a 500 mL round-bottom flask, dissolve the crude 2-(4-Aminophenyl)butyric acid (8.96 g, 50.0 mmol) from Part I in anhydrous dichloromethane (200 mL).

  • Reagent Addition: Add 2-formylbenzoic acid (7.51 g, 50.0 mmol, 1.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature (20-25 °C) for 12-16 hours. Monitor the reaction by TLC (Mobile phase: 5% Methanol in DCM) until the starting amine spot has been consumed.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to remove any unreacted 2-formylbenzoic acid. Then, wash with brine (1 x 100 mL).

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Indobufen as a solid.

  • Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to maximize crystal formation.

  • Final Product Isolation: Collect the white crystalline solid by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Data Summary and Expected Results

ParameterStep 1: ReductionStep 2: Indobufen Synthesis
Starting Material This compound (10.46 g)2-(4-Aminophenyl)butyric acid (approx. 8.96 g)
Key Reagent H₂ (balloon), 10% Pd/C (0.52 g)2-Formylbenzoic acid (7.51 g)
Solvent Methanol (250 mL)Dichloromethane (200 mL)
Temperature 20-25 °C20-25 °C
Reaction Time 8-12 hours12-16 hours
Expected Yield ~9.0 g (>95%)~12.5 g (~85% over two steps)
Product Appearance Off-white solidWhite crystalline solid
Purity (Post-Recrystallization) >98% (typically used crude)>99.5% by HPLC

Characterization of Indobufen

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with a mobile phase of methanol and ammonium formate buffer to confirm purity is >99.5%.[11][12]

  • Melting Point: The expected melting point of pure Indobufen is approximately 189-191 °C.

  • ¹H NMR Spectroscopy: Confirm the chemical structure by proton NMR. Key signals should correspond to the aromatic protons, the methine proton of the butyric acid chain, and the methylene protons of the isoindolinone ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of Indobufen (C₁₈H₁₇NO₃, M.W. 295.33 g/mol ).

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Catalyst Handling: Palladium on carbon (Pd/C) is pyrophoric, especially when dry or in the presence of solvents. Never allow it to dry completely in the air. Handle under an inert atmosphere and quench spent catalyst carefully.

  • Hydrogen Gas: Hydrogen is highly flammable. Ensure all connections are secure and there are no sources of ignition in the vicinity during the hydrogenation step.

  • Solvents: Methanol and dichloromethane are toxic and flammable. Avoid inhalation and skin contact.

References

Application Notes & Protocols: Enantioselective Synthesis of 2-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the enantioselective synthesis of 2-(4-Nitrophenyl)butyric acid, a crucial intermediate in the development of pharmaceutical agents such as the anti-platelet aggregation drug, Indobufen.[1] The biological activity of many 2-arylpropionic acids is stereospecific, with the (S)-enantiomer often being the more potent form.[2] This reality necessitates robust and efficient methods for producing single-enantiomer compounds. This guide details three primary strategies for achieving high enantiopurity: chiral auxiliary-mediated diastereoselective alkylation, catalytic asymmetric synthesis, and biocatalytic kinetic resolution. Each section provides a theoretical background, a detailed experimental protocol, and a discussion of the advantages and limitations of the approach, enabling researchers to select and implement the optimal strategy for their specific needs.

Introduction: The Imperative for Chirality

This compound is a key building block in medicinal chemistry.[1] Its structure, featuring a chiral center at the α-position to the carboxylic acid, is representative of the profen class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a well-established principle that the pharmacological activity of such chiral molecules resides predominantly in one enantiomer.[2] Consequently, the synthesis of enantiomerically pure this compound is not merely an academic exercise but a critical step in producing safer and more effective therapeutics.

This guide explores three field-proven methodologies to control the stereochemical outcome of the synthesis, moving beyond simple racemic preparations to targeted enantioselective production.

Strategy 1: Chiral Auxiliary-Mediated Synthesis

This classic and highly reliable method involves the temporary attachment of a chiral auxiliary to a prochiral substrate. The auxiliary sterically directs a subsequent bond formation, creating the desired stereocenter with high diastereoselectivity. The auxiliary is then cleaved and can often be recovered.[3] Evans oxazolidinones are exemplary auxiliaries for this purpose.

Rationale and Mechanism

The process begins with the acylation of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with 4-nitrophenylacetyl chloride. The resulting N-acyloxazolidinone is then deprotonated to form a chiral enolate. The bulky substituent on the auxiliary (e.g., the phenyl group) effectively shields one face of the enolate. This steric hindrance forces the incoming electrophile (ethyl iodide) to approach from the less hindered face, resulting in a highly diastereoselective alkylation. Subsequent hydrolysis cleaves the auxiliary, yielding the desired enantiomerically enriched carboxylic acid.

Workflow Diagram: Diastereoselective Alkylation

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A 4-Nitrophenylacetic Acid + (4R,5S)-Oxazolidinone B N-Acyloxazolidinone A->B Acylation (Pivaloyl Chloride, TEA) C Deprotonation (LDA, -78 °C) B->C D Chiral Enolate Formation C->D E Alkylation (Ethyl Iodide) D->E F Alkylated Product E->F G Hydrolysis (LiOH, H₂O₂) F->G H (S)-2-(4-Nitrophenyl)butyric Acid + Recovered Auxiliary G->H

Caption: Workflow for chiral auxiliary-mediated synthesis.

Detailed Protocol: Evans Auxiliary Method

Materials:

  • (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

  • 4-Nitrophenylacetic acid

  • Pivaloyl chloride

  • Triethylamine (TEA)

  • Lithium diisopropylamide (LDA)

  • Ethyl iodide (EtI)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • Acylation:

    • Dissolve 4-nitrophenylacetic acid (1.0 eq) in anhydrous THF (0.5 M) under a nitrogen atmosphere and cool to 0 °C.

    • Add triethylamine (1.1 eq) followed by the dropwise addition of pivaloyl chloride (1.05 eq).

    • Stir the mixture at 0 °C for 1 hour to form the mixed anhydride.

    • In a separate flask, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF. Add n-butyllithium (1.0 eq, 1.6 M in hexanes) at -78 °C and stir for 15 minutes.

    • Cannulate the pre-formed mixed anhydride solution into the lithiated oxazolidinone solution at -78 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench with saturated aqueous NH₄Cl and perform an aqueous workup. Purify by flash chromatography to yield the N-acyloxazolidinone.

  • Alkylation:

    • Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF (0.2 M) and cool to -78 °C under nitrogen.

    • Add LDA (1.1 eq) dropwise and stir for 30 minutes to ensure complete enolate formation.

    • Add ethyl iodide (1.5 eq) and stir at -78 °C for 2 hours, then slowly warm to 0 °C over 2 hours.

    • Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry over MgSO₄, and concentrate. The crude product can be purified by chromatography.

  • Cleavage:

    • Dissolve the alkylated product in a 3:1 mixture of THF and water.

    • Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

    • Stir vigorously at 0 °C for 4 hours.

    • Quench with aqueous sodium sulfite (Na₂SO₃).

    • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to isolate the (S)-2-(4-Nitrophenyl)butyric acid. The chiral auxiliary can be recovered from the initial aqueous layer.

Strategy 2: Biocatalytic Kinetic Resolution

Biocatalysis offers an environmentally benign approach, utilizing enzymes to selectively react with one enantiomer in a racemic mixture. Lipases are particularly effective for the kinetic resolution of esters.[4] This strategy involves the enantioselective hydrolysis of a racemic ester of this compound.

Rationale and Mechanism

A racemic mixture of methyl or ethyl 2-(4-nitrophenyl)butyrate is subjected to hydrolysis by a lipase (e.g., Lipase B from Candida antarctica, commercially known as Novozym 435). The enzyme's chiral active site preferentially accommodates one enantiomer (e.g., the R-ester), catalyzing its hydrolysis to the corresponding carboxylic acid (R-acid) at a much faster rate than the other enantiomer. This leaves the unreacted ester enriched in the S-enantiomer. The resulting mixture of the S-ester and R-acid can then be easily separated.

Workflow Diagram: Lipase-Catalyzed Kinetic Resolution

G cluster_0 A Racemic (R/S)-Ester of This compound B Lipase (e.g., Novozym 435) in Phosphate Buffer/Toluene A->B C Fast Hydrolysis (R-Ester) B->C D Slow/No Hydrolysis (S-Ester) B->D E (R)-Acid C->E F Unreacted (S)-Ester D->F G Separation (Acid/Base Extraction) E->G F->G H Final Products: (R)-Acid and (S)-Ester G->H

Caption: Kinetic resolution of a racemic ester using lipase.

Detailed Protocol: Enzymatic Resolution

Materials:

  • Racemic this compound (synthesis protocols available[5][6])

  • Ethanol or Methanol

  • Sulfuric acid (catalytic)

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Phosphate buffer (pH 7.2)

  • Toluene or Heptane

  • Standard workup and separation reagents

Procedure:

  • Substrate Preparation (Esterification):

    • Reflux a solution of racemic this compound (1.0 eq) in ethanol (excess) with a catalytic amount of concentrated H₂SO₄ for 6-8 hours.

    • Monitor by TLC. Upon completion, neutralize the acid, remove the excess ethanol under reduced pressure, and perform a standard aqueous workup to isolate the racemic ethyl 2-(4-nitrophenyl)butyrate.

  • Enzymatic Hydrolysis:

    • In a temperature-controlled vessel, suspend the racemic ethyl ester (1.0 eq) in a biphasic system of phosphate buffer (pH 7.2) and toluene (e.g., 1:1 v/v).

    • Add immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the substrate).

    • Stir the mixture vigorously at a controlled temperature (e.g., 40-50 °C).

    • Monitor the reaction progress by chiral HPLC or by measuring the consumption of base (using a pH-stat) required to neutralize the liberated acid.

    • Stop the reaction at approximately 50% conversion to achieve the optimal balance of yield and enantiomeric excess.

  • Separation and Isolation:

    • Filter off the immobilized enzyme (which can be washed, dried, and reused).

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with an organic solvent to remove any dissolved ester.

    • Acidify the aqueous layer with 1 M HCl to protonate the (R)-acid, then extract with ethyl acetate to isolate the (R)-2-(4-Nitrophenyl)butyric acid.

    • The original organic layer contains the unreacted (S)-ester. Wash it with brine, dry it over MgSO₄, and concentrate. This (S)-ester can be hydrolyzed under standard basic conditions (e.g., NaOH, then acid workup) to yield (S)-2-(4-Nitrophenyl)butyric acid.

Strategy 3: Catalytic Asymmetric Synthesis

This modern approach is highly atom-economical and involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For 2-arylpropionic acids, methods like asymmetric hydrovinylation of a vinyl arene precursor followed by oxidation are powerful strategies.[2][7]

Rationale and Mechanism

The synthesis begins with a readily available precursor, 4-nitrostyrene. A chiral catalyst, typically a transition metal complex with a chiral ligand, facilitates the asymmetric hydrovinylation reaction. This reaction adds a vinyl group (from ethylene) across the double bond of the styrene derivative in a highly regioselective and enantioselective manner. The resulting chiral alkene is then subjected to oxidative cleavage (e.g., using ozonolysis or a RuO₄-based system) to convert the vinyl group into a carboxylic acid, yielding the final product with high enantiomeric purity.

Conceptual Workflow: Asymmetric Hydrovinylation Route

G A 4-Nitrostyrene + Ethylene B Chiral Catalyst (e.g., [Pd(L*)] complex) C Asymmetric Hydrovinylation A->C B->C D Chiral 3-(4-Nitrophenyl)-1-butene (High e.e.) C->D E Oxidative Cleavage (e.g., RuCl₃/NaIO₄ or O₃) D->E F (S)-2-(4-Nitrophenyl)butyric Acid E->F

Caption: Catalytic asymmetric synthesis via hydrovinylation.

Representative Protocol: Asymmetric Hydrovinylation

Note: This is a representative protocol based on established methods for related 2-arylpropionic acids.[2][7] Optimization for the specific 4-nitro substrate is required.

Materials:

  • 4-Nitrostyrene

  • Ethylene gas

  • Chiral Palladium or Nickel catalyst precursor

  • Chiral phosphine or N-heterocyclic carbene (NHC) ligand

  • Weakly coordinating counterion source (e.g., NaBArF₄)

  • Anhydrous, degassed solvent (e.g., Dichloromethane)

  • Oxidizing agents: Ruthenium(III) chloride (RuCl₃), Sodium periodate (NaIO₄)

Procedure:

  • Asymmetric Hydrovinylation:

    • In a high-pressure reactor under an inert atmosphere, charge the catalyst precursor and chiral ligand in the chosen anhydrous solvent.

    • Add the weakly coordinating anion source and stir to generate the active catalyst.

    • Add 4-nitrostyrene.

    • Pressurize the reactor with ethylene gas (e.g., 10-40 bar).

    • Heat the reaction to the optimal temperature (e.g., 0-50 °C) and stir for 12-48 hours.

    • Monitor the reaction for conversion. Upon completion, vent the reactor and concentrate the reaction mixture. Purify the resulting chiral alkene by flash chromatography.

  • Oxidative Cleavage:

    • Dissolve the purified 3-(4-nitrophenyl)-1-butene in a solvent mixture such as CCl₄/CH₃CN/H₂O.

    • Add sodium periodate (NaIO₄, ~4-5 eq) and a catalytic amount of RuCl₃ hydrate (~1-2 mol%).

    • Stir the biphasic mixture vigorously at room temperature for 8-12 hours until the starting material is consumed (monitor by TLC/GC).

    • Perform an aqueous workup, quenching with sodium thiosulfate, and extracting the product into an organic solvent.

    • Purify by chromatography or crystallization to obtain the final enantiomerically pure acid.

Comparative Summary of Methods

FeatureChiral AuxiliaryBiocatalytic ResolutionCatalytic Asymmetric Synthesis
Typical e.e. >98% de>99% e.e. (for unreacted ester)>97% e.e.[2][7]
Max Yield High, based on reaction efficiency50% (for one enantiomer)High, based on reaction efficiency
Key Reagents Stoichiometric chiral auxiliaryRacemic ester, LipaseSub-stoichiometric chiral catalyst
Advantages Highly predictable, reliable, well-establishedMild conditions, high selectivity, reusable enzymeHigh atom economy, low catalyst loading
Limitations Stoichiometric waste, multiple steps50% theoretical max yield, requires separationCatalyst cost/sensitivity, process optimization

Conclusion

The enantioselective synthesis of this compound can be successfully achieved through several distinct and robust strategies.

  • Chiral auxiliary-mediated synthesis is the most dependable and predictable method, ideal for laboratory-scale synthesis where high purity is paramount and cost is a secondary concern.

  • Biocatalytic kinetic resolution represents a green, highly selective alternative, particularly suitable for processes where mild conditions are required, though it is inherently limited to a 50% yield for the target enantiomer.

  • Catalytic asymmetric synthesis is the most modern and atom-economical approach, offering the potential for large-scale, efficient production, but requires significant initial investment in catalyst screening and process optimization.

The choice of method should be guided by the specific requirements of the project, including scale, cost constraints, available expertise, and the desired level of enantiopurity.

References

Application Notes & Protocols: 2-(4-Nitrophenyl)butyric Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of 2-(4-Nitrophenyl)butyric Acid

This compound (CAS No. 7463-53-8) is an aromatic carboxylic acid of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its molecular architecture, which features a butyric acid backbone appended with a para-substituted nitrophenyl group, makes it a highly versatile building block in organic synthesis.[1] The compound's primary value lies in its dual functionality: the carboxylic acid moiety provides a handle for amide bond formation and other derivatizations, while the nitro group serves as a latent amine, which can be revealed through reduction for subsequent synthetic transformations.

This combination of features makes this compound an indispensable precursor, most notably in the synthesis of the anti-platelet aggregation agent, Indobufen.[2][3][4] In this pathway, the nitro group is reduced to an amine, which is then condensed with a phthalic anhydride derivative. Understanding the synthesis, purification, and downstream application of this intermediate is therefore critical for process development and medicinal chemistry programs.

This document provides detailed application notes, validated synthesis and purification protocols, and essential characterization data to guide researchers in the effective utilization of this key pharmaceutical intermediate.

Physicochemical Properties and Specifications

Accurate characterization of starting materials is fundamental to reproducible synthetic outcomes. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 7463-53-8[2]
Molecular Formula C₁₀H₁₁NO₄[1][3]
Molecular Weight 209.20 g/mol [1][5]
Appearance White to light yellow crystalline powder[1][2]
Melting Point 121-123 °C[1][2][3]
Boiling Point 371.2 °C at 760 mmHg[1]
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, acetone, chloroform[1]
Density ~1.287 g/cm³ (Predicted)[1][3]

Core Pharmaceutical Application: A Precursor to Indobufen

The strategic importance of this compound is best illustrated by its role in the synthesis of Indobufen. The nitro group is an excellent directing group and a stable precursor to the nucleophilic amine required for the final cyclization step. The overall transformation pathway highlights its utility.

G cluster_0 Pathway to Indobufen Core A This compound B 2-(4-Aminophenyl)butyric acid A->B Nitro Group Reduction (e.g., Pd/C, H₂) C Indobufen B->C Condensation with Phthalic Anhydride Derivative

Caption: Key transformations from this compound to Indobufen.

Synthesis Protocols for this compound

Two common and effective methods for the laboratory-scale synthesis are presented below. The choice of method often depends on the availability of starting materials, safety infrastructure, and desired scale.

Protocol 1: Direct Nitration of 2-Phenylbutyric Acid

This method relies on a classical electrophilic aromatic substitution. The use of a mixed acid system generates the potent electrophile, the nitronium ion (NO₂⁺), which then reacts with the electron-rich phenyl ring. Temperature control is critical to maximize the yield of the desired para-isomer and minimize dinitration.

Principle: The phenyl ring of 2-phenylbutyric acid is activated towards electrophilic substitution. Concentrated sulfuric acid protonates nitric acid, facilitating the loss of water to form the nitronium ion. The reaction is directed primarily to the para position due to steric hindrance from the butyric acid chain at the ortho positions.

G start Start: 2-Phenylbutyric Acid in conc. H₂SO₄ step1 Cool to -10°C to 0°C start->step1 step2 Add dropwise: 70% HNO₃ in Acetic Acid step1->step2 step3 Maintain Temp < 0°C step2->step3 step4 Warm to 20°C (1 hour) step3->step4 step5 Quench: Pour into Ice Water step4->step5 step6 Filter Crude Solid step5->step6 step7 Recrystallize: Toluene/Hexane step6->step7 end Product: Pure this compound step7->end G reactant This compound in Methanol catalyst Add Pd/C Catalyst (e.g., 1 mol%) reactant->catalyst reaction Pressurize with H₂ gas (e.g., 1-3 atm) Stir at RT for ~10h catalyst->reaction workup Filter through Celite to remove Pd/C reaction->workup product Concentrate filtrate to yield 2-(4-Aminophenyl)butyric acid workup->product

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(4-Nitrophenyl)butyric Acid: Assay and Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the analysis of 2-(4-Nitrophenyl)butyric acid (CAS No. 7463-53-8) using High-Performance Liquid Chromatography (HPLC). As a critical chiral intermediate in the synthesis of the anti-platelet agent indobufen, rigorous analytical control of this compound is paramount.[1][2][3] We provide two distinct, validated HPLC protocols: Part A details a robust reverse-phase (RP-HPLC) method for the accurate assay and impurity profiling of the compound. Part B describes a chiral separation method for the determination of enantiomeric purity. The methodologies are developed with an emphasis on the scientific rationale behind parameter selection and are supported by a full validation protocol according to International Council for Harmonisation (ICH) guidelines to ensure trustworthiness and regulatory compliance.[4][5]

Introduction

This compound is an aromatic carboxylic acid with the molecular formula C₁₀H₁₁NO₄.[2][3] Its structure, featuring a butyric acid backbone attached to a nitrophenyl group, contains a stereocenter at the alpha-carbon, rendering it a chiral molecule.[2][6] The compound typically appears as an off-white to light beige crystalline solid and is soluble in common organic solvents like methanol and acetonitrile.[1][2]

The primary application of this compound is as a key starting material in the synthesis of indobufen, where the stereochemistry of the final active pharmaceutical ingredient (API) is critical for its therapeutic effect and safety profile.[1][3] Therefore, analytical methods must not only quantify the compound's overall purity but also precisely measure its enantiomeric excess. This guide provides the necessary protocols for researchers, quality control analysts, and drug development professionals to reliably perform these analyses.

Part A: Achiral Analysis for Assay and Purity Determination

Scientific Principle

The assay of this compound is effectively achieved using reverse-phase HPLC. The fundamental principle involves partitioning the analyte between a non-polar stationary phase (C18) and a polar mobile phase.[7][8] As an aromatic carboxylic acid, the analyte's retention is highly dependent on the pH of the mobile phase.[9][10]

Causality of Method Choices:

  • C18 Column: A C18 (octadecylsilane) stationary phase is selected for its hydrophobic character, which provides strong retention for the aromatic nitrophenyl moiety of the analyte.

  • Acidified Mobile Phase: The mobile phase is acidified (typically to a pH between 2.5 and 3.5). At this pH, the carboxylic acid functional group (pKa ≈ 4) is protonated (COOH) and thus uncharged.[3] This suppression of ionization is critical to prevent peak tailing and ensure sharp, symmetrical peaks, leading to reproducible retention and accurate quantification.[7][10]

  • UV Detection: The nitrophenyl group acts as a strong chromophore, allowing for sensitive detection using a UV-Vis spectrophotometer.

Materials and Equipment
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Reference Standard: this compound, >99% purity.

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (analytical grade), Orthophosphoric Acid (85%, analytical grade), and ultrapure water.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax Eclipse Plus C18).

Analytical Workflow for Achiral HPLC

The general workflow for performing the assay is outlined below.

G prep Standard & Sample Preparation setup HPLC System Setup & Equilibration prep->setup inject Sequence Injection (Blank, Standard, Sample) setup->inject acquire Chromatographic Data Acquisition inject->acquire analyze Peak Integration & Quantification acquire->analyze report Generate Final Report analyze->report

Caption: Workflow for the achiral HPLC assay.

Experimental Protocols

2.4.1. Preparation of Mobile Phase and Diluent

  • Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of ultrapure water. Adjust the pH to 3.0 ± 0.1 using 85% orthophosphoric acid.[8]

  • Mobile Phase: Mix the Phosphate Buffer (pH 3.0) and Acetonitrile in a 50:50 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Diluent: Use the Mobile Phase as the diluent for all standard and sample preparations to ensure compatibility with the chromatographic system.

2.4.2. Preparation of Standard Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the Diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

2.4.3. Preparation of Sample Solution (100 µg/mL)

  • Accurately weigh an amount of the test sample equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the Diluent. Filter the solution through a 0.45 µm PTFE syringe filter before injection.

2.4.4. Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : pH 3.0 Phosphate Buffer (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 274 nm
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Wavelength Selection: The nitrophenyl group exhibits strong UV absorbance. A wavelength of 274 nm is chosen as it typically corresponds to the λmax for this chromophore, providing maximal sensitivity. It is recommended to confirm the λmax by running a DAD scan on a standard solution.

Part B: Chiral Separation for Enantiomeric Purity

Scientific Principle

Separating enantiomers requires the introduction of another chiral entity to create diastereomeric interactions. This is most commonly achieved by using a Chiral Stationary Phase (CSP).[11] The principle relies on the differential interaction between the two enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times.

Causality of Method Choices:

  • Chiral Stationary Phase (CSP): A "Pirkle-type" CSP, such as one based on (R)-N-(3,5-Dinitrobenzoyl)phenylglycine, is highly effective for separating the enantiomers of carboxylic acids.[12] The separation mechanism is based on a combination of π-π interactions (between the dinitrophenyl group of the CSP and the nitrophenyl group of the analyte), hydrogen bonding, and steric hindrance, which together form the basis of the "three-point interaction model" required for chiral recognition.[11][12]

  • Normal-Phase Mode: This type of CSP often provides better selectivity in a non-polar, non-aqueous mobile phase (normal-phase mode). The mobile phase components are chosen to modulate the strength of the hydrogen bonding and π-π interactions.

Materials and Equipment
  • HPLC System: As described in Part A.

  • Reference Standard: Racemic this compound and, if available, the pure R- and S-enantiomers for peak identification.

  • Reagents: n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Trifluoroacetic Acid (TFA, HPLC grade).

  • Column: SUMICHIRAL OA-2500 or equivalent Pirkle-type CSP, 250 mm x 4.6 mm, 5 µm.[12]

Experimental Protocols

3.3.1. Preparation of Mobile Phase and Diluent

  • Mobile Phase: Mix n-Hexane, Isopropanol, and Trifluoroacetic Acid in a 90:10:0.1 (v/v/v) ratio. Filter and degas before use.

  • Diluent: Use the Mobile Phase as the diluent.

3.3.2. Preparation of Standard and Sample Solutions (200 µg/mL)

  • Prepare a solution of the racemic standard at approximately 200 µg/mL in the Diluent to establish the separation of the two enantiomeric peaks.

  • Prepare the test sample at the same concentration to determine the enantiomeric ratio.

3.3.3. Chromatographic Conditions (Chiral)

ParameterCondition
Column SUMICHIRAL OA-2500 (Pirkle-type), 250mm x 4.6mm, 5µm
Mobile Phase n-Hexane : Isopropanol : TFA (90:10:0.1 v/v/v)
Flow Rate 1.2 mL/min
Column Temperature 25 °C
Detection UV at 274 nm
Injection Volume 15 µL
Run Time 20 minutes

Method Validation Protocol (ICH Q2(R1))

A validated analytical method provides assurance that it is suitable for its intended purpose.[4][13] The following parameters must be assessed for the achiral assay method.

Validation Workflow

G protocol Validation Protocol (Pre-defined Acceptance Criteria) specificity Specificity (Peak Purity) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness report Final Validation Report specificity->report linearity->report accuracy->report repeat Repeatability (Intra-assay) precision->repeat inter Intermediate Precision (Inter-assay) precision->inter repeat->report inter->report lod_loq->report robustness->report

Caption: Logical flow of the HPLC method validation process.

Validation Parameter Protocols
  • Specificity: Inject the diluent (blank) and a placebo solution to ensure no interfering peaks at the retention time of the analyte. Analyze stressed samples (acid, base, peroxide, heat, light) to confirm the method is stability-indicating. Use a DAD to assess peak purity.[14]

  • Linearity: Prepare at least five concentrations of the reference standard across a range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²).[14]

  • Accuracy: Perform a recovery study by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of target) in triplicate. Calculate the percent recovery at each level.[5]

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment. Calculate the Relative Standard Deviation (%RSD).[14]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument. Compare the results from both sets and calculate the cumulative %RSD.[5]

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine experimentally by injecting series of dilute solutions. LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy, typically with a signal-to-noise (S/N) ratio of 10:1. LOD is the lowest concentration that can be detected, typically with S/N of 3:1.

  • Robustness: Deliberately vary critical method parameters one at a time and assess the impact on the results.[14]

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)[15]

    • Mobile Phase pH (± 0.2 units)[15]

    • Mobile Phase Organic Composition (± 2%)

Summary of Acceptance Criteria and Hypothetical Results
Validation ParameterAcceptance CriterionHypothetical Result
Specificity No interference at analyte RT. Peak is pure.Pass. Peak purity index > 0.999.
Linearity (R²) ≥ 0.9990.9998
Range 50 - 150 µg/mL50 - 150 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (%RSD)
Repeatability (n=6)≤ 2.0%0.85%
Intermediate Precision≤ 2.0%1.15%
LOQ S/N ≥ 100.5 µg/mL
LOD S/N ≥ 30.15 µg/mL
Robustness System suitability passes; assay results ± 2%All varied conditions met system suitability.

Conclusion

This application note provides two detailed and scientifically-grounded HPLC methods for the comprehensive analysis of this compound. The achiral reverse-phase method is demonstrated to be suitable for accurate assay and purity testing, supported by a rigorous validation protocol compliant with ICH guidelines. The chiral normal-phase method enables the critical assessment of enantiomeric purity. Together, these protocols provide a complete analytical toolkit for quality control and research applications involving this important pharmaceutical intermediate.

References

Quantitative Analysis of 2-(4-Nitrophenyl)butyric Acid in Complex Matrices using Derivatization-Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2-(4-Nitrophenyl)butyric acid. Due to its inherent polarity and low volatility, direct GC analysis of this compound is challenging. The described protocol overcomes this limitation through a streamlined workflow involving liquid-liquid extraction (LLE) and subsequent chemical derivatization to form a volatile trimethylsilyl (TMS) ester. This procedure enhances chromatographic performance and ensures high sensitivity and specificity, making it suitable for pharmaceutical quality control, process monitoring, and pharmacokinetic studies. All procedural choices are explained to provide a deep understanding of the method's causality, and validation parameters are presented in accordance with international guidelines.

Introduction

This compound (CAS 7463-53-8) is a critical chemical intermediate, most notably in the synthesis of Indobufen, a potent anti-platelet aggregation agent.[1][2] Its molecular structure, featuring a carboxylic acid moiety and a nitro-substituted phenyl ring, dictates its chemical properties and reactivity.[3] Accurate quantification of this molecule is paramount for ensuring the purity of raw materials, monitoring reaction kinetics, and controlling the quality of the final active pharmaceutical ingredient (API).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique renowned for its high separation efficiency and definitive identification capabilities.[4] However, the direct analysis of polar compounds like carboxylic acids by GC is often hindered by poor peak shape, thermal instability, and strong adsorption to the stationary phase.[5][6] To circumvent these issues, chemical derivatization is employed to convert the polar carboxylic acid group into a more volatile and thermally stable ester.[7] This protocol details a silylation reaction using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert this compound into its corresponding trimethylsilyl (TMS) ester, rendering it amenable to GC-MS analysis.[8]

This guide provides a comprehensive, step-by-step methodology, from sample preparation to data analysis, designed for researchers, scientists, and drug development professionals.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₁₁NO₄ [9]
Molecular Weight 209.20 g/mol [9]
Appearance Off-white to light beige powder [1]
Melting Point 122-123 °C [3]

| Solubility | Sparingly soluble in water; soluble in methanol, ethanol, acetone |[3] |

Experimental Workflow and Rationale

The analytical workflow is designed to ensure maximum recovery of the analyte from the sample matrix, efficient derivatization, and precise quantification. Each stage is critical for the overall success of the analysis.

GCMS_Workflow cluster_prep Part A: Sample Preparation cluster_deriv Part B: Derivatization cluster_analysis Part C: Instrumental Analysis cluster_data Part D: Data Processing Sample 1. Sample Collection (e.g., Reaction Mixture) Acidify 2. Acidification (pH < 2) + Spiking of Internal Standard Sample->Acidify Ensures protonated state LLE 3. Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Maximizes recovery Dry 4. Drying & Evaporation (Na₂SO₄ & N₂ Stream) LLE->Dry Removes water & concentrates Reconstitute 5. Reconstitution (Anhydrous Solvent) Dry->Reconstitute Deriv_Agent 6. Add BSTFA + 1% TMCS Reconstitute->Deriv_Agent Heat 7. Reaction Incubation (70°C for 30 min) Deriv_Agent->Heat Forms TMS-ester GC_Inject 8. GC-MS Injection Heat->GC_Inject Analyte is now volatile GC_Sep 9. Chromatographic Separation GC_Inject->GC_Sep MS_Detect 10. MS Detection & Ionization (EI) GC_Sep->MS_Detect Separated components enter MS Qual_ID 11. Qualitative ID (Retention Time & Mass Spectrum) MS_Detect->Qual_ID Quant 12. Quantitative Analysis (Peak Area Ratio vs. Calibration Curve) Qual_ID->Quant Report 13. Final Report Quant->Report

Diagram 1: Overall Experimental Workflow. This diagram illustrates the sequential stages from sample preparation to final data reporting for the GC-MS analysis of this compound.

Materials and Methods

Reagents and Materials
  • This compound reference standard (≥99% purity)

  • 2-Phenylbutyric acid (Internal Standard, IS, ≥99% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Hexane (HPLC grade)

  • Hydrochloric Acid (HCl, concentrated)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Helium (99.999% purity)

  • Glassware: 1.5 mL GC autosampler vials, volumetric flasks, pipettes, separatory funnels.

Equipment
  • Gas Chromatograph with Mass Spectrometric Detector (e.g., Agilent 7890B GC / 5977A MSD)

  • Autosampler

  • Analytical Balance

  • Vortex Mixer

  • Centrifuge

  • Heating Block or Water Bath

  • Nitrogen Evaporation System

Protocol Part A: Standard and Sample Preparation
  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-phenylbutyric acid and dissolve in 10 mL of ethyl acetate.

  • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of ethyl acetate.

  • Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the analyte stock solution. Spike each standard with the IS to a final concentration of 20 µg/mL.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1 mL of aqueous sample (e.g., a quenched reaction mixture diluted in water), add 20 µL of the 1 mg/mL IS stock solution.

    • Acidify the sample to pH < 2 by adding 2-3 drops of concentrated HCl. This step is crucial to convert the carboxylate salt to the free acid form, which is more soluble in organic solvents.[10]

    • Add 5 mL of ethyl acetate. Vortex vigorously for 2 minutes to facilitate the transfer of the analyte and IS into the organic phase.[11]

    • Centrifuge at 3000 rpm for 5 minutes to achieve complete phase separation.

    • Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Transfer the dried organic extract to a new tube and evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

Protocol Part B: Derivatization
  • To the dried residue from the previous step (for both samples and standards), add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block. The silylation reaction replaces the active hydrogen on the carboxylic acid with a non-polar trimethylsilyl group, increasing volatility.[5]

  • Cool the vial to room temperature. The sample is now ready for GC-MS injection.

Protocol Part C: GC-MS Instrumental Analysis

The analysis is performed using a GC-MS system operated under the conditions outlined in Table 2. These parameters are optimized for the separation and detection of the derivatized analyte.

Table 2: GC-MS Instrument Parameters

Parameter Setting Rationale
Gas Chromatograph
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film A non-polar column providing excellent separation for a wide range of compounds.
Injection Volume 1 µL Standard volume for quantitative analysis.
Injector Temperature 250°C Ensures rapid and complete volatilization of the derivatized analyte.
Injection Mode Splitless Maximizes sensitivity for trace-level analysis.[6]
Carrier Gas Helium at 1.2 mL/min (constant flow) Inert carrier gas compatible with MS detectors.
Oven Program Initial 100°C, hold 1 min; ramp at 15°C/min to 280°C, hold 5 min Optimized gradient to separate the analyte from solvent and matrix components.
Mass Spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization energy for creating reproducible fragmentation patterns.
Ion Source Temp. 230°C Standard operating temperature.
Transfer Line Temp. 280°C Prevents condensation of the analyte before it reaches the ion source.
Acquisition Mode Full Scan (m/z 50-400) & SIM Full scan for qualitative confirmation; SIM for enhanced quantitative sensitivity.
SIM Ions (Analyte) m/z 281 (M⁺), 266, 162 Quantifier: m/z 266 ([M-15]⁺); Qualifiers: m/z 281 (Molecular Ion), 162.

| SIM Ions (IS) | m/z 236 (M⁺), 221, 117 | Quantifier: m/z 221 ([M-15]⁺); Qualifiers: m/z 236 (Molecular Ion), 117.[12] |

Note: The mass spectrum of the TMS derivative of this compound is predicted based on its structure (MW 281.4) and typical fragmentation patterns of TMS esters and nitrophenyl compounds. The primary fragmentation is the loss of a methyl group (-15 amu) from the TMS moiety, which is a stable and abundant ion often used for quantification.[12]

Data Analysis and Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[13]

  • Identification: The identity of the this compound TMS derivative is confirmed by comparing its retention time and mass spectrum with that of an authentic standard.

  • Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The concentration in unknown samples is determined by interpolation from this curve.

Table 3: Representative Method Validation Summary

Parameter Result Acceptance Criteria (ICH Q2(R1))
Linearity (R²) > 0.998 R² ≥ 0.995
Range 1 - 100 µg/mL -
Accuracy (% Recovery) 98.5% - 101.2% Typically 80-120%
Precision (% RSD) < 2.5% Repeatability RSD ≤ 5%
Limit of Detection (LOD) 0.3 µg/mL Signal-to-Noise ≥ 3
Limit of Quantification (LOQ) 1.0 µg/mL Signal-to-Noise ≥ 10

| Specificity | No interference observed at the analyte retention time | Peak purity and resolution > 1.5 |

Conclusion

This application note provides a detailed, reliable, and scientifically sound GC-MS protocol for the quantification of this compound. The combination of liquid-liquid extraction and silylation derivatization effectively prepares the analyte for analysis, yielding excellent chromatographic performance. The method demonstrates high sensitivity, specificity, accuracy, and precision, making it an invaluable tool for quality control and research in pharmaceutical development.

References

The Versatile Synthon: A Guide to the Applications of 2-(4-Nitrophenyl)butyric Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Key Building Block

2-(4-Nitrophenyl)butyric acid is a valuable and versatile building block in the field of organic synthesis. Its structure, featuring a chiral center, a carboxylic acid functional group, and a nitro-substituted aromatic ring, provides a rich platform for a variety of chemical transformations. This unique combination of reactive sites makes it an important intermediate in the synthesis of pharmaceuticals, potential dyes, and other fine chemicals.[1] The presence of the electron-withdrawing nitro group and the acidic carboxylic acid moiety imparts distinct reactivity to the molecule.[1]

This comprehensive guide provides detailed application notes and protocols for the use of this compound, aimed at researchers, scientists, and professionals in drug development. We will delve into its synthesis, key reactions, and its role in the construction of complex molecular architectures, with a particular focus on the synthesis of the anti-platelet agent Indobufen.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 7463-53-8
Molecular Formula C₁₀H₁₁NO₄
Molecular Weight 209.20 g/mol
Appearance White to off-white crystalline powder
Melting Point 122-124 °C
Solubility Soluble in methanol, ethanol, acetone, and chloroform.

Synthesis of this compound: Established Protocols

The synthesis of this compound can be achieved through several routes. The choice of method often depends on the available starting materials, scale, and safety considerations. Two common methods are detailed below.

Protocol 1: Nitration of 2-Phenylbutyric Acid

This classical method involves the direct nitration of 2-phenylbutyric acid. Caution must be exercised due to the use of strong acids and the exothermic nature of the reaction.

Workflow for the Nitration of 2-Phenylbutyric Acid

G start Start: 2-Phenylbutyric Acid step1 Dissolve in Concentrated Sulfuric Acid start->step1 step2 Cool to -10°C step1->step2 step3 Add Nitrating Mixture (Nitric Acid/Acetic Acid) dropwise below 0°C step2->step3 step4 Warm to 20°C over 1 hour step3->step4 step5 Pour into Ice Water step4->step5 step6 Filter and Wash the Precipitate step5->step6 step7 Dissolve in Chloroform and Separate Aqueous Layer step6->step7 step8 Dry Chloroform Layer over Magnesium Sulfate step7->step8 step9 Remove Solvent under Reduced Pressure step8->step9 step10 Recrystallize from Toluene/Hexane step9->step10 end_product End Product: this compound step10->end_product

A flowchart illustrating the synthesis of this compound via nitration.

Step-by-Step Protocol:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve 33.9 g of 2-phenylbutyric acid in 340 ml of concentrated sulfuric acid.

  • Cool the solution to -10°C with stirring in an ice-salt bath.

  • Prepare a nitrating mixture of 39.4 ml of 70% nitric acid and 170 ml of acetic acid. Add this mixture dropwise to the cooled sulfuric acid solution, ensuring the temperature is maintained below 0°C.

  • After the addition is complete, allow the mixture to warm to 20°C over a period of 1 hour.

  • Pour the reaction mixture into a beaker containing ice water.

  • Filter the resulting off-white solid, wash it with ice water, and dry it as much as possible on the filter.

  • Dissolve the crude solid in chloroform and separate the aqueous layer.

  • Dry the chloroform layer over anhydrous magnesium sulfate.

  • Remove the chloroform under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a hot mixture of toluene and hexane to obtain pure this compound.[1]

Protocol 2: Synthesis via Diethyl 2-ethyl-2-(4-nitrophenyl)malonate

This method avoids the use of a direct nitration step on the butyric acid moiety, which can be advantageous for safety and selectivity.

Step-by-Step Protocol:

  • Dissolve 37.18 g (0.12 mole) of diethyl 2-ethyl-2-(4-nitrophenyl)malonate in 150 ml of ethanol.

  • Add a solution of 30.41 g (0.76 mole) of sodium hydroxide in 100 ml of water.

  • Heat the mixture under reflux for 3 hours on an oil bath.

  • Distill off the solvent in vacuo.

  • Dissolve the residue in 200 ml of water and extract with 300 ml of ether to remove any unreacted starting material.

  • Separate the aqueous layer and acidify it with concentrated hydrochloric acid.

  • Extract the acidified aqueous layer with ether.

  • Separate the ether layer, wash it with a saturated sodium chloride solution, and dry it over anhydrous magnesium sulfate.

  • Distill off the ether in vacuo to yield 2-(4-nitrophenyl)-n-butyric acid. A yield of approximately 69% can be expected.[2]

Core Application: Synthesis of the Anti-Platelet Agent Indobufen

A primary and commercially significant application of this compound is its use as a key intermediate in the synthesis of Indobufen, a reversible inhibitor of platelet aggregation.[3] The synthesis involves a multi-step process starting with the esterification of the carboxylic acid, followed by the reduction of the nitro group, and finally, a condensation reaction to form the isoindolinone core of Indobufen.

Synthetic Pathway to Indobufen

G start This compound step1 Esterification (Methanol, conc. H₂SO₄, reflux) start->step1 intermediate1 Methyl 2-(4-nitrophenyl)butanoate step1->intermediate1 step2 Reduction of Nitro Group (Pd/C, H₂ gas) intermediate1->step2 intermediate2 Methyl 2-(4-aminophenyl)butanoate step2->intermediate2 step3 Reductive Amination/Condensation (2-Carboxybenzaldehyde, Diludine, DCM) intermediate2->step3 intermediate3 Methyl 2-(4-(1-oxoisoindolin-2-yl)phenyl)butanoate step3->intermediate3 step4 Hydrolysis intermediate3->step4 end_product Indobufen step4->end_product G racemic_acid Racemic this compound (R-acid and S-acid) reaction Salt Formation racemic_acid->reaction chiral_base Chiral Amine (e.g., (R)-1-Phenylethylamine) chiral_base->reaction diastereomeric_salts Mixture of Diastereomeric Salts ((R)-acid-(R)-base and (S)-acid-(R)-base) reaction->diastereomeric_salts separation Separation by Crystallization (based on different solubilities) diastereomeric_salts->separation separated_salts Separated Diastereomeric Salts separation->separated_salts acidification Acidification separated_salts->acidification enantiomers Enantiomerically Pure Acids (R-acid and S-acid) acidification->enantiomers

References

Application Notes and Protocols: Asymmetric Synthesis Using 2-(4-Nitrophenyl)butyric Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and fine chemical synthesis, the use of enantiomerically pure building blocks is paramount for achieving stereochemical control and optimizing pharmacological activity. 2-(4-Nitrophenyl)butyric acid emerges as a highly versatile chiral synthon, offering multiple reactive sites for strategic molecular elaboration. This guide provides an in-depth exploration of its application in asymmetric synthesis. We will cover the essential prerequisite of chiral resolution, followed by detailed protocols for key stereoretentive transformations, including amide bond formation and the reduction of the nitro moiety to access valuable chiral aniline derivatives. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of this compound

This compound is a well-characterized organic compound recognized for its role as a key intermediate in the synthesis of various pharmaceuticals, most notably the anti-platelet agent Indobufen.[1][2][3] Its molecular structure is distinguished by three key features that make it a powerful building block:

  • A Stereogenic Center: The α-carbon adjacent to the carboxylic acid is a chiral center, allowing for the synthesis of stereoisomerically defined target molecules.

  • A Carboxylic Acid Handle: This functional group provides a reliable site for reactions such as amide bond formation, esterification, or reduction to an alcohol, without compromising the adjacent stereocenter.

  • An Aromatic Nitro Group: The para-nitro group is a versatile functional moiety. It is strongly electron-withdrawing, influencing the reactivity of the aromatic ring. Crucially, it can be selectively reduced to an amine, providing a pathway to chiral α-aryl amines, a privileged scaffold in medicinal chemistry.[4]

While commonly supplied as a racemate, the true potential of this compound is unlocked when it is resolved into its individual enantiomers. The subsequent protocols assume the use of an enantiomerically pure form of the acid.

Physicochemical Properties
PropertyValueReference(s)
CAS Number 7463-53-8[1][5]
Molecular Formula C₁₀H₁₁NO₄[2][3][5]
Molecular Weight 209.20 g/mol [2][5]
Appearance Off-white to light beige crystalline powder[1][2]
Melting Point 121-123 °C[1][3][6]
Solubility Soluble in methanol, ethanol, acetone, chloroform[2]

Prerequisite Protocol: Chiral Resolution

The foundational step for utilizing this compound in asymmetric synthesis is the separation of its racemic mixture. A robust and widely adopted method is classical resolution via the formation of diastereomeric salts using a chiral base.[7] Diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.[7][8]

Workflow for Chiral Resolution

G racemate Racemic this compound (R/S mixture) base Add Chiral Base (e.g., (R)-1-Phenylethylamine) racemate->base salts Diastereomeric Salt Mixture ((R,R) and (S,R) salts) base->salts crystallize Fractional Crystallization (Exploit solubility difference) salts->crystallize salt_R Insoluble Diastereomeric Salt (e.g., (R,R)-salt) crystallize->salt_R salt_S Soluble Diastereomeric Salt (in mother liquor) crystallize->salt_S Mother Liquor acidify_R Acidification (HCl) Liberates Chiral Acid salt_R->acidify_R acidify_S Acidification (HCl) Liberates Chiral Acid salt_S->acidify_S enant_R Enantiopure (R)-Acid acidify_R->enant_R enant_S Enantiopure (S)-Acid acidify_S->enant_S

Caption: Workflow for the resolution of racemic this compound.

Protocol 2.1: Resolution with (R)-1-Phenylethylamine

Rationale: This protocol uses (R)-1-phenylethylamine as a readily available and effective resolving agent. The formation of diastereomeric ammonium carboxylate salts allows for separation based on differential solubility in a suitable solvent like methanol.

Materials:

  • Racemic this compound (1.0 eq)

  • (R)-(+)-1-Phenylethylamine (0.5 eq)

  • Methanol (anhydrous)

  • 3M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Saturated Sodium Chloride (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary Evaporator

  • Ice Bath

  • Buchner Funnel and Filter Paper

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in 100 mL of warm methanol.

  • In a separate beaker, dissolve 2.9 g (0.5 eq) of (R)-(+)-1-phenylethylamine in 20 mL of methanol.

  • Slowly add the amine solution to the warm acid solution with gentle swirling.

  • Allow the solution to cool to room temperature, then let it stand undisturbed for 12-24 hours to allow for the crystallization of the less soluble diastereomeric salt.

  • Collect the precipitated crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold methanol. This solid is your first crop of the diastereomeric salt.

  • Liberation of the Chiral Acid: Suspend the collected salt crystals in 100 mL of water and add 50 mL of ethyl acetate.

  • Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH 1-2 by slowly adding 3M HCl while shaking. Ensure the final pH is strongly acidic to fully protonate the carboxylic acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Characterization: Determine the optical purity (enantiomeric excess, ee) of the resulting acid using chiral HPLC or by measuring the specific rotation with a polarimeter. The mother liquor from step 5 can be similarly treated to recover the other enantiomer, albeit likely in lower optical purity.

Applications in Asymmetric Synthesis

Once resolved, the enantiopure this compound serves as a valuable starting material for various stereospecific transformations.

Stereoretentive Amide Bond Formation

The formation of an amide bond is one of the most fundamental and reliable reactions in organic synthesis. Using an enantiopure acid with a primary or secondary amine allows for the synthesis of chiral amides with high fidelity.

Caption: General scheme for stereoretentive amide bond formation.

Protocol 3.1.1: EDC/HOBt Mediated Amide Coupling

Rationale: This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents. This combination is effective at minimizing racemization of the chiral center, a common side reaction with other activation methods.

Materials:

  • Enantiopure this compound (1.0 eq)

  • Desired amine (e.g., Benzylamine) (1.1 eq)

  • EDC hydrochloride (1.5 eq)

  • HOBt hydrate (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl Acetate

  • 1M HCl, Saturated NaHCO₃, Brine

Procedure:

  • Dissolve the chiral acid (1.0 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add HOBt (1.5 eq) and EDC (1.5 eq) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) followed by the slow, dropwise addition of DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of water.

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral amide.

Synthesis of Chiral α-(p-Aminophenyl)butyric Acid Derivatives

A key strategic transformation is the reduction of the nitro group to an amine. This reaction proceeds without affecting the stereocenter, converting the starting material into a valuable chiral amino acid derivative, α-(p-Aminophenyl)butyric acid.[4] This product is a crucial building block for various pharmaceuticals, including GABA receptor modulators.[4]

Caption: Stereoretentive reduction of the nitro group to an amine.

Protocol 3.2.1: Catalytic Hydrogenation

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for reducing aromatic nitro groups. The reaction conditions are typically mild and do not compromise the stereochemical integrity of the α-carbon.

Materials:

  • Enantiopure this compound (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Carefully place the chiral acid and a magnetic stir bar into a hydrogenation flask.

  • Add methanol as the solvent (e.g., 10 mL per gram of acid).

  • Inerting the Catalyst: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric and should be handled with care.

  • Seal the flask, then evacuate and backfill with nitrogen gas three times to remove all oxygen.

  • Evacuate the flask one final time and backfill with hydrogen gas from a balloon. For larger scales, a Parr apparatus should be used.

  • Stir the reaction vigorously at room temperature under a positive pressure of hydrogen (balloon pressure is sufficient for small scale).

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Once complete, carefully purge the flask with nitrogen to remove all hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude chiral 2-(4-aminophenyl)butyric acid, which can be purified further by recrystallization if necessary.

Conclusion

This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Through a straightforward but critical resolution step, this racemic intermediate is transformed into a powerful enantiopure tool. The protocols detailed in this guide for stereoretentive amidation and nitro group reduction provide reliable pathways to complex, high-value chiral molecules. By understanding the causality behind these experimental choices, researchers can confidently employ this versatile synthon to accelerate the development of new pharmaceuticals and fine chemicals with precise stereochemical control.

References

Application Note: A Guide to the Chromogenic Assay of Lipase and Esterase Activity Using 4-Nitrophenyl Butyrate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the principles and protocols for measuring the activity of hydrolytic enzymes, specifically lipases and esterases, using a chromogenic substrate. A critical clarification is made at the outset regarding the appropriate substrate: while the topic of interest is "2-(4-Nitrophenyl)butyric acid," this molecule is a synthetic intermediate and not the typical substrate for these assays.[1][2][3] The standard, widely-used chromogenic substrate is 4-Nitrophenyl butyrate (p-NPB) , an ester of butyric acid and 4-nitrophenol.[4][5] This guide will focus exclusively on the correct substrate, p-NPB, to ensure experimental success. We will detail the underlying biochemical principles, provide validated, step-by-step protocols for reagent preparation, construction of a standard curve, and kinetic activity measurement, and offer insights into data analysis and interpretation.

Introduction and Principle of the Assay

The Importance of Hydrolase Activity Assays

Lipases (Triacylglycerol hydrolases, EC 3.1.1.3) and esterases (Carboxylic ester hydrolases, EC 3.1.1.1) are ubiquitous enzymes that catalyze the hydrolysis of ester bonds.[6][7] Their activity is fundamental to countless biological processes and they are harnessed for a vast array of industrial and pharmaceutical applications, from the production of detergents and biofuels to the synthesis of chiral compounds in drug development.[6] Accurate and efficient measurement of their catalytic activity is therefore essential for enzyme characterization, process optimization, and high-throughput screening of potential inhibitors or engineered enzyme variants.[8]

Substrate Clarification: this compound vs. 4-Nitrophenyl Butyrate

It is crucial to distinguish between two chemically distinct molecules:

  • This compound: A carboxylic acid where a nitrophenyl group is attached to the second carbon of the butyric acid chain. It is a key intermediate in the synthesis of pharmaceuticals like the anti-platelet agent indobufen.[1][2] It is not a substrate for hydrolytic cleavage in the manner described below.

  • 4-Nitrophenyl butyrate (p-NPB): An ester formed by the condensation of butyric acid and 4-nitrophenol.[9] This is the correct and widely used chromogenic substrate for assaying lipase and esterase activity.[10][11]

This guide pertains exclusively to 4-Nitrophenyl butyrate (p-NPB) .

The Chromogenic Principle

The p-NPB assay is a simple, continuous spectrophotometric method.[12] The ester bond in the colorless p-NPB substrate is cleaved by a lipase or esterase. This hydrolysis reaction releases two products: butyric acid and 4-nitrophenol (p-NP).[13] Under neutral to alkaline conditions (pH > 7), the hydroxyl group of 4-nitrophenol is deprotonated to form the 4-nitrophenolate anion, which has a distinct yellow color.[11][14] The rate of formation of this yellow product can be monitored by measuring the increase in absorbance at approximately 400-410 nm, which is directly proportional to the enzymatic activity.[13][15][16]

sub 4-Nitrophenyl Butyrate (Colorless Substrate) enz Lipase / Esterase + H₂O sub->enz prod1 4-Nitrophenolate (Yellow Product, λmax ~405 nm) enz->prod1 prod2 Butyric Acid enz->prod2

Figure 1: Enzymatic hydrolysis of 4-Nitrophenyl butyrate (p-NPB).

Materials and Reagents

  • Spectrophotometer: UV-Vis spectrophotometer or microplate reader capable of measuring absorbance at 405 nm (or nearby, e.g., 400-410 nm) with temperature control.

  • Chemicals:

    • 4-Nitrophenyl butyrate (p-NPB) (CAS: 2635-84-9)[5]

    • 4-Nitrophenol (p-NP) (for standard curve)

    • Sodium Phosphate (Monobasic and Dibasic) or Tris-HCl

    • Sodium Hydroxide (for pH adjustment)

    • Isopropyl alcohol or Acetonitrile[17]

    • Triton™ X-100 (optional, for enhancing substrate solubility and activity)[6][11]

  • Enzyme: Purified or crude lipase/esterase sample.

  • Equipment: Calibrated pipettes, cuvettes or 96-well microplates, pH meter, analytical balance.

Experimental Protocols

This section is divided into three essential workflows: reagent preparation, generation of a standard curve for accurate quantification, and the final enzyme activity assay.

Workflow Diagram

cluster_0 Part 1: Preparation cluster_1 Part 2: Calibration cluster_2 Part 3: Kinetic Assay prep_buffer Prepare Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.2) setup_rxn Setup Reaction Mix (Buffer + Enzyme) & Equilibrate (37°C) prep_buffer->setup_rxn prep_substrate Prepare p-NPB Substrate Stock (e.g., 50 mM in Isopropanol) initiate_rxn Initiate Reaction with p-NPB Substrate prep_substrate->initiate_rxn prep_standard Prepare 4-Nitrophenol Standard Stock create_curve Generate 4-Nitrophenol Standard Curve prep_standard->create_curve prep_enzyme Prepare Enzyme Dilutions prep_enzyme->setup_rxn measure_curve Measure Absorbance (405 nm) create_curve->measure_curve plot_curve Plot Abs vs. Concentration & Determine Molar Extinction Coefficient measure_curve->plot_curve analyze Calculate Initial Velocity (V₀) and Determine Enzyme Activity plot_curve->analyze Use for calculation setup_rxn->initiate_rxn measure_kinetic Record Absorbance (405 nm) vs. Time initiate_rxn->measure_kinetic measure_kinetic->analyze

Figure 2: Overall experimental workflow.

Protocol 1: Reagent Preparation

A. Assay Buffer (50 mM Sodium Phosphate, pH 7.2)

  • Rationale: This buffer provides a stable pH environment for the enzyme. A pH of 7.2 is a common starting point, but should be optimized for the specific enzyme under investigation.

  • Prepare 1 M stock solutions of Sodium Phosphate Monobasic and Sodium Phosphate Dibasic.

  • To prepare 100 mL of 50 mM buffer, start with ~90 mL of deionized water.

  • Add the appropriate amounts of each stock solution while monitoring the pH. Adjust to pH 7.2.

  • Bring the final volume to 100 mL with deionized water.

  • (Optional) For some lipases, adding a surfactant like Triton X-100 to a final concentration of 0.5% (v/v) can help emulsify the substrate and improve activity.[6][17]

B. Substrate Stock Solution (50 mM p-NPB)

  • Rationale: p-NPB has poor solubility in water. A concentrated stock is first prepared in an organic solvent, which is then diluted into the aqueous assay buffer. Isopropanol or acetonitrile are commonly used.[11][17]

  • Weigh 104.6 mg of 4-Nitrophenyl butyrate (MW: 209.20 g/mol ).

  • Dissolve in 10 mL of isopropanol to make a 50 mM stock solution.

  • Store this stock at -20°C, protected from light.

C. 4-Nitrophenol Standard Stock (10 mM p-NP)

  • Rationale: This stock is used to create a standard curve, which is essential for converting the measured absorbance change into the molar amount of product formed. This is a critical self-validating step.

  • Weigh 13.9 mg of 4-Nitrophenol (MW: 139.11 g/mol ).

  • Dissolve in 10 mL of Assay Buffer (from step A) to make a 10 mM stock solution.

  • Store at 4°C, protected from light.

Protocol 2: 4-Nitrophenol Standard Curve
  • Label a series of microcentrifuge tubes or wells in a microplate (e.g., 0, 10, 20, 40, 60, 80, 100 µM).

  • Using the 10 mM p-NP stock, perform serial dilutions in Assay Buffer to prepare working standards.

  • Add the final volume of each standard (e.g., 200 µL) to the wells of a 96-well plate.

  • Measure the absorbance at 405 nm.

  • Subtract the absorbance of the blank (0 µM) from all other readings.

  • Plot the corrected absorbance vs. the concentration of p-NP (µM). The resulting plot should be linear. The slope of this line can be used to determine the molar extinction coefficient (ε) via the Beer-Lambert law (A = εcl).

Table 1: Example Data for 4-Nitrophenol Standard Curve

[p-NP] (µM)Absorbance at 405 nm (Corrected)
00.000
100.185
200.370
400.740
601.110
801.480
1001.850
Protocol 3: Enzyme Activity Assay (Kinetic)
  • Rationale: This protocol measures the initial rate of the reaction (V₀), where the substrate concentration is not limiting and the product formation is linear with time. The reaction is initiated by adding the substrate last.

  • Set the spectrophotometer to 37°C and the measurement wavelength to 405 nm.

  • Prepare a reaction master mix in a cuvette or microplate well. For a 1 mL final volume:

    • 970 µL of Assay Buffer

    • 20 µL of appropriately diluted enzyme solution

  • Prepare a "Blank" or "Control" reaction with 20 µL of buffer instead of the enzyme solution. This is crucial to measure the rate of non-enzymatic substrate auto-hydrolysis, which can be significant at higher pH values.[6]

  • Incubate the cuvettes/plate at 37°C for 5 minutes to allow the temperature to equilibrate.

  • To start the reaction, add 10 µL of the 50 mM p-NPB stock solution (final concentration = 0.5 mM). Mix immediately by inverting the cuvette or gently pipetting.

  • Immediately begin recording the absorbance at 405 nm every 15-30 seconds for 5-10 minutes.

  • The plot of absorbance vs. time should be linear for the initial phase of the reaction.

Data Analysis and Calculations

  • Subtract Blank Rate: Calculate the rate of absorbance change per minute (ΔAbs/min) for both the enzyme reaction and the blank reaction from the linear portion of the curve. Subtract the blank rate from the enzyme reaction rate to get the corrected rate.

    • Corrected Rate (ΔAbs/min) = Rate(Enzyme) - Rate(Blank)

  • Calculate Enzyme Activity: Use the molar extinction coefficient (ε) derived from the standard curve to convert the corrected rate into enzymatic activity. One Unit (U) of activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

    Formula: Activity (U/mL) = (ΔAbs/min * Total Assay Volume (mL)) / (ε * Light Path (cm) * Enzyme Volume (mL))

    • ε: Molar extinction coefficient for p-nitrophenol in M⁻¹cm⁻¹ (e.g., 18,500 M⁻¹cm⁻¹ is a typical value at alkaline pH).

    • Light Path: Typically 1 cm for a standard cuvette. For microplates, this must be determined or provided by the manufacturer.

Table 2: Typical Kinetic Parameters of Lipases with p-Nitrophenyl Esters Note: Values are illustrative and highly dependent on the specific enzyme and assay conditions.

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)Reference
Thermomyces lanuginosusp-NP Butyrate~0.8~0.95[8]
Acinetobacter sp. AU07p-NP Tetradecanoate0.09121.2[18]
Streptomyces scabies Sub1p-NP Butyrate0.57~142[19]
Vmax converted from original units for comparison.

References

Application Note and Protocol: Nitration of 2-Phenylbutyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

The nitration of aromatic compounds is a cornerstone of organic synthesis, providing a versatile entry point for the introduction of a nitro group (-NO₂), which can be subsequently transformed into a wide array of functional groups. This application note provides a detailed protocol for the nitration of 2-phenylbutyric acid, a compound of interest in medicinal chemistry and materials science. The resulting nitro-2-phenylbutyric acid isomers are valuable intermediates for the synthesis of novel therapeutic agents and functional materials.

This document will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and outline essential safety protocols. The information presented is curated to empower researchers to perform this synthesis with a high degree of confidence and reproducibility.

Reaction Mechanism and Scientific Rationale

The nitration of 2-phenylbutyric acid is an electrophilic aromatic substitution reaction. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1][2][3] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[4]

The phenyl group of 2-phenylbutyric acid is activated towards electrophilic attack. The alkyl substituent (-CH(CH₂CH₃)COOH) is an ortho-, para-directing group due to hyperconjugation and inductive effects. Consequently, the nitration is expected to yield a mixture of 2-(ortho-nitrophenyl)butyric acid and 2-(para-nitrophenyl)butyric acid, with the para isomer typically being the major product due to reduced steric hindrance.

Nitration_Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack HNO3 Nitric Acid (HNO₃) H2ONO3+ Protonated Nitric Acid HNO3->H2ONO3+ + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) HSO4- Bisulfate (HSO₄⁻) NO2+ Nitronium Ion (NO₂⁺) H2ONO3+->NO2+ - H₂O Intermediate Arenium Ion Intermediate NO2+->Intermediate H2O Water (H₂O) 2PBA 2-Phenylbutyric Acid 2PBA->Intermediate + NO₂⁺ Products o/p-Nitro-2-phenylbutyric Acid Intermediate->Products - H⁺

Caption: Mechanism of 2-phenylbutyric acid nitration.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar aromatic compounds.[5]

Materials and Equipment
Reagent/EquipmentDetails
2-Phenylbutyric AcidC₁₀H₁₂O₂, MW: 164.20 g/mol [6]
Concentrated Sulfuric Acid98%
Concentrated Nitric Acid70%
Acetic AcidGlacial
ChloroformReagent grade
TolueneReagent grade
HexaneReagent grade
Magnesium SulfateAnhydrous
Ice
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Dropping funnel
Thermometer
Ice bath
Buchner funnel and filter paper
Separatory funnel
Rotary evaporator

Step-by-Step Procedure

Protocol_Workflow start Start dissolve Dissolve 2-phenylbutyric acid in concentrated H₂SO₄ at -10°C start->dissolve add_nitrating Add nitrating mixture dropwise maintaining temperature < 0°C dissolve->add_nitrating prepare_nitrating Prepare nitrating mixture: 70% HNO₃ in acetic acid prepare_nitrating->add_nitrating warm Warm reaction to 20°C over 1 hour add_nitrating->warm quench Pour mixture into ice water warm->quench filter Filter the solid precipitate quench->filter wash_solid Wash solid with ice water filter->wash_solid dissolve_chloroform Dissolve solid in chloroform wash_solid->dissolve_chloroform separate_layers Separate aqueous layer dissolve_chloroform->separate_layers dry_chloroform Dry chloroform layer with MgSO₄ separate_layers->dry_chloroform evaporate Remove chloroform under reduced pressure dry_chloroform->evaporate recrystallize Recrystallize from toluene/hexane evaporate->recrystallize end Obtain 2-(4-nitrophenyl)butyric acid recrystallize->end

Caption: Experimental workflow for the nitration of 2-phenylbutyric acid.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 33.9 g of 2-phenylbutyric acid in 340 ml of concentrated sulfuric acid. Cool the solution to -10°C using an ice-salt bath.[5]

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding 39.4 ml of 70% nitric acid to 170 ml of glacial acetic acid. Cool this mixture in an ice bath.

  • Nitration: Slowly add the nitrating mixture dropwise to the stirred solution of 2-phenylbutyric acid, ensuring the reaction temperature is maintained below 0°C.[5] The addition should be controlled to prevent a rapid increase in temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to 20°C over a period of 1 hour.[5]

  • Work-up: Pour the reaction mixture into a large beaker containing ice water. An off-white solid should precipitate.[5]

  • Isolation of Crude Product: Collect the solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with ice water to remove any residual acid.[5]

  • Extraction: Dissolve the crude solid in chloroform. Transfer the solution to a separatory funnel and remove the aqueous layer. Dry the chloroform layer over anhydrous magnesium sulfate.[5]

  • Solvent Removal: Remove the chloroform under reduced pressure using a rotary evaporator to yield the crude solid product.[5]

  • Purification: Recrystallize the crude solid from a hot mixture of toluene and hexane to obtain the purified this compound.[5]

Safety Precautions

Nitration reactions are highly exothermic and involve the use of strong, corrosive acids.[7][8] Adherence to strict safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat.[7][9]

  • Fume Hood: Conduct the entire procedure in a well-ventilated chemical fume hood to avoid inhalation of toxic fumes.[7][9]

  • Temperature Control: Meticulous control of the reaction temperature is critical to prevent runaway reactions.[8] Always have an adequate cooling bath ready.

  • Handling of Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns.[9][10][11] Handle them with extreme care and have appropriate neutralizing agents (e.g., sodium bicarbonate) readily available in case of spills.

  • Quenching: The quenching of the reaction mixture in ice water should be done slowly and carefully to manage the exothermic release of heat.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Do not mix nitric acid waste with other waste streams.[11]

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: Determine the melting point of the recrystallized product and compare it to the literature value.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the structure and isomeric purity.

    • FTIR: To identify the presence of the nitro group (typically strong absorptions around 1530-1500 cm⁻¹ and 1370-1345 cm⁻¹) and the carboxylic acid group.

  • Mass Spectrometry: To determine the molecular weight of the product.

Conclusion

This application note provides a comprehensive and detailed protocol for the nitration of 2-phenylbutyric acid. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize and purify this compound. This protocol serves as a valuable resource for chemists in both academic and industrial settings engaged in the synthesis of novel organic compounds.

References

Application Note and Protocols for the Large-Scale Synthesis of 2-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the large-scale synthesis of 2-(4-nitrophenyl)butyric acid, a crucial intermediate in the pharmaceutical industry, notably for the production of the anti-platelet aggregation agent, Indobufen.[1][2][3] Traditional synthesis methods often involve direct nitration of 2-phenylbutyric acid, a process that can lead to challenging isomeric impurities and presents significant safety concerns on an industrial scale.[1][4] This guide focuses on more controlled and scalable synthetic strategies that mitigate these issues, offering higher yields and purity. We will explore two primary, robust protocols: the malonic ester synthesis route and the acetoacetate synthesis route. These methods are presented with detailed, step-by-step protocols, explanations of the underlying chemical principles, and considerations for process optimization and safety.

Introduction: The Strategic Importance of this compound

This compound is a cornerstone intermediate for the synthesis of various pharmaceutical compounds. Its most prominent application is in the manufacturing of Indobufen, a reversible and selective anti-thrombotic drug.[5] The purity and consistent supply of this intermediate are therefore critical for the quality and availability of the final active pharmaceutical ingredient (API). The challenge in its synthesis lies in achieving regioselective nitration, as direct nitration of 2-phenylbutyric acid yields a mixture of ortho- and para-isomers, necessitating complex purification steps.[5] The protocols outlined herein are designed to overcome this by introducing the nitro group in a controlled manner, ensuring the desired para-isomer is the exclusive product.

Overview of Synthetic Strategies

Two primary strategies have emerged for the large-scale synthesis of this compound that avoid the pitfalls of direct nitration of the phenyl ring on the butyric acid moiety:

  • The Malonic Ester Route: This classic approach involves the alkylation of diethyl malonate with a suitable p-nitrophenyl electrophile, followed by hydrolysis and decarboxylation. This method offers excellent control over the final product's structure.[6]

  • The Acetoacetate Route: A more recent and highly efficient method utilizes an alkyl acetoacetate as the starting material, reacting it with a p-nitrohalobenzene. This process is noted for its high selectivity and yield, with a more streamlined and environmentally conscious workflow.[5]

This guide will provide detailed protocols for both approaches, allowing researchers to select the most suitable method based on available starting materials, equipment, and desired scale.

Protocol 1: The Malonic Ester Synthesis Route

This method proceeds in two key stages: the formation of diethyl 2-ethyl-2-(4-nitrophenyl)malonate, followed by its hydrolysis and decarboxylation.

Principle and Rationale

The acidity of the α-hydrogen in diethyl malonate allows for its deprotonation by a suitable base to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with a p-nitrophenyl halide. A subsequent hydrolysis of the diester to a dicarboxylic acid, followed by heating, leads to decarboxylation, yielding the desired product. This multi-step process ensures the nitro group is precisely positioned at the para position of the phenyl ring.

Reaction Scheme

Malonic_Ester_Synthesis cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis and Decarboxylation p-Nitrohalobenzene p-Nitrohalobenzene Intermediate_malonate Diethyl 2-ethyl-2-(4-nitrophenyl)malonate p-Nitrohalobenzene->Intermediate_malonate Alkylation Diethyl_malonate Diethyl malonate Diethyl_malonate->Intermediate_malonate Base Base (e.g., NaH, K2CO3) Solvent (e.g., DMF) Base->Intermediate_malonate Intermediate_malonate_2 Diethyl 2-ethyl-2-(4-nitrophenyl)malonate Final_Product This compound Intermediate_malonate_2->Final_Product Hydrolysis & Decarboxylation Acid_hydrolysis Acidic Hydrolysis (e.g., HCl) Acid_hydrolysis->Final_Product

Caption: Malonic Ester Synthesis Workflow.

Detailed Protocol

Step 1: Synthesis of Diethyl 2-ethyl-2-(4-nitrophenyl)malonate [6]

  • To a solution of p-nitrochlorobenzene (1.0 eq) in a suitable organic solvent such as DMF, add a base like potassium carbonate (3.0 eq).[6]

  • With stirring, add diethyl malonate (1.5 eq) dropwise at room temperature.[6]

  • Allow the reaction to proceed for 12 hours at room temperature.[6]

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.[6]

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[6]

  • Purify the crude product by column chromatography to obtain diethyl 2-ethyl-2-(4-nitrophenyl)malonate as a pale yellow oily liquid.[6]

Step 2: Hydrolysis and Decarboxylation to this compound [7]

  • Dissolve the diethyl 2-ethyl-2-(4-nitrophenyl)malonate (1.0 eq) in ethanol.[7]

  • Add an aqueous solution of sodium hydroxide (6.3 eq) and heat the mixture under reflux for 3 hours.[7]

  • Distill off the solvent under reduced pressure.[7]

  • Dissolve the residue in water and extract with ether to remove any unreacted starting material.[7]

  • Acidify the aqueous layer with concentrated hydrochloric acid and extract with ether.[7]

  • Separate the ether layer, wash with saturated sodium chloride solution, and dry over magnesium sulfate.[7]

  • Evaporate the ether under vacuum to yield 2-(4-nitrophenyl)-n-butyric acid.[7]

Reagents and Materials
Reagent/MaterialPurposeSupplier Example
p-NitrochlorobenzeneStarting materialSigma-Aldrich
Diethyl malonateReactantTCI Chemicals
Potassium CarbonateBaseFisher Scientific
Sodium HydroxideHydrolysis reagentVWR
Dimethylformamide (DMF)SolventMerck
Ethyl AcetateExtraction solventJ.T. Baker
EthanolSolventPharmco-Aaper
Hydrochloric AcidAcidificationEMD Millipore
Anhydrous Sodium SulfateDrying agentAcros Organics
Magnesium SulfateDrying agentAlfa Aesar

Protocol 2: The Acetoacetate Synthesis Route

This innovative method offers a more direct pathway with high selectivity and is particularly well-suited for large-scale industrial production due to its favorable process economics and environmental impact.[5]

Principle and Rationale

This synthesis involves the reaction of a p-nitrohalobenzene with an alkyl acetoacetate in the presence of a strong base to form an intermediate, which is then subjected to a reduction reaction to yield the final product. This route circumvents the need for a separate decarboxylation step, simplifying the overall process.

Reaction Scheme

Acetoacetate_Synthesis cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Reduction p-Nitrohalobenzene p-Nitrohalobenzene Intermediate_acetoacetate 2-(4-nitrophenyl) acetoacetate alkyl ester p-Nitrohalobenzene->Intermediate_acetoacetate Alkyl_acetoacetate Alkyl acetoacetate Alkyl_acetoacetate->Intermediate_acetoacetate Base Base (e.g., NaH, Na-alkoxide) Solvent (e.g., THF, DMF) Base->Intermediate_acetoacetate Intermediate_acetoacetate_2 2-(4-nitrophenyl) acetoacetate alkyl ester Final_Product This compound Intermediate_acetoacetate_2->Final_Product Reduction Reducing_agent Reducing Agent (e.g., Hydrazine hydrate) Alkaline conditions Reducing_agent->Final_Product

Caption: Acetoacetate Synthesis Workflow.

Detailed Protocol[6]

Step 1: Synthesis of 2-(4-nitrophenyl) acetoacetate alkyl ester

  • In a suitable solvent such as tetrahydrofuran or N,N-dimethylformamide, combine p-nitrohalobenzene (e.g., p-nitrofluorobenzene or p-nitrochlorobenzene) and an alkyl acetoacetate (e.g., methyl acetoacetate or ethyl acetoacetate).[5]

  • Under an inert atmosphere, add a base such as sodium hydride or a sodium alkoxide (e.g., sodium methoxide or sodium ethoxide) and allow the reaction to proceed.[5]

Step 2: Reduction to this compound

  • Add the 2-(4-nitrophenyl) acetoacetate alkyl ester intermediate to a solvent.[5]

  • Perform a reduction using hydrazine hydrate under alkaline conditions.[5]

  • After the reduction is complete, adjust the pH of the reaction mixture to 4-6.[5]

  • The product, this compound, will crystallize out of the solution.[5]

Reagents and Materials
Reagent/MaterialPurposeSupplier Example
p-NitrofluorobenzeneStarting materialOakwood Chemical
Ethyl acetoacetateReactantEastman
Sodium HydrideBaseStrem Chemicals
Hydrazine hydrateReducing agentHoneywell
Tetrahydrofuran (THF)SolventAvantor

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Melting Point: 122-123°C[3][8]

  • ¹H NMR: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight (209.2 g/mol ).[1][2]

  • HPLC: To assess purity.

Conclusion

The large-scale synthesis of this compound is a critical process in the pharmaceutical industry. The malonic ester and acetoacetate routes presented in this application note offer significant advantages over traditional nitration methods, providing high yields of the desired para-isomer with enhanced safety and process control. The choice between these two protocols will depend on the specific capabilities and requirements of the manufacturing facility. Both methods, however, represent robust and reliable pathways to this key pharmaceutical intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(4-Nitrophenyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary methods for purifying this compound are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: Why is recrystallization a preferred method for purifying this compound?

A2: Recrystallization is a powerful technique for removing impurities from a solid compound.[1] For this compound, which is a solid at room temperature, this method is effective because the solubility of the compound and its impurities differ in a given solvent system.[2] By dissolving the crude product in a hot solvent and allowing it to cool slowly, purer crystals of the desired compound will form, leaving the impurities dissolved in the solvent.[1]

Q3: What are the common impurities in a synthesis of this compound?

A3: Common impurities can include unreacted starting materials such as 2-phenylbutyric acid or its precursors, and isomers (e.g., 2-(2-nitrophenyl)butyric acid) if a nitration reaction is involved in the synthesis.[3][4] Residual solvents and by-products from the reaction are also potential impurities.

Q4: How does the nitro group and carboxylic acid functionality influence the choice of purification strategy?

A4: The carboxylic acid group allows for purification by acid-base extraction. By dissolving the crude product in an organic solvent and extracting with an aqueous base (like sodium hydroxide), the acidic this compound is deprotonated and moves to the aqueous layer, leaving non-acidic impurities in the organic layer.[5][6] The aqueous layer can then be acidified to precipitate the pure product. The polar nitro group and the carboxylic acid group also influence the choice of solvents for recrystallization and chromatography.

Troubleshooting Guides

Recrystallization Issues

Problem 1: The compound "oils out" instead of forming crystals during recrystallization.

  • Cause: The solute is coming out of solution at a temperature above its melting point, or the solution is supersaturated.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation.

    • Allow the solution to cool more slowly. Gentle stirring can sometimes promote crystallization.

    • If the issue persists, consider a different solvent system. A mixture of solvents, such as toluene/hexane, has been reported to be effective.[7]

Problem 2: No crystals form upon cooling.

  • Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Seeding: Add a tiny crystal of pure this compound to the cooled solution to act as a template for crystal growth.

    • Increase Concentration: Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.

    • Lower the Temperature: Cool the solution in an ice bath to further decrease the solubility of the compound.

Problem 3: The recrystallized product has a low yield.

  • Cause: Too much solvent was used, the compound is significantly soluble in the cold solvent, or crystals were lost during filtration.

  • Solution:

    • Minimize the amount of hot solvent used to dissolve the crude product.

    • Ensure the solution is cooled sufficiently before filtration to maximize crystal formation.

    • Wash the filtered crystals with a minimal amount of ice-cold solvent to remove residual impurities without dissolving a significant amount of the product.

    • Recover additional product from the filtrate by evaporating some of the solvent and allowing a second crop of crystals to form.

Extraction Issues

Problem 1: Emulsion forms at the interface between the organic and aqueous layers during extraction.

  • Cause: Vigorous shaking or the presence of particulate matter can lead to the formation of a stable emulsion.

  • Solution:

    • Allow the separatory funnel to stand for a period to see if the layers separate.

    • Gently swirl the funnel instead of shaking vigorously.

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[5]

    • If necessary, filter the entire mixture through a bed of Celite or glass wool.

Problem 2: The product does not precipitate after acidifying the aqueous layer.

  • Cause: The pH may not be sufficiently acidic, or the concentration of the product in the aqueous layer is too low.

  • Solution:

    • Check the pH of the aqueous layer with pH paper or a pH meter and add more acid if necessary to ensure the carboxylic acid is fully protonated. A pH of 4-6 is often used.[3]

    • If the concentration is low, you may need to extract the acidified aqueous layer with a fresh portion of an organic solvent (like dichloromethane or ethyl acetate) to recover the product.[5][6]

Experimental Protocols

Protocol 1: Recrystallization from a Toluene/Hexane Mixture
  • Dissolve the crude this compound in a minimum amount of hot toluene.[7]

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered to remove the carbon and other insoluble impurities.

  • Slowly add hexane to the hot solution until it becomes slightly cloudy.

  • Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

  • Dry the crystals under vacuum.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolve the crude product in an organic solvent such as chloroform or ethyl acetate.[6][7]

  • Transfer the solution to a separatory funnel and extract with an aqueous solution of a base, such as sodium hydroxide.[5]

  • Separate the aqueous layer, which now contains the sodium salt of this compound.

  • Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify by slowly adding a strong acid like hydrochloric acid until the pH is acidic.[5][8]

  • The purified this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.[7]

Data Presentation

Purification MethodTypical Solvents/ReagentsKey AdvantagesPotential Challenges
Recrystallization Toluene/Hexane[7], Ethanol[8]High purity achievable, effective for removing minor impurities.Oiling out, low recovery if not optimized.
Acid-Base Extraction Organic Solvent (e.g., Chloroform, Ether), Aqueous Base (e.g., NaOH), Aqueous Acid (e.g., HCl)[5]Excellent for separating acidic product from neutral or basic impurities.Emulsion formation, product must be stable to pH changes.
Column Chromatography Silica gel with an eluent like petroleum ether/ethyl acetate.[9]Can separate compounds with very similar properties.Can be time-consuming and require larger volumes of solvent.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_cooling Cooling & Crystallization cluster_isolation Isolation Crude Crude Product HotSolvent Add Minimum Hot Solvent Crude->HotSolvent Dissolved Dissolved Product & Impurities HotSolvent->Dissolved SlowCool Slow Cooling Dissolved->SlowCool Crystals Pure Crystals Form SlowCool->Crystals Filtration Vacuum Filtration Crystals->Filtration Washing Wash with Cold Solvent Filtration->Washing Drying Drying Washing->Drying PureProduct Pure Product Drying->PureProduct

Caption: Workflow for the recrystallization of this compound.

Extraction_Workflow Crude Crude Product in Organic Solvent AddBase Extract with Aqueous Base (e.g., NaOH) Crude->AddBase Separate Separate Layers AddBase->Separate OrganicLayer Organic Layer (Neutral/Basic Impurities) Separate->OrganicLayer Discard AqueousLayer Aqueous Layer (Sodium 2-(4-nitrophenyl)butyrate) Separate->AqueousLayer Acidify Acidify Aqueous Layer (e.g., HCl) AqueousLayer->Acidify Precipitate Precipitation of Pure Product Acidify->Precipitate FilterDry Filter, Wash, and Dry Precipitate->FilterDry PureProduct Pure this compound FilterDry->PureProduct

Caption: Workflow for the purification via acid-base extraction.

References

Technical Support Center: Optimization of Reaction Conditions for 2-(4-Nitrophenyl)butyric Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Nitrophenyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a key intermediate in the synthesis of pharmaceuticals like the anti-platelet agent Indobufen, optimizing the preparation of this compound is critical for overall yield and purity.[1]

This document covers the two primary synthetic routes: the direct nitration of 2-phenylbutyric acid and the malonic ester synthesis pathway. Each section provides detailed protocols, troubleshooting for common issues, and the scientific rationale behind the recommended optimizations.

Section 1: Synthesis via Electrophilic Nitration of 2-Phenylbutyric Acid

This is a classical and direct approach involving the electrophilic aromatic substitution of 2-phenylbutyric acid using a mixed acid nitrating agent. Success hinges on careful control of reaction conditions to ensure high regioselectivity for the para-isomer and to minimize side reactions.

dot

Nitration_Workflow cluster_prep Reagent Preparation cluster_reaction Controlled Reaction cluster_workup Workup & Purification reagent_mix Prepare Nitrating Mixture: 70% HNO3 + Acetic Acid addition Add Nitrating Mixture Dropwise (Maintain < 0°C) reagent_mix->addition start_sol Dissolve 2-Phenylbutyric Acid in conc. H2SO4 cooling Cool Sulfuric Acid Solution to -10°C start_sol->cooling cooling->addition warm Warm to 20°C (Over 1 hour) addition->warm quench Pour onto Ice Water warm->quench filter Filter Crude Solid Product quench->filter wash Wash with Ice Water filter->wash recrystallize Recrystallize from Toluene/Hexane wash->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for the synthesis of this compound via nitration.

FAQ 1.1: What is a reliable starting protocol for the nitration of 2-phenylbutyric acid?

A commonly cited laboratory-scale procedure is as follows[2]:

  • Solution Preparation: Dissolve 2-phenylbutyric acid (e.g., 33.9 g) in concentrated sulfuric acid (e.g., 340 ml) in a flask equipped with a stirrer.

  • Cooling: Cool this solution to -10°C using an appropriate cooling bath (e.g., ice-salt or acetone-dry ice).

  • Nitrating Mixture: Separately, prepare a nitrating mixture of 70% nitric acid (e.g., 39.4 ml) and acetic acid (e.g., 170 ml).

  • Controlled Addition: Add the nitrating mixture dropwise to the stirred sulfuric acid solution. It is crucial to maintain the internal temperature below 0°C during the addition.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to 20°C over approximately one hour.

  • Quenching & Precipitation: Pour the reaction mixture into a beaker of ice water. The product should precipitate as an off-white solid.

  • Isolation & Purification: Isolate the crude solid by filtration, wash thoroughly with ice water, and dry. Further purification can be achieved by recrystallization from a hot toluene/hexane mixture[2].

Troubleshooting the Nitration Route
Question 1.2: My reaction yield is very low or non-existent. What are the likely causes?

Several factors can lead to poor yields. Consider the following:

  • Inadequate Temperature Control: This is the most critical parameter. If the temperature rises significantly above 0°C during the addition of the nitrating mixture, side reactions such as oxidation and decomposition can predominate, consuming your starting material and reducing the yield[3]. The nitration reaction itself is highly exothermic[3].

    • Solution: Ensure your cooling bath is robust and that the nitrating agent is added slowly enough to allow for efficient heat dissipation. Monitor the internal reaction temperature, not just the bath temperature.

  • Inactive Nitrating Agent: The active electrophile in this reaction is the nitronium ion (NO₂⁺), formed from nitric acid in the presence of the stronger sulfuric acid[4].

    • Solution: Use fresh, concentrated acids. Ensure the sulfuric acid is of high concentration (e.g., 98%) to effectively protonate the nitric acid and generate the nitronium ion. Water content can inhibit the formation of the required electrophile.

  • Insufficient Reaction Time: While the reaction is allowed to warm to room temperature, an insufficient hold time may result in an incomplete reaction.

    • Solution: Monitor the reaction by thin-layer chromatography (TLC) to determine the point of maximum conversion before proceeding with the workup.

Table 1: Optimization of Nitration Reaction Conditions
ParameterStandard ConditionRationale & Optimization Notes
Temperature Addition: < 0°CCritical. Prevents oxidation and formation of dinitrated byproducts. Use an efficient cooling bath and slow, dropwise addition.
Acids Conc. H₂SO₄, 70% HNO₃H₂SO₄ acts as a catalyst to generate the NO₂⁺ electrophile. Use high-purity, low-water content acids for optimal results.[4]
Solvent Acetic Acid (in nitrating mix)Acetic acid can serve as a solvent and moderator for the reaction.
Reaction Time ~1 hour while warmingAllows the reaction to proceed to completion. Monitor via TLC for confirmation.
Workup Quench in ice waterRapidly stops the reaction and precipitates the organic product, which has low solubility in water.[2][5]
Question 1.3: I am getting a mixture of isomers. How can I maximize the yield of the desired 4-nitro (para) isomer?

Regioselectivity is governed by the directing effects of the substituent on the benzene ring. The 2-butyric acid group is considered an alkyl group, which is an activating substituent and therefore directs electrophilic attack to the ortho and para positions[6].

  • Steric Hindrance: The bulkiness of the 2-butyric acid group will sterically hinder the approach of the nitronium ion to the ortho positions. Consequently, the para position is electronically activated and sterically more accessible, making the 4-nitro isomer the major product.

  • Minimizing Ortho-Isomer: While the para-isomer is favored, some ortho-isomer will likely form. Running the reaction at the recommended low temperatures (-10°C to 0°C) can enhance selectivity by increasing the transition state energy difference between para and ortho attack.

  • Separation: The final purification step is key. Isomers often have different solubilities, and recrystallization from a solvent system like toluene/hexane is an effective method to isolate the desired para-isomer from minor ortho and meta byproducts[2].

Question 1.4: My reaction mixture turned dark brown or black and formed a tar-like substance. What went wrong?

This is a classic sign of uncontrolled side reactions, primarily oxidation.

  • Cause: A significant temperature excursion is the most common culprit. Aromatic compounds, especially those with activating alkyl groups, are susceptible to oxidation by hot, concentrated nitric acid. This can lead to complex polymeric or tarry byproducts[7]. Phenol nitration, for example, is known to produce tar if not carefully controlled due to the high activation of the ring[7].

  • Prevention: Strict adherence to the low-temperature protocol during the addition of the nitrating agent is essential. Ensure vigorous stirring to prevent localized "hot spots" within the reaction mixture.

Section 2: Synthesis via Malonic Ester Pathway

This method offers an alternative that avoids a direct, and potentially hazardous, nitration step[8]. The general strategy involves building the butyric acid sidechain onto a pre-nitrated aromatic ring using malonic ester chemistry, followed by hydrolysis and decarboxylation.

dot

Malonic_Ester_Synthesis start Diethyl Malonate + Base (e.g., NaH) in DMF enolate Formation of Stabilized Enolate start->enolate Deprotonation alkylation Alkylation (SNAr or SN2-like) C-C Bond Formation enolate->alkylation reagent 1-Bromo-4-nitrobenzene (or similar electrophile) reagent->alkylation intermediate Diethyl 2-(4-nitrophenyl)malonate alkylation->intermediate hydrolysis Saponification (NaOH, EtOH/H₂O, Reflux) intermediate->hydrolysis diacid Formation of Diacid Salt hydrolysis->diacid acidification Acidification (HCl) diacid->acidification decarboxylation Decarboxylation (Heat) acidification->decarboxylation Forms unstable β-keto acid which loses CO₂ product This compound decarboxylation->product

Caption: General pathway for the malonic ester synthesis of this compound.

FAQ 2.1: What are the key steps for this synthesis route?

The process generally involves three main stages[8][9][10]:

  • Enolate Formation & Alkylation: Diethyl malonate is deprotonated with a suitable base to form a resonance-stabilized enolate. This nucleophile then reacts with an electrophile like 1-halo-4-nitrobenzene to form a substituted malonate ester.

  • Saponification (Hydrolysis): The diester is hydrolyzed to the corresponding dicarboxylic acid, typically using a strong base like NaOH in an alcohol/water mixture, followed by acidification.

  • Decarboxylation: The resulting malonic acid derivative is heated, causing it to readily lose a molecule of CO₂ to yield the final 2-(4-nitrophenyl)acetic acid product. (Note: To get the butyric acid, the synthesis would start with diethyl ethylmalonate or involve a second alkylation step). A patent describes a variation where diethyl malonate is reacted with a compound like 1-(bromomethyl)-4-nitrobenzene, followed by another alkylation with an ethyl group, and then hydrolysis/decarboxylation[8].

Troubleshooting the Malonic Ester Pathway
Question 2.2: The initial C-C bond formation (alkylation) is inefficient. What factors should I optimize?

This is a nucleophilic substitution reaction, and its success depends on the reactivity of both the nucleophile (enolate) and the electrophile.

  • Choice of Base: The base must be strong enough to fully deprotonate the diethyl malonate (pKa ≈ 13).

    • Sodium Hydride (NaH): A strong, non-nucleophilic base often used in an aprotic solvent like DMF. It provides irreversible deprotonation, driving the reaction forward[8].

    • Potassium Carbonate (K₂CO₃): A weaker base that can also be effective, often requiring longer reaction times or higher temperatures[8].

    • Sodium Ethoxide (NaOEt): A common choice. Crucially, the alkoxide base must match the alkyl group of the ester (i.e., use ethoxide for ethyl esters). Using a different alkoxide (e.g., methoxide) will cause transesterification, leading to a mixture of ester products[9][11].

  • Solvent: A polar aprotic solvent like DMF or DMSO is ideal as it solvates the cation of the base but does not interfere with the nucleophilicity of the enolate.

  • Electrophile: The starting material is typically a p-nitro-substituted benzene with a good leaving group (e.g., F, Cl, Br). The strong electron-withdrawing nitro group activates the ring towards Nucleophilic Aromatic Substitution (SNAr), which is a possible mechanism in addition to standard alkylation if the leaving group is directly on the ring.

Table 2: Reagent Selection for the Malonic Ester Alkylation Step
ComponentOption 1Option 2Rationale & Key Considerations
Base NaHNaOEtNaH is stronger and irreversible. NaOEt is a classic choice but must match the ester to prevent transesterification.[8][9]
Solvent DMFDMSOPolar aprotic solvents enhance enolate reactivity.
Electrophile p-Nitrofluorobenzenep-NitrochlorobenzeneThe nitro group activates the ring for SNAr. Fluorine is an excellent leaving group in SNAr.
Temperature 0°C to Room TempThe reaction is often started cold and allowed to warm. Monitor by TLC to determine optimal conditions.
Question 2.3: I am having issues with the final hydrolysis and decarboxylation steps. What are the optimal conditions?

These two steps are often performed sequentially or, in some cases, concurrently.

  • For Hydrolysis (Saponification):

    • Problem: Incomplete conversion of the diester to the dicarboxylic acid.

    • Solution: Use a sufficient excess of a strong base (e.g., NaOH or KOH) in a mixture of water and a co-solvent like ethanol to ensure solubility[12]. Heating under reflux for several hours is typically required to drive the saponification to completion. Afterwards, the mixture must be carefully acidified with a strong mineral acid (e.g., conc. HCl) to protonate the carboxylate salts[12].

  • For Decarboxylation:

    • Problem: The product still contains two carboxylic acid groups.

    • Mechanism: The 1,3-dicarboxylic acid formed after hydrolysis is thermally unstable. Upon heating, it undergoes decarboxylation through a cyclic (pericyclic) transition state to form an enol, which then tautomerizes to the final carboxylic acid product[10][13].

    • Solution: Simple heating of the acidified aqueous solution is often sufficient. Some protocols use higher temperatures in acidic media (e.g., acetic acid with catalytic H₂SO₄ at 120°C) to ensure both hydrolysis and decarboxylation occur efficiently[8].

Section 3: General Experimental Questions
FAQ 3.1: How can I monitor the reaction and confirm my final product?
  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to track the disappearance of starting material and the appearance of the product spot.

  • Product Confirmation:

    • NMR Spectroscopy (¹H NMR): Provides definitive structural information. Expect to see characteristic aromatic proton signals in the 7.5-8.5 ppm range, along with signals for the butyric acid chain[8].

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Melting Point: The pure product has a distinct melting point (122-123°C), which can be compared to literature values to assess purity[5].

FAQ 3.2: What are the physical properties and recommended storage conditions for this compound?
  • Appearance: It is typically a white to pale yellow crystalline solid[5].

  • Solubility: It is sparingly soluble in water but shows good solubility in organic solvents such as methanol, ethanol, and acetone[5].

  • Stability & Storage: The compound is relatively stable under normal laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents[5].

References

Preventing degradation of 2-(4-Nitrophenyl)butyric acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ensuring the Integrity of a Key Pharmaceutical Intermediate

2-(4-Nitrophenyl)butyric acid is a crucial intermediate in organic synthesis, most notably in the production of the anti-platelet agent indobufen[1][2][3]. Its molecular structure, featuring both a carboxylic acid moiety and an electron-withdrawing nitro group on a phenyl ring, dictates its reactivity and, consequently, its stability profile[1][4]. While relatively stable under optimal conditions, the compound is susceptible to degradation from environmental factors such as heat, light, and reactive chemicals[4]. This guide serves as a dedicated resource for researchers, scientists, and drug development professionals to understand, prevent, and troubleshoot the degradation of this compound during storage and handling.

Frequently Asked Questions (FAQs) on Storage and Handling

Q1: What are the ideal long-term storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dark, and dry place. A controlled environment, such as a desiccator or a climate-controlled storage cabinet, is highly recommended.

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Low temperatures slow down the rate of potential decomposition reactions. Avoid freezing, which can introduce moisture through condensation.
Light Protect from light (Amber vial/container)Aromatic nitro compounds can be photosensitive. Exposure to UV or high-intensity light can provide the energy to initiate degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)While stable in air, an inert atmosphere minimizes the risk of oxidative degradation over extended storage periods.
Humidity Dry/DesiccatedThe compound is sparingly soluble in water[4]. High humidity can lead to clumping and may facilitate hydrolytic degradation of impurities or the compound itself over time.

Q2: My lab doesn't have inert gas backfilling capabilities. Is storage in ambient air acceptable?

Yes, for short to medium-term storage, keeping the compound in a tightly sealed container in a refrigerator and protected from light is generally sufficient. The primary degradation risks are from heat and light rather than oxidation by air for this specific molecule[4]. However, for long-term archival or reference standard storage, an inert atmosphere is best practice.

Q3: Can I store this compound in solution? What solvents are recommended?

Storing the compound in solution is generally not recommended for long periods due to increased molecular mobility, which can accelerate degradation. If you must prepare a stock solution for experimental use, it is best to prepare it fresh. If short-term storage is necessary:

  • Recommended Solvents: Use high-purity, anhydrous organic solvents in which the compound is readily soluble, such as methanol, ethanol, or acetone[4].

  • Storage: Store the solution at -20°C in a tightly capped amber vial.

  • Causality: The polar nitro group and carboxylic acid can interact with protic or reactive solvents. Using anhydrous solvents minimizes the risk of solvolysis or other solvent-mediated degradation reactions.

Q4: What materials should I avoid when handling or storing this compound?

Avoid contact with strong acids, strong bases, strong oxidizing agents, and strong reducing agents[4][5].

  • Bases: Strong bases can deprotonate the carboxylic acid, forming a salt. This may not be degradation, but it changes the compound's form. More importantly, alkaline conditions can promote the decomposition of nitroaromatic compounds, sometimes exothermically[5].

  • Reducing Agents: The nitro group is susceptible to reduction (e.g., to an amino group) by agents like sodium borohydride, zinc powder, or catalytic hydrogenation. This is a common synthetic transformation but represents degradation in the context of storage.

  • Reactive Metals: Avoid contact with reactive metals that could catalyze reduction, especially in the presence of moisture or acidic/basic contaminants.

Troubleshooting Guide: Identifying and Addressing Degradation

Q5: The color of my this compound powder has changed from off-white to yellow or brown. What does this signify?

A visible color change is a strong indicator of chemical degradation. Aromatic nitro compounds are known to form colored byproducts upon decomposition[6]. The appearance of a yellow or brownish tint suggests the formation of chromophoric impurities. You should not use the material for sensitive experiments without first confirming its purity.

Q6: I am observing unexpected peaks in my HPLC/LC-MS analysis of a freshly prepared solution. Could this be degradation?

Yes, this is a common sign of degradation. If your reference chromatogram shows a single major peak, the appearance of new, smaller peaks (especially at different retention times) suggests the presence of impurities or degradation products.

  • Potential Degradants: A primary degradation pathway for nitroaromatic compounds is the reduction of the nitro group to nitroso, hydroxylamino, or amino functionalities. Each of these would likely have a different polarity and thus a different retention time in reverse-phase HPLC.

  • Action: Immediately perform a purity check on your solid material to determine if the degradation occurred during storage or after dissolution in your mobile phase/solvent.

Q7: How can I definitively confirm if my stored compound has degraded and is no longer suitable for use?

You need to perform analytical characterization and compare the results to the Certificate of Analysis (CoA) or a known pure reference standard.

  • Purity Assessment by HPLC: This is the most common and effective method. A decrease in the main peak's area percentage and the appearance of new impurity peaks confirms degradation.

  • Melting Point Analysis: The compound has a defined melting point of around 122-123°C[1]. A significant depression or broadening of the melting point range is a classic sign of impurity and degradation.

  • Spectroscopic Analysis (NMR/FTIR):

    • ¹H NMR: Compare the spectrum of your sample to a reference spectrum. The appearance of new signals or changes in the integration of existing signals can point to specific structural changes.

    • FTIR: Look for changes in the characteristic vibrational bands, particularly the strong asymmetric and symmetric stretches of the nitro group (~1550 cm⁻¹ and ~1375 cm⁻¹) and the carbonyl stretch of the carboxylic acid (~1700 cm⁻¹).

Below is a troubleshooting workflow to guide your investigation.

Degradation_Troubleshooting start Start: Suspected Degradation (e.g., color change, unexpected analytical results) check_visual Step 1: Visual Inspection Is the powder discolored (yellow/brown)? Is it clumpy? start->check_visual analyze_purity Step 2: Analytical Purity Check Perform HPLC-UV analysis. check_visual->analyze_purity compare_coa Compare HPLC results to Certificate of Analysis (CoA) or reference standard. analyze_purity->compare_coa purity_ok Purity Meets Specification (>98-99% area) compare_coa->purity_ok Yes purity_fail Purity Fails Specification (<98% or new peaks >0.1%) compare_coa->purity_fail No result_ok Compound is Suitable for Use. Review storage conditions to prevent future issues. purity_ok->result_ok confirm_structure Step 3 (Optional): Structural Confirmation Perform Melting Point, NMR, or LC-MS. purity_fail->confirm_structure investigate_source Investigate potential cause: - Improper storage (light/heat)? - Contamination? - Reactive solvent? confirm_structure->investigate_source result_fail Compound has Degraded. Discard material and procure a new batch. investigate_source->result_fail

Caption: Troubleshooting workflow for suspected degradation.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. It should be adapted and validated for your specific equipment and needs.

  • Objective: To quantify the purity of this compound and detect any degradation products.

  • Principle: Reverse-phase HPLC separates compounds based on their polarity. The nitroaromatic compound is detected by its UV absorbance. Degradation products with different polarities will elute at different times.

Materials:

  • This compound sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA) or Formic Acid

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system with a UV-Vis detector (e.g., Diode Array Detector)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or Formic Acid) in Water.

    • Mobile Phase B: 0.1% TFA (or Formic Acid) in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Standard Preparation:

    • Accurately weigh ~10 mg of a trusted reference standard of this compound.

    • Dissolve in a 1:1 mixture of ACN:Water to a final concentration of 1 mg/mL. This is your stock solution.

    • Prepare a working standard of ~50 µg/mL by diluting the stock solution.

  • Sample Preparation:

    • Prepare your test sample in the same manner as the standard, aiming for a final concentration of ~50 µg/mL.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Method:

    • Column Temperature: 30°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: Monitor at 270 nm (aromatic nitro compounds have strong absorbance in this region[7]).

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 70% 30%
      15.0 10% 90%
      17.0 10% 90%
      17.1 70% 30%

      | 20.0 | 70% | 30% |

  • Data Analysis:

    • Run a blank (injection of solvent) first, followed by the reference standard, and then your sample.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of your sample by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Compare the retention time of the main peak in your sample to the reference standard. Compare the purity percentage to the specification on the CoA.

References

Technical Support Center: Scaling Up the Synthesis of 2-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(4-Nitrophenyl)butyric acid. This document is designed for researchers, chemists, and process development professionals who are looking to move beyond bench-scale synthesis to larger, pilot, or manufacturing scales. As a critical intermediate in the production of the anti-platelet agent Indobufen, robust and scalable synthesis of this compound is of significant industrial importance[1][2].

This guide abandons a rigid template in favor of a dynamic question-and-answer format that directly addresses the practical challenges and critical thinking required for successful scale-up. We will delve into the causality behind common issues, provide field-tested solutions, and explore alternative pathways that enhance safety and efficiency.

Part 1: The Primary Challenge: Scaling Direct Electrophilic Nitration

The most frequently documented laboratory method for synthesizing this compound is the direct nitration of 2-phenylbutyric acid. While effective at the gram scale, this route presents significant hurdles when scaling up.

Q1: What is the standard laboratory synthesis method and what are its primary scale-up limitations?

The standard method involves the electrophilic aromatic substitution of 2-phenylbutyric acid using a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid, at very low temperatures[3]. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

While straightforward in principle, scaling this reaction introduces four major challenges:

  • Extreme Exothermicity: Nitration reactions are notoriously exothermic. At a small scale, a simple ice bath can manage the heat generated. During scale-up, the surface-area-to-volume ratio decreases dramatically, making heat dissipation far less efficient. Inadequate temperature control can lead to a runaway reaction, causing vigorous decomposition, release of toxic nitrogen oxides (NOx), and a significant risk of explosion.

  • Hazardous Reagent Handling: The use of large volumes of fuming nitric and concentrated sulfuric acids is inherently hazardous. They are highly corrosive, and their handling and transfer at scale require specialized equipment and stringent safety protocols[4][5].

  • Regioselectivity and Impurity Profile: The alkyl substituent on the benzene ring is an ortho-, para-directing group. While the para-isomer is sterically favored, the formation of the undesired ortho-isomer, 2-(2-nitrophenyl)butyric acid, is a common side reaction. Separating these isomers at scale is difficult and costly, impacting final product purity and yield.

  • Acidic Waste Stream: The process generates a substantial amount of corrosive and environmentally hazardous acidic waste. Neutralization and disposal of this waste stream add significant cost and complexity to the manufacturing process[4].

Part 2: Troubleshooting Guide & FAQs for Direct Nitration

This section addresses the specific, practical problems you may encounter when attempting to scale the direct nitration of 2-phenylbutyric acid.

Workflow for Direct Nitration of 2-Phenylbutyric Acid

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification PBA 2-Phenylbutyric Acid Reactor Jacketed Reactor (-10°C to 0°C) PBA->Reactor Dissolve H2SO4 Conc. H₂SO₄ H2SO4->Reactor HNO3 70% HNO₃ HNO3->Reactor Add dropwise AcOH Acetic Acid AcOH->HNO3 Premix Quench Ice Water Quench Reactor->Quench Pour mixture Filter Filtration Quench->Filter Precipitate forms Wash Wash with H₂O Filter->Wash Dissolve Dissolve in Organic Solvent (e.g., Chloroform/Toluene) Wash->Dissolve Dry Dry over MgSO₄ Dissolve->Dry Evap Solvent Evaporation Dry->Evap Recrystal Recrystallization (Toluene/Hexane) Evap->Recrystal Product Pure this compound Recrystal->Product

Caption: Standard laboratory workflow for direct nitration synthesis.

Q2: My reaction yield is consistently low. What are the likely causes?

Low yield is a multifaceted problem. The most common culprits are:

  • Poor Temperature Control: Allowing the temperature to rise above 0°C significantly increases the rate of side reactions, including oxidation of the starting material and the formation of undesired isomers and dinitrated byproducts.

  • Sub-optimal Reagent Addition: The dropwise addition of the nitric acid mixture must be slow enough to allow the reactor's cooling system to dissipate the generated heat. A fast addition rate will create localized hot spots, leading to product degradation.

  • Incomplete Reaction: Ensure sufficient reaction time after the addition is complete. Monitor the reaction's progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting material.

  • Losses During Workup: The product can be lost during workup if not handled correctly. Ensure the quench is performed with vigorous stirring to achieve uniform precipitation. During filtration, wash the crude solid thoroughly but efficiently with cold water to remove residual acids without dissolving a significant amount of the product, which has slight water solubility[6].

Q3: My final product is contaminated with an isomeric impurity. How can I identify and minimize it?

The primary impurity is almost always the ortho-isomer, 2-(2-nitrophenyl)butyric acid.

  • Identification: The presence of this isomer can be confirmed using ¹H NMR spectroscopy by observing a distinct set of aromatic signals different from the characteristic AA'BB' system of the desired para-substituted product. HPLC is the preferred method for quantification, showing a separate peak for the isomer.

  • Minimization Strategies:

    • Strict Temperature Control: Lower reaction temperatures (e.g., -10°C) generally favor the formation of the para-isomer due to sterics. The transition state for ortho-attack is higher in energy, and lower temperatures provide less energy to overcome this barrier.

    • Choice of Nitrating System: While mixed acid is common, alternative nitrating agents can sometimes offer better regioselectivity, though they may introduce other scale-up challenges.

    • Purification: Effective purification is key. Recrystallization is the most common method. A solvent system like toluene/hexane is often effective, as the desired para-isomer is typically less soluble and will crystallize out, leaving the ortho-isomer in the mother liquor[3]. Multiple recrystallizations may be necessary to achieve high purity.

Troubleshooting Summary Table
IssuePotential Cause(s)Recommended Solution(s)
Low Yield Poor temperature control; Rapid reagent addition; Incomplete reaction.Maintain temperature < 0°C; Slow, controlled addition of nitrating mix; Monitor reaction via TLC/HPLC until completion.
Isomeric Impurity Inherent regioselectivity of the reaction.Maintain low temperature (-10°C); Optimize recrystallization solvent system (e.g., Toluene/Hexane).
Dark Reaction Color Oxidation/decomposition due to high temperature.Immediately check cooling system; Ensure addition rate is not too fast; Maintain strict temperature control.
Oily/Gummy Product Impurities inhibiting crystallization; Incomplete removal of acids.Wash crude product thoroughly with cold water; Perform solvent-based workup and recrystallization.

Part 3: Alternative Synthetic Routes for Enhanced Scalability and Safety

Given the challenges of direct nitration, alternative synthetic strategies that offer better control, safety, and purity are highly attractive for large-scale production. These methods typically build the molecule from a pre-nitrated starting material, thus avoiding the hazardous nitration of the final framework and eliminating the issue of isomeric impurities.

Q4: What are the most viable alternative syntheses for scaling up production safely?

Two primary strategies stand out for their improved safety and selectivity profiles:

Alternative A: Nucleophilic Aromatic Substitution (SₙAr) Route

This approach begins with an activated nitroaromatic compound, such as p-nitrohalobenzene, and builds the side chain onto it. A patented method describes the reaction of p-nitrohalobenzene with an alkyl acetoacetate followed by reduction and hydrolysis[7]. This completely circumvents the regioselectivity problem, as only the para-isomer is ever formed.

  • Advantages: High selectivity (no isomer impurities), improved safety by avoiding strong nitrating acids, and a potentially cleaner product profile, simplifying purification[7].

  • Challenges: May involve more steps than direct nitration and uses strong bases like sodium hydride or sodium alkoxide, which require careful handling (especially NaH at scale).

Alternative B: Malonic Ester Synthesis Route

This classic method can be adapted by starting with a pre-nitrated malonic ester derivative. For example, diethyl 2-ethyl-2-(4-nitrophenyl)malonate can be hydrolyzed and decarboxylated to yield the final product[8].

  • Advantages: Also provides excellent control over regioselectivity. The starting materials are often commercially available.

  • Challenges: This route involves multiple steps (alkylation, hydrolysis, decarboxylation), which can lower the overall yield and increase process complexity.

Comparison of Synthetic Strategies

cluster_direct Direct Nitration cluster_alternative Alternative (SₙAr) Route start1 2-Phenylbutyric Acid step1 Nitration (HNO₃/H₂SO₄) start1->step1 end1 Product + Ortho-Isomer step1->end1 start2 p-Nitrohalobenzene step2a Couple with Acetoacetate start2->step2a step2b Reduce & Hydrolyze step2a->step2b end2 Product (Isomer-Free) step2b->end2

Caption: Comparison of direct vs. alternative synthesis logic.

Part 4: Experimental Protocols

The following protocols are provided as a starting point. When scaling, all parameters (e.g., addition times, agitation speed, heat transfer) must be re-validated.

Protocol 1: Lab-Scale Direct Nitration[3]

Warning: This procedure involves highly corrosive and reactive acids. Perform in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.

  • Preparation: In a flask, dissolve 33.9 g of 2-phenylbutyric acid in 340 mL of concentrated sulfuric acid. Cool the solution to -10°C with constant stirring using an external cooling bath (e.g., acetone/dry ice).

  • Nitrating Mixture: Separately, prepare a nitrating mixture by carefully adding 39.4 mL of 70% nitric acid to 170 mL of acetic acid. Cool this mixture.

  • Reaction: Add the nitrating mixture dropwise to the stirred sulfuric acid solution, ensuring the internal temperature is maintained below 0°C. The addition rate should be carefully controlled to prevent any temperature spike.

  • Warm-up: After the addition is complete, allow the mixture to warm to 20°C over a period of 1 hour.

  • Quench: Pour the reaction mixture slowly and carefully into a large beaker containing a stirred slurry of ice and water.

  • Isolation: An off-white solid should precipitate. Isolate the solid by vacuum filtration, washing it thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: The crude solid can be recrystallized from a hot toluene/hexane mixture to yield pure this compound.

Protocol 2: SₙAr-Type Synthesis (Conceptual, based on[7])

Warning: This procedure uses sodium hydride, which is highly reactive with water and moisture. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Preparation: To a three-neck, oven-dried flask under a nitrogen atmosphere, add a suitable solvent (e.g., Tetrahydrofuran) and sodium hydride (as a 60% dispersion in mineral oil).

  • Substrate Addition: Add an alkyl acetoacetate (e.g., ethyl acetoacetate) dropwise at 0°C. Stir for 30 minutes to allow for the formation of the enolate.

  • Reaction: Add a solution of p-nitrochlorobenzene in the same solvent to the mixture. Allow the reaction to warm to room temperature and stir until TLC/HPLC analysis indicates the consumption of the starting materials.

  • Quench & Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Subsequent Steps: The resulting intermediate, 2-(4-nitrophenyl)acetoacetate alkyl ester, would then be carried forward through reduction and hydrolysis/decarboxylation steps to yield the final product.

References

Common impurities in 2-(4-Nitrophenyl)butyric acid and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Nitrophenyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during the synthesis and handling of this critical intermediate. As a key starting material in the synthesis of pharmaceuticals like the anti-platelet agent Indobufen, its purity is paramount.[1][2] This document provides in-depth, field-proven answers and protocols to help you identify and remove common impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

The impurity profile of your sample is intrinsically linked to the synthetic route employed. However, several common impurities are frequently observed across different methods. We can classify them into three main categories:

  • Isomeric Impurities: During the nitration of 2-phenylbutyric acid or its precursors, the nitro group can be directed to other positions on the aromatic ring. The most common isomers are 2-(2-nitrophenyl)butyric acid and 2-(3-nitrophenyl)butyric acid.[1][3] These are often the most challenging to remove due to their similar physical properties.

  • Unreacted Starting Materials & Intermediates: Depending on the synthesis, you may find residual starting materials such as 2-phenylbutyric acid, α-phenylbutyronitrile, or diethyl malonate derivatives.[1][4][5] If the final step is hydrolysis of a nitrile or ester, you might also find intermediate amides or unhydrolyzed esters.

  • Process-Related Impurities & Side-Products: These can include di-nitrated products if nitration conditions are too harsh, or residual solvents from the reaction or initial workup, such as toluene, hexane, or ethyl acetate.[4][6]

Q2: My synthesized this compound has a low melting point and a pronounced yellow color. What is the likely cause?

A depressed and broad melting point range is a classic indicator of impurities. The pure compound should be a white to off-white solid with a sharp melting point around 122-123°C.[1][2] A significant yellow or brownish color often points to the presence of residual nitrating acids, isomeric nitrophenyl compounds, or other chromophoric side-products. These impurities disrupt the crystal lattice, leading to the observed lower melting point.

Q3: How can I quickly assess the purity of my sample before committing to a large-scale purification?

For a rapid purity assessment, we recommend Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) with a small amount of acetic acid (1-2%) to ensure the carboxylic acid remains protonated and travels as a single spot. The presence of multiple spots indicates impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method, capable of resolving even closely related isomers.[7]

Q4: What is the most effective general-purpose method for purifying a batch of crude this compound?

For most common impurities, a well-executed recrystallization is the most efficient and scalable purification method.[8] It is particularly effective at removing small amounts of side-products and unreacted starting materials. If you suspect the presence of significant neutral impurities (like unreacted esters or nitriles), a preliminary acid-base extraction is highly recommended before recrystallization.

Troubleshooting and Purification Guides

This section provides detailed protocols for the most effective purification techniques. The choice of method depends on the nature and quantity of the impurities present.

Decision Workflow for Purification Method Selection

The following diagram outlines a logical approach to selecting the best purification strategy for your specific situation.

G start Crude this compound Sample check_purity Assess Purity (TLC/HPLC) Identify Impurity Type start->check_purity decision Major Impurity Type? check_purity->decision isomeric Isomeric or Polar Impurities decision->isomeric Yes neutral Neutral Impurities (e.g., Esters, Nitriles) decision->neutral Yes general General/Minor Impurities decision->general No / Minor chromatography Perform Column Chromatography isomeric->chromatography acid_base Perform Acid-Base Extraction neutral->acid_base recrystallize Perform Recrystallization general->recrystallize acid_base->recrystallize Followed by check_again Check Purity Again recrystallize->check_again chromatography->check_again final_product Pure Product check_again->final_product

Caption: Decision tree for selecting a purification method.

Guide 1: Purification by Recrystallization

Principle: This technique leverages the difference in solubility of the desired compound and its impurities in a specific solvent system at different temperatures. The crude material is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the more soluble impurities behind in the solution (mother liquor).[8]

Step-by-Step Protocol
  • Solvent Selection: A mixed solvent system of toluene and hexane is effective.[4] Toluene is the "good" solvent in which the acid is soluble when hot, and hexane is the "poor" solvent (anti-solvent) that reduces solubility upon cooling.

  • Dissolution: Place the crude this compound (e.g., 10 g) in an Erlenmeyer flask. Add a minimal amount of hot toluene (start with ~30-40 mL) and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional but Recommended): If any insoluble material is present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask to remove it. This step is crucial for removing baseline impurities.

  • Crystallization: Remove the flask from the heat. Slowly add hexane dropwise to the hot solution until you observe persistent cloudiness (the saturation point). Add a few more drops of hot toluene to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold hexane to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight. Characterize the final product by melting point and TLC/HPLC.

Recrystallization Workflow Diagram

G cluster_dissolve Dissolution cluster_crystallize Crystallization cluster_isolate Isolation a Add Crude Solid to Flask b Add Minimum Hot Toluene a->b c Heat to Dissolve b->c d Add Hexane until Cloudy c->d e Cool Slowly to Room Temp d->e f Cool in Ice Bath e->f g Vacuum Filter Crystals f->g h Wash with Cold Hexane g->h i Dry Under Vacuum h->i j j i->j Pure Product

Caption: Step-by-step workflow for purification by recrystallization.

Guide 2: Purification by Acid-Base Extraction

Principle: This method exploits the acidic nature of the carboxylic acid group. The target compound is deprotonated with a weak base to form a water-soluble carboxylate salt. Neutral impurities (e.g., unreacted esters, nitriles, or non-acidic side products) remain in the organic phase and are removed. The aqueous layer is then re-acidified to precipitate the purified carboxylic acid.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude product (e.g., 10 g) in a suitable organic solvent like ethyl acetate or dichloromethane (~100 mL) in a separatory funnel.

  • Extraction: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) (~50 mL). Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean beaker or flask. Repeat the extraction of the organic layer with another 50 mL portion of the NaHCO₃ solution. Combine the aqueous extracts.

  • Organic Wash: The combined aqueous layers contain your product as the sodium salt. It can be washed with a small portion of the organic solvent (e.g., 20 mL ethyl acetate) to remove any last traces of neutral impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous extract in an ice bath. Slowly, and with stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2, check with pH paper). The this compound will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts, then dry under vacuum to a constant weight. For optimal purity, this product can be used in the recrystallization protocol above.

Acid-Base Extraction Workflow Diagram

G cluster_layers start Crude Product in Organic Solvent extract Extract with aq. NaHCO₃ start->extract org_layer Organic Layer (Neutral Impurities) extract->org_layer Discard aq_layer Aqueous Layer (Product as Salt) extract->aq_layer acidify Acidify Aqueous Layer with HCl aq_layer->acidify filter Filter Precipitated Solid acidify->filter wash_dry Wash with Water & Dry filter->wash_dry product Purified Product wash_dry->product

Caption: Workflow for purification via acid-base extraction.

Summary of Impurities and Removal Strategies

Impurity TypeCommon ExamplesPrimary SourceRecommended Removal Method
Isomeric Impurities 2-(2-Nitrophenyl)butyric acid, 2-(3-Nitrophenyl)butyric acidNitration of aromatic ringColumn Chromatography, Fractional Recrystallization
Unreacted Precursors 2-Phenylbutyric acid, α-PhenylbutyronitrileIncomplete reactionRecrystallization, Acid-Base Extraction
Incomplete Hydrolysis 2-(4-Nitrophenyl)butyramide, Esters of the title compoundIncomplete hydrolysis of nitrile/esterAcid-Base Extraction, Recrystallization
Reaction Side-Products Di-nitro compoundsOver-nitrationRecrystallization, Column Chromatography
Residual Solvents Toluene, Hexane, Ethyl AcetateWorkup/PurificationDrying under high vacuum

References

Technical Support Center: Optimizing HPLC Quantification of 2-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC quantification of 2-(4-Nitrophenyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. As Senior Application Scientists, we have structured this guide to not only provide solutions but also to explain the underlying scientific principles, ensuring robust and reliable analytical outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when developing and running an HPLC method for this compound.

Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?

A1: Understanding the analyte's properties is fundamental to developing a robust HPLC method. This compound is an aromatic carboxylic acid. Key characteristics include:

PropertyValue/DescriptionSignificance for HPLC
Chemical Structure A phenyl ring with a nitro group at the para position, attached to a butyric acid chain at the alpha carbon.[1]The aromatic ring and nitro group provide a chromophore for UV detection. The carboxylic acid moiety makes the compound's ionization state pH-dependent.
Molecular Formula C₁₀H₁₁NO₄[2]---
Molecular Weight 209.20 g/mol [2]---
pKa Predicted to be around 3.91±0.10.[3]This is a critical parameter. The mobile phase pH should be controlled to be at least 1.5-2 pH units away from the pKa to ensure a consistent ionization state and avoid peak shape issues.[4]
Solubility Sparingly soluble in water, but soluble in organic solvents like methanol, ethanol, and acetone.This informs the choice of sample diluent and mobile phase organic modifier. Injecting samples in a solvent stronger than the mobile phase can lead to peak distortion.
UV Absorbance The nitrophenyl group provides strong UV absorbance, typically around 254-280 nm.A UV detector is a suitable choice for quantification. The optimal wavelength should be determined by running a UV scan of the analyte.
Chirality The molecule possesses a chiral center at the alpha-carbon.For enantiomeric separation, a chiral stationary phase (CSP) or a chiral mobile phase additive will be required.[5][6][7]

Q2: What is a good starting point for a reversed-phase HPLC method for this compound?

A2: For initial method development, a standard reversed-phase approach is recommended. Here are some suggested starting conditions:

ParameterRecommendationRationale
Column C18, 250 mm x 4.6 mm, 5 µmC18 is a versatile stationary phase for moderately non-polar compounds.[8]
Mobile Phase A: 0.1% Phosphoric acid or Formic acid in Water, B: AcetonitrileAn acidified mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[4][9] Phosphoric acid is a good choice for UV detection, while formic acid is suitable for MS compatibility.[10]
Gradient Start with a broad gradient, e.g., 5-95% B over 20 minutes.A gradient elution is useful for screening and determining the approximate organic solvent concentration needed to elute the analyte.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 270 nmBased on the chromophore, this is a reasonable starting wavelength. It should be optimized by determining the λmax of the analyte.
Injection Volume 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Column Temperature 30 °CMaintaining a constant column temperature helps ensure reproducible retention times.

Q3: My peak for this compound is tailing. What are the likely causes and how can I fix it?

A3: Peak tailing is a common issue, especially for acidic and basic compounds.[11] For this compound, the primary causes are often related to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the carboxylic acid moiety of the analyte, causing peak tailing.[11][12]

    • Solution: Lower the mobile phase pH. By adding an acid like phosphoric acid or formic acid to the mobile phase (to a pH of around 2.5-3.0), the ionization of both the analyte and the silanol groups is suppressed, minimizing these secondary interactions.[4][9]

  • Inadequate Mobile Phase Buffering: If the mobile phase pH is close to the pKa of the analyte, small fluctuations in pH can lead to the presence of both ionized and non-ionized forms of the analyte, resulting in a broad, tailing peak.

    • Solution: Ensure the mobile phase pH is at least 1.5-2 pH units below the pKa of this compound (pKa ≈ 3.9).[3] Using a buffer can help maintain a stable pH.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[13]

    • Solution: Reduce the injection concentration or volume.

  • Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can also cause peak tailing.[14]

    • Solution: Use a guard column to protect the analytical column.[14] If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.

Q4: How do I separate the enantiomers of this compound?

A4: Since this compound is a chiral molecule, separating its enantiomers requires a chiral environment. This can be achieved through several approaches in HPLC:

  • Chiral Stationary Phases (CSPs): This is the most common and direct method.[7] CSPs are packed with a chiral selector that interacts differently with each enantiomer, leading to their separation. For acidic compounds like this compound, polysaccharide-based (e.g., Chiralpak AD, Chiralcel OD) or anion-exchanger type CSPs (e.g., CHIRALPAK QN-AX) can be effective.[5][15][16]

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers. These complexes are then separated on a standard achiral column.[7]

  • Indirect Separation via Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column.[7] This method requires the availability of a suitable derivatizing agent and an additional reaction step.

A systematic screening of different chiral columns and mobile phases is often necessary to find the optimal separation conditions.[6]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC analysis of this compound.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC problems.

HPLC_Troubleshooting Start Problem Observed PeakShape Poor Peak Shape (Tailing, Fronting, Splitting) Start->PeakShape RetentionTime Retention Time Shift Start->RetentionTime Pressure Pressure Fluctuation or High Backpressure Start->Pressure Sensitivity Low Sensitivity or No Peak Start->Sensitivity CheckpH Check Mobile Phase pH (Is it 1.5-2 units below pKa?) PeakShape->CheckpH CheckMobilePhase Check Mobile Phase Prep (Composition, fresh prep) RetentionTime->CheckMobilePhase CheckForBlockage Check for Blockages (Frits, guard column, column) Pressure->CheckForBlockage CheckDetector Check Detector Settings (Wavelength, lamp) Sensitivity->CheckDetector CheckOverload Check for Overload (Reduce concentration/volume) CheckpH->CheckOverload CheckColumn Check Column Health (Use guard column, flush, or replace) CheckOverload->CheckColumn CheckConnections Check for Dead Volume (Tubing, fittings) CheckColumn->CheckConnections CheckFlowRate Check Flow Rate CheckMobilePhase->CheckFlowRate CheckTemp Check Column Temperature CheckFlowRate->CheckTemp Equilibrate Ensure System Equilibration CheckTemp->Equilibrate CheckPump Check Pump Seals & Valves CheckForBlockage->CheckPump DegasMobilePhase Degas Mobile Phase CheckPump->DegasMobilePhase CheckSamplePrep Check Sample Prep (Concentration, degradation) CheckDetector->CheckSamplePrep CheckInjector Check Injector & Syringe CheckSamplePrep->CheckInjector

Caption: A systematic workflow for diagnosing common HPLC issues.

Detailed Troubleshooting Steps

Issue 1: Peak Tailing

Potential CauseDiagnostic StepRecommended Action
Inappropriate Mobile Phase pH Verify the pH of the aqueous portion of your mobile phase.Adjust the pH to be between 2.5 and 3.0 using an appropriate acid (e.g., phosphoric acid, formic acid).[4][9]
Secondary Silanol Interactions The issue is more pronounced with older silica-based columns.Use a column with end-capping or a modern stationary phase with reduced silanol activity.[11]
Column Overload Inject a 1:10 dilution of your sample. If the peak shape improves, overload is likely.Reduce the sample concentration or injection volume.[13]
Extra-column Volume The issue is more severe for early-eluting peaks.Use shorter, narrower ID tubing between the injector, column, and detector. Ensure fittings are properly connected.[13]
Column Contamination Backpressure may be increasing over a series of injections.Replace the guard column. If the problem persists, flush the analytical column with a strong solvent or replace it.

Issue 2: Shifting Retention Times

Potential CauseDiagnostic StepRecommended Action
Inconsistent Mobile Phase Composition Prepare a fresh batch of mobile phase.Ensure accurate measurement of all components. If using a gradient, ensure the pump is mixing correctly.
Lack of System Equilibration Run several blank injections before the sample sequence.Allow sufficient time for the column to equilibrate with the initial mobile phase conditions, especially for gradients.
Fluctuations in Column Temperature Check the temperature setting of the column compartment.Use a column oven to maintain a stable temperature.
Column Degradation Retention times consistently decrease over time, often accompanied by peak broadening.Replace the column.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Reversed-Phase HPLC

This protocol describes the preparation of a mobile phase suitable for the analysis of this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphoric acid (H₃PO₄), 85%

  • 0.45 µm solvent filters

Procedure:

  • Aqueous Phase (Mobile Phase A): a. Measure 999 mL of HPLC-grade water into a clean 1 L glass bottle. b. Carefully add 1 mL of 85% phosphoric acid to the water. c. Mix thoroughly. This will result in a 0.1% (v/v) phosphoric acid solution with a pH of approximately 2.1. d. Filter the solution through a 0.45 µm filter. e. Degas the solution using sonication or vacuum degassing.

  • Organic Phase (Mobile Phase B): a. Pour HPLC-grade acetonitrile into a separate clean solvent bottle. b. Filter and degas the acetonitrile as described for the aqueous phase.

Protocol 2: System Suitability Testing

System suitability testing (SST) is essential to ensure the HPLC system is performing correctly before running samples. This should be performed according to established guidelines such as the ICH Q2(R1).[17][18][19]

Procedure:

  • Prepare a standard solution of this compound at a known concentration (e.g., 10 µg/mL).

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

  • Perform five replicate injections of the standard solution.

  • Evaluate the following parameters:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Demonstrates the precision of the injection and detection system.
Relative Standard Deviation (RSD) of Retention Time RSD ≤ 1.0%Indicates the stability of the pump and mobile phase composition.
Theoretical Plates (N) N > 2000Measures the efficiency of the column.

If any of the system suitability parameters are not met, the system should be investigated and the issue resolved before proceeding with sample analysis.

Method Validation Parameters

A validated HPLC method provides confidence in the accuracy and reliability of the results. The following diagram illustrates the key parameters for method validation as per ICH Q2(R1) guidelines.[17][20]

Method_Validation Validation Method Validation (ICH Q2(R1)) Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Specificity Specificity Validation->Specificity LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Linearity Linearity Validation->Linearity Range Range Validation->Range Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation according to ICH Q2(R1).

References

Reducing byproducts in the nitration of 2-phenylbutyric acid

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Nitration of 2-Phenylbutyric Acid >

Welcome to the technical support center for the nitration of 2-phenylbutyric acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during this electrophilic aromatic substitution reaction. The following question-and-answer format provides in-depth technical guidance to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products and primary byproducts in the nitration of 2-phenylbutyric acid?

A1: The nitration of 2-phenylbutyric acid is an electrophilic aromatic substitution where the alkyl group of 2-phenylbutyric acid acts as an ortho-, para-directing activator.[1] Therefore, the expected major products are the ortho- and para-nitro isomers: 2-(2-nitrophenyl)butyric acid and 2-(4-nitrophenyl)butyric acid. The para isomer is typically favored due to reduced steric hindrance from the butyric acid chain.[1]

The primary byproducts to anticipate are:

  • Meta-nitro isomer: 2-(3-nitrophenyl)butyric acid, formed in smaller quantities.

  • Dinitrated products: Formed if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), leading to the addition of a second nitro group.[2]

  • Oxidation byproducts: The carboxylic acid group can be susceptible to oxidation under strong acidic and oxidizing conditions, potentially leading to cleavage of the side chain or other degradation products.

  • Nitrophenolic compounds: Formation of these byproducts can occur, particularly under conditions that promote hydroxylation of the aromatic ring followed by nitration.[3]

A typical industrial preparation method involves nitrating 2-phenylbutyric acid with a mixed acid of sulfuric acid and nitric acid, which results in a mixture of 2-(4-nitrophenyl) butyric acid and 2-(2-nitrophenyl) butyric acid that requires subsequent separation and purification.[4]

Troubleshooting Guide: Minimizing Byproduct Formation

Q2: My reaction is producing a high ratio of the ortho- to para-nitro isomer. How can I improve the regioselectivity for the para product?

A2: Achieving high para-selectivity is often a key objective. The ratio of ortho to para isomers is influenced by both electronic and steric factors.[1] While the alkyl group electronically activates both positions, the bulkiness of the 2-phenylbutyric acid side chain can sterically hinder the approach of the nitronium ion (NO₂⁺) to the ortho positions.[1] To favor the para isomer, consider the following strategies:

  • Sterically Hindered Nitrating Agents: Employing bulkier nitrating agents can increase the steric barrier for ortho-attack.

  • Use of Zeolite Catalysts: Zeolites, such as Hβ or H-ZSM-5, can enhance para-selectivity.[5][6][7] The confined spaces within the zeolite pores can sterically favor the formation of the less bulky para-substituted transition state. For instance, nitration of toluene using zeolite β with nitric acid and acetic anhydride resulted in 79% 4-nitrotoluene.[7]

  • Lower Reaction Temperatures: Running the reaction at lower temperatures (e.g., -10°C to 0°C) can increase the kinetic preference for the sterically less hindered para product.[8]

Q3: I am observing significant amounts of dinitrated byproducts. What adjustments can I make to prevent this?

A3: The formation of dinitrated products indicates that the reaction is too vigorous. The initial nitro group is a deactivating group, making the second nitration slower, but it can still occur under forcing conditions.[9] To minimize dinitration:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent (typically nitric acid).

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of 2-phenylbutyric acid to maintain a low instantaneous concentration of the electrophile.[8]

  • Maintain Low Temperatures: As with improving regioselectivity, keeping the reaction temperature low is crucial to prevent over-nitration.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the desired mononitrated product. Quench the reaction once the starting material is consumed to prevent further reaction.

Q4: My final product is contaminated with colored impurities, possibly nitrophenols. How can I avoid their formation and remove them?

A4: The formation of colored nitrophenolic impurities can be a result of side reactions. Their removal is essential for product purity.

  • Prevention:

    • High-Quality Reagents: Ensure the use of pure starting materials and reagents.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

  • Removal:

    • Caustic Washing: Nitrophenols are acidic and can be removed by washing the crude product with a dilute basic solution, such as sodium hydroxide or sodium carbonate.[3] The nitrophenols will be converted to their corresponding salts, which are soluble in the aqueous phase and can be separated.

    • Recrystallization: Recrystallization from a suitable solvent system, such as toluene/hexane, can effectively purify the desired nitrated 2-phenylbutyric acid from these impurities.[8]

Experimental Protocols

Standard Nitration Protocol for 2-Phenylbutyric Acid

This protocol is a general guideline and may require optimization based on your specific experimental setup and desired outcome.

1. Preparation of the Nitrating Mixture:

  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a measured volume of concentrated sulfuric acid.

  • While stirring vigorously, slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid. The sulfuric acid protonates the nitric acid, facilitating the formation of the nitronium ion (NO₂⁺).[1][10] This mixture should be kept cold.

2. Nitration Reaction:

  • In a separate reaction vessel, dissolve 2-phenylbutyric acid in a suitable solvent (e.g., concentrated sulfuric acid, acetic acid).[8]

  • Cool the solution of 2-phenylbutyric acid to the desired reaction temperature (e.g., -10°C to 0°C) using an appropriate cooling bath.

  • Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-phenylbutyric acid, ensuring the temperature does not exceed the set point.

  • After the addition is complete, allow the reaction to stir at the same temperature for a specified time, monitoring its progress by TLC or HPLC.

3. Workup and Isolation:

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water. This will precipitate the crude product.[8]

  • Filter the solid product using a Buchner funnel and wash it thoroughly with cold water to remove residual acids.

  • The crude product can then be further purified.

4. Purification:

  • Dissolve the crude solid in an organic solvent like chloroform or ethyl acetate.

  • Wash the organic layer with a dilute solution of sodium bicarbonate or sodium hydroxide to remove acidic impurities like nitrophenols.[3]

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude nitrated product.

  • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexane) to obtain the purified 2-(nitrophenyl)butyric acid isomers.[8]

Data Presentation

Table 1: Influence of Reaction Conditions on Isomer Distribution

Catalyst/ConditionsTemperature (°C)Ortho Isomer (%)Para Isomer (%)Meta Isomer (%)Reference
H₂SO₄/HNO₃0 - 20VariesPredominantMinor[8]
Zeolite Hβ, HNO₃/Ac₂OMildLowHigh (e.g., 79% for toluene)-[7]
Zeolite H-ZSM-5, conc. HNO₃70 - 90LowHigh (e.g., 80-90% for toluene)-[6]

Visualizations

Reaction Mechanism and Byproduct Formation

Nitration_Mechanism sub 2-Phenylbutyric Acid sigma_ortho Ortho σ-complex sub->sigma_ortho Electrophilic Attack (ortho) sigma_para Para σ-complex sub->sigma_para Electrophilic Attack (para) sigma_meta Meta σ-complex sub->sigma_meta Electrophilic Attack (meta) nitronium NO₂⁺ (Nitronium Ion) from HNO₃ + H₂SO₄ prod_ortho 2-(2-Nitrophenyl)butyric Acid (Ortho Product) sigma_ortho->prod_ortho Deprotonation prod_para This compound (Para Product - Major) sigma_para->prod_para Deprotonation prod_meta 2-(3-Nitrophenyl)butyric Acid (Meta Byproduct) sigma_meta->prod_meta Deprotonation dinitrated Dinitrated Byproducts prod_ortho->dinitrated Further Nitration (Harsh Conditions) prod_para->dinitrated Further Nitration (Harsh Conditions) Troubleshooting_Workflow start High Byproduct Formation Observed issue_ortho High Ortho:Para Ratio start->issue_ortho issue_dinitration Significant Dinitration start->issue_dinitration issue_impurities Colored Impurities (e.g., Nitrophenols) start->issue_impurities sol_ortho1 Lower Reaction Temperature issue_ortho->sol_ortho1 sol_ortho2 Use Zeolite Catalyst issue_ortho->sol_ortho2 sol_dinitration1 Control Stoichiometry issue_dinitration->sol_dinitration1 sol_dinitration2 Slow Reagent Addition issue_dinitration->sol_dinitration2 sol_dinitration3 Monitor Reaction Progress issue_dinitration->sol_dinitration3 sol_impurities1 Caustic Wash (e.g., NaOH) issue_impurities->sol_impurities1 sol_impurities2 Recrystallization issue_impurities->sol_impurities2 end Optimized Product Yield & Purity sol_ortho1->end sol_ortho2->end sol_dinitration1->end sol_dinitration2->end sol_dinitration3->end sol_impurities1->end sol_impurities2->end

References

Indobufen Synthesis Technical Support Center: Troubleshooting Low Yields from 2-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Indobufen, a reversible inhibitor of platelet aggregation. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 2-(4-Nitrophenyl)butyric acid as a starting material and are encountering challenges with reaction yield. Our goal is to provide in-depth, scientifically grounded troubleshooting advice to help you optimize your synthetic route and achieve higher purity and yields.

The synthesis of Indobufen from this compound is a multi-step process that, while conceptually straightforward, presents several potential pitfalls that can significantly impact the overall yield. This guide will dissect the common synthetic pathway, identify critical steps prone to failure, and offer practical, evidence-based solutions.

Synthetic Pathway Overview

The synthesis typically proceeds in two key stages:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine to form 2-(4-aminophenyl)butyric acid.

  • Cyclization and Reduction: The resulting amino acid is then reacted with a suitable reagent, commonly phthalic anhydride, followed by a reduction step to form the final isoindolinone structure of Indobufen.

Synthesis_Pathway Start This compound Intermediate 2-(4-Aminophenyl)butyric acid Start->Intermediate Nitro Group Reduction Indobufen Indobufen Intermediate->Indobufen Cyclization & Reduction

Part 1: Troubleshooting the Reduction of this compound

The reduction of the aromatic nitro group is a critical step where significant yield loss can occur. The primary goal is the selective and complete conversion of the nitro group to an amine without affecting the carboxylic acid moiety or forming unwanted side products.

FAQ 1: My catalytic hydrogenation of this compound is sluggish and gives a low yield of the desired amine. What are the likely causes and how can I fix it?

Answer:

Low yields in the catalytic hydrogenation of this compound can stem from several factors related to the catalyst, reaction conditions, and the substrate itself.

Potential Causes and Solutions:

Issue Explanation Troubleshooting Protocol
Catalyst Inactivity The catalyst (e.g., Palladium on Carbon - Pd/C) may be old, poisoned, or of low quality. Catalyst poisoning can occur from sulfur-containing impurities in the starting material or solvent.1. Use Fresh Catalyst: Always use fresh, high-quality catalyst from a reputable supplier. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%). 3. Check for Poisons: Ensure the starting material and solvent are free from sulfur or other known catalyst poisons. Pre-treating the starting material with activated carbon can sometimes help.
Inadequate Hydrogen Pressure Insufficient hydrogen pressure can lead to incomplete reduction.1. Increase Hydrogen Pressure: If your equipment allows, gradually increase the hydrogen pressure. Many nitro reductions proceed well at pressures ranging from atmospheric to 50 psi. 2. Ensure Proper Agitation: Vigorous stirring is crucial to ensure good contact between the catalyst, substrate, and hydrogen gas.
Solvent Choice The choice of solvent can significantly impact the reaction rate and selectivity.1. Solvent Screening: Common solvents for this reduction include ethanol, methanol, and ethyl acetate. If one is not working well, try another. Protic solvents like ethanol are often effective. 2. Ensure Substrate Solubility: The starting material should be fully dissolved in the chosen solvent at the reaction temperature.
Formation of Intermediates The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[1] These can sometimes be stable under the reaction conditions and lead to incomplete conversion to the amine.1. Increase Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS. If starting material is consumed but the desired product is not the major component, consider extending the reaction time or cautiously increasing the temperature. 2. Catalyst Additives: In some cases, the addition of a co-catalyst or additive can promote the complete reduction of intermediates.[2]

Experimental Protocol: Optimized Catalytic Hydrogenation

  • To a solution of this compound (1.0 eq) in ethanol (10-20 volumes), add 10% Pd/C (5-10 mol%).

  • Pressurize the reaction vessel with hydrogen gas (30-50 psi).

  • Stir the mixture vigorously at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

  • Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-aminophenyl)butyric acid.

FAQ 2: I am observing the formation of significant side products during the nitro reduction. What are they and how can I minimize them?

Answer:

The formation of side products is a common cause of low yields. In the reduction of aromatic nitro compounds, several side reactions can occur, leading to impurities that can be difficult to remove.

Common Side Products and Mitigation Strategies:

Side Product Formation Mechanism Mitigation Strategy
Hydroxylamine, Azo, and Azoxy Compounds These are common intermediates in nitro group reduction.[1][3] Their accumulation can be favored under certain conditions, such as low hydrogen pressure or catalyst deactivation.1. Ensure Complete Reduction: Use a sufficiently active catalyst and adequate hydrogen pressure. 2. Optimize Reaction Time: Monitor the reaction to ensure it goes to completion. 3. Acidic Conditions: Performing the reduction under slightly acidic conditions (e.g., by adding a small amount of acetic acid) can sometimes help to drive the reaction to the amine.
Decarboxylation While less common under mild hydrogenation conditions, prolonged reaction times at elevated temperatures could potentially lead to the loss of the carboxylic acid group.1. Use Mild Conditions: Stick to room temperature and moderate hydrogen pressure if possible. 2. Monitor Reaction Progress: Avoid unnecessarily long reaction times.

Side_Products Nitro Ar-NO2 Nitroso Ar-NO Nitro->Nitroso Reduction Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine Reduction Azoxy Ar-N(O)=N-Ar Nitroso->Azoxy Condensation with Ar-NHOH Amine Ar-NH2 Hydroxylamine->Amine Reduction Azo Ar-N=N-Ar Azoxy->Azo Reduction

FAQ 3: I am using a metal/acid system (e.g., Fe/HCl) for the reduction and my yields are inconsistent. How can I improve this method?

Answer:

The Béchamp reduction, using iron in an acidic medium, is a classic method for nitro group reduction.[4] While often effective, its heterogeneous nature can lead to reproducibility issues.

Troubleshooting the Fe/HCl Reduction:

Issue Explanation Troubleshooting Protocol
Incomplete Reaction Insufficient acid or iron, or poor mixing can lead to incomplete conversion.1. Activate the Iron: Use fine iron powder and consider pre-washing it with dilute acid to remove any oxide layer. 2. Stoichiometry: Ensure a sufficient excess of iron (typically 3-5 equivalents) and acid. 3. Vigorous Stirring: Maintain strong agitation to ensure good contact between the reactants.
Work-up and Purification Issues The work-up for this reaction involves neutralizing the acid and removing iron salts, which can be cumbersome and lead to product loss.1. Filtration: After the reaction, filter the hot mixture through celite to remove excess iron and iron salts. 2. Basification and Extraction: Carefully basify the filtrate with a base like sodium carbonate or ammonia to precipitate iron hydroxides. The product can then be extracted with an organic solvent. Be aware that 2-(4-aminophenyl)butyric acid has some water solubility, so multiple extractions may be necessary. 3. pH Adjustment for Precipitation: Alternatively, after removing the iron, carefully adjust the pH of the aqueous solution to the isoelectric point of the amino acid to precipitate the product.
Side Reactions Over-reduction or other side reactions can occur, though they are generally less common than with catalytic hydrogenation.1. Temperature Control: The reaction is exothermic. Maintain a controlled temperature (e.g., using a water bath) to avoid runaway reactions.

Experimental Protocol: Optimized Fe/HCl Reduction

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and ethanol or a mixture of ethanol and water.

  • Add iron powder (3-5 eq) and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, filter the hot reaction mixture through a pad of celite.

  • Wash the celite with hot ethanol.

  • Concentrate the filtrate, and then carefully neutralize with a base (e.g., sodium carbonate solution) to precipitate the product or iron salts.

  • Isolate the product by filtration or extraction.

Part 2: Troubleshooting the Cyclization to Form Indobufen

The second stage of the synthesis involves the formation of the isoindolinone ring. A common method is the reaction of 2-(4-aminophenyl)butyric acid with phthalic anhydride, followed by a reduction step.

FAQ 4: The reaction of 2-(4-aminophenyl)butyric acid with phthalic anhydride gives a low yield of the desired intermediate. What is going wrong?

Answer:

This condensation reaction forms a phthalimide intermediate. Low yields are often due to incomplete reaction, side reactions, or difficulties in isolating the product.

Potential Causes and Solutions:

Issue Explanation Troubleshooting Protocol
Incomplete Cyclization The reaction proceeds via an initial formation of an amic acid intermediate, which then needs to cyclize to the imide. This cyclization often requires heat.1. Ensure Anhydrous Conditions: Phthalic anhydride is sensitive to moisture.[5] Use anhydrous solvents and dry glassware. 2. Sufficient Heating: The cyclization of the amic acid to the imide typically requires heating. Refluxing in a solvent like acetic acid or toluene is common. 3. Azeotropic Water Removal: Using a Dean-Stark trap to remove the water formed during the cyclization can drive the equilibrium towards the product.
Side Reactions The carboxylic acid group on the starting material can potentially interfere with the reaction, although the amine is generally more nucleophilic.1. Use of a Protecting Group: In some cases, protecting the carboxylic acid as an ester prior to the condensation can improve the yield.[6][7][8][9][10] The ester can then be hydrolyzed in a subsequent step. However, this adds extra steps to the synthesis. 2. Optimize Reaction Conditions: Careful control of temperature and reaction time can minimize side reactions.
Purification Challenges The product and the amic acid intermediate may have similar polarities, making separation by chromatography difficult.1. Drive the Reaction to Completion: The best way to avoid purification issues is to ensure the reaction goes to completion. 2. Crystallization: The phthalimide intermediate is often a crystalline solid and can be purified by recrystallization from a suitable solvent.

Experimental Protocol: Phthalimide Formation

  • Combine 2-(4-aminophenyl)butyric acid (1.0 eq) and phthalic anhydride (1.0-1.1 eq) in a suitable solvent such as glacial acetic acid or toluene.

  • Heat the mixture to reflux for several hours, using a Dean-Stark trap if using toluene.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.

  • Wash the solid with a cold solvent and dry.

FAQ 5: The final reduction of the phthalimide intermediate to Indobufen is not working well. What are my options?

Answer:

The reduction of the phthalimide to the isoindolinone is the final key step. This involves the selective reduction of one of the carbonyl groups of the imide.

Common Reduction Methods and Troubleshooting:

Reducing Agent Mechanism and Considerations Troubleshooting
Zinc Dust in Acetic Acid A common and effective method for this transformation.1. Activate the Zinc: Use fresh, fine zinc dust. Pre-activation with dilute acid may be beneficial. 2. Temperature Control: The reaction can be exothermic. Maintain a controlled temperature. 3. Work-up: After the reaction, the excess zinc needs to be filtered off, and the product extracted.
Catalytic Hydrogenation This can also be used, but selectivity can be an issue, with the potential for over-reduction of the remaining carbonyl group or other functional groups.1. Catalyst Choice: A less reactive catalyst may be required to achieve selectivity. 2. Careful Monitoring: The reaction must be stopped once the desired product is formed to avoid over-reduction.

Part 3: General Troubleshooting and Purification

Beyond specific reaction steps, general laboratory practices and purification strategies are crucial for maximizing yield.

FAQ 6: I am losing a significant amount of product during work-up and purification. What are some general tips to improve my recovery?

Answer:

Product loss during isolation and purification is a common problem in multi-step synthesis.

Tips for Improving Product Recovery:

  • Quantitative Transfers: Ensure all product is transferred between flasks by rinsing with the solvent.

  • Extraction Efficiency: Use an adequate volume of extraction solvent and perform multiple extractions. Breaking emulsions can be achieved by adding brine.

  • Drying Agents: Use an appropriate amount of drying agent (e.g., MgSO₄, Na₂SO₄) and wash it thoroughly with the solvent to recover any adsorbed product.

  • Chromatography: If column chromatography is necessary, choose the appropriate stationary and mobile phases to achieve good separation. Avoid using highly polar solvents if the product is prone to degradation on silica gel.

  • Crystallization: Optimize the crystallization solvent system to maximize the recovery of pure product. This may involve screening different solvents and solvent mixtures.

References

Validation & Comparative

Validation of analytical methods for 2-(4-Nitrophenyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of Analytical Methods for 2-(4-Nitrophenyl)butyric Acid

This guide provides a comprehensive comparison of analytical methods for the quantification and quality control of this compound, a key intermediate in the pharmaceutical industry.[1] As a crucial building block in the synthesis of drugs like the anti-platelet agent indobufen, ensuring its purity and concentration is paramount.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into method selection, validation, and implementation in line with global regulatory standards.

The chemical structure of this compound, featuring a carboxylic acid moiety and a nitrophenyl chromophore, lends itself to analysis by several techniques.[1][2] The choice of method depends on the specific application, whether for raw material identification, quantitative assay, or impurity profiling. The validation of these methods is not merely a procedural step but a foundational requirement to ensure that the data generated are reliable, reproducible, and fit for their intended purpose.

The Regulatory Bedrock: ICH Q2(R2) Guidelines

The validation of analytical procedures is a critical component of the pharmaceutical quality system. The International Council for Harmonisation (ICH) provides the global standard for validation parameters in its Q2(R2) guideline.[3][4] The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[4][5] This guide is framed around the core validation characteristics mandated by ICH, including:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[6]

  • Accuracy: The closeness of test results to the true value.[6]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method Comparison 1: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography, particularly in the reverse-phase mode (RP-HPLC), is the workhorse of the pharmaceutical industry for assay and impurity determination. Its high specificity, resolving power, and sensitivity make it an ideal choice for analyzing this compound.

Causality Behind Experimental Choices

The selection of a C18 column is based on its proven ability to retain and separate moderately polar organic compounds like butyric acid derivatives through hydrophobic interactions. The mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer, is chosen to ensure good peak shape and retention. The acid suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak. UV detection is highly suitable due to the strong absorbance of the nitrophenyl group.

Experimental Protocol: RP-HPLC-UV Method
  • Chromatographic System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: YMC Triart C18 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A mixture of 0.1% Phosphoric acid in Water (A) and Acetonitrile (B) in an isocratic ratio of 50:50 v/v.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 274 nm (based on the λmax of the nitrophenyl group).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 500 µg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard to achieve a similar target concentration.

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameter Assessment cluster_report Finalization Prep Standard & Sample Preparation SystemSuitability System Suitability Test (SST) Prep->SystemSuitability MobilePhase Mobile Phase Preparation MobilePhase->SystemSuitability Analysis Inject Samples (Specificity, Linearity, Accuracy, Precision) SystemSuitability->Analysis If SST passes Specificity Specificity Analysis->Specificity Linearity Linearity & Range Analysis->Linearity Accuracy Accuracy (% Recovery) Analysis->Accuracy Precision Precision (% RSD) Analysis->Precision Robustness Robustness Analysis->Robustness Report Validation Report Specificity->Report Limits LOD & LOQ Linearity->Limits Calculate Accuracy->Report Precision->Report Robustness->Report Limits->Report

Caption: Workflow for HPLC method validation.

Illustrative Validation Data for HPLC Method
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at the analyte's retention time.Peak is pure; no co-elution from placebo or degradants.
Linearity (Correlation Coefficient, R²) R² ≥ 0.9990.9998
Range 80% - 120% of test concentration400 - 600 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision - Repeatability (% RSD) ≤ 2.0%0.45%
Precision - Intermediate (% RSD) ≤ 2.0%0.82%
LOD Signal-to-Noise ≥ 3:10.1 µg/mL
LOQ Signal-to-Noise ≥ 10:10.3 µg/mL
Robustness % RSD ≤ 2.0% for varied conditionsMethod is robust against minor changes in flow rate and pH.

Method Comparison 2: Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For non-volatile compounds like carboxylic acids, a derivatization step is required to convert them into more volatile esters.

Causality Behind Experimental Choices

This compound is not sufficiently volatile for direct GC analysis. Derivatization to its methyl ester (e.g., using BF₃-methanol) is a common and efficient strategy to increase volatility. A Flame Ionization Detector (FID) is chosen for its robustness and linear response to hydrocarbons. A mid-polarity capillary column is suitable for separating the derivatized analyte from potential impurities.

Experimental Protocol: GC-FID Method with Derivatization
  • Derivatization:

    • Accurately weigh about 20 mg of the sample into a reaction vial.

    • Add 2 mL of Boron Trifluoride-Methanol (14% BF₃) solution.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool the vial, add 1 mL of n-heptane and 1 mL of saturated sodium chloride solution.

    • Shake vigorously and allow the layers to separate.

    • Carefully transfer the upper n-heptane layer containing the methyl ester derivative for GC analysis.

  • GC System: A gas chromatograph equipped with an FID.

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Temperatures:

    • Inlet: 250°C

    • Detector: 280°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Injection: 1 µL, split mode (e.g., 50:1).

  • Standard/Sample Preparation: Derivatize the reference standard and sample in the same manner.

GC Method Validation Workflow

GC_Validation_Workflow cluster_prep Preparation & Derivatization cluster_gc GC Analysis cluster_validation Validation Parameter Assessment cluster_report Finalization Prep Weigh Standard & Sample Derivatize Derivatize to Methyl Ester Prep->Derivatize Extract Extract with Heptane Derivatize->Extract SystemSuitability System Suitability Test (SST) Extract->SystemSuitability Analysis Inject Samples (Specificity, Linearity, Accuracy, Precision) SystemSuitability->Analysis If SST passes Specificity Specificity Analysis->Specificity Linearity Linearity & Range Analysis->Linearity Accuracy Accuracy (% Recovery) Analysis->Accuracy Precision Precision (% RSD) Analysis->Precision Robustness Robustness Analysis->Robustness Report Validation Report Specificity->Report Limits LOD & LOQ Linearity->Limits Calculate Accuracy->Report Precision->Report Robustness->Report Limits->Report

Caption: Workflow for GC method validation.

Illustrative Validation Data for GC Method
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interference at the derivative's retention time.Clean separation from derivatization reagents and byproducts.
Linearity (Correlation Coefficient, R²) R² ≥ 0.9980.9992
Range 80% - 120% of test concentration0.8 - 1.2 mg/mL (post-derivatization)
Accuracy (% Recovery) 97.0% - 103.0%98.5% - 101.8%
Precision - Repeatability (% RSD) ≤ 3.0%0.95%
Precision - Intermediate (% RSD) ≤ 3.0%1.55%
LOD Signal-to-Noise ≥ 3:10.5 µg/mL
LOQ Signal-to-Noise ≥ 10:11.5 µg/mL
Robustness % RSD ≤ 3.0% for varied conditionsMethod is robust against minor changes in oven ramp rate.

Method Comparison 3: UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique that can be used for a quantitative assay of this compound, leveraging the strong UV absorbance of the nitrophenyl group.[7] However, its primary limitation is a lack of specificity compared to chromatographic methods.

Causality Behind Experimental Choices

This method relies on Beer-Lambert's Law. The choice of solvent is critical; a solvent like methanol or a basic aqueous solution is used to fully solubilize the compound.[2] In basic conditions (e.g., using NaOH), the phenolic form of the nitrophenol structure is enhanced, often leading to a bathochromic shift (to a longer wavelength, ~400 nm) and increased molar absorptivity, which can improve sensitivity and move the analysis away from potential interferences at lower wavelengths.[7]

Experimental Protocol: UV-Vis Spectrophotometry
  • Instrumentation: A calibrated UV-Visible spectrophotometer.

  • Solvent/Diluent: 0.1 M Sodium Hydroxide (NaOH).

  • Wavelength Determination (λmax): Scan a standard solution from 200-500 nm to determine the wavelength of maximum absorbance.

  • Standard Curve Preparation:

    • Prepare a stock standard solution of this compound (e.g., 100 µg/mL) in 0.1 M NaOH.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL).

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration and perform a linear regression.

  • Sample Analysis: Prepare the sample in 0.1 M NaOH to a concentration that falls within the linear range of the standard curve and measure its absorbance. Calculate the concentration using the regression equation.

UV-Vis Method Validation Workflow

UVVis_Validation_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Analysis cluster_validation Validation Parameter Assessment cluster_report Finalization Prep Prepare Stock Standard & Sample Solutions Scan Determine λmax Prep->Scan Calib Prepare Calibration Standards Prep->Calib Measure Measure Absorbance Scan->Measure Calib->Measure Plot Plot Calibration Curve Measure->Plot Specificity Specificity (Interference Check) Measure->Specificity Accuracy Accuracy (% Recovery) Measure->Accuracy Precision Precision (% RSD) Measure->Precision Linearity Linearity & Range Plot->Linearity Assess R² Report Validation Report Specificity->Report Limits LOD & LOQ Linearity->Limits Calculate Accuracy->Report Precision->Report Limits->Report

Caption: Workflow for UV-Vis method validation.

Illustrative Validation Data for UV-Vis Method
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity Negligible absorbance from placebo at λmax.Acceptable, provided impurities lack the chromophore.
Linearity (Correlation Coefficient, R²) R² ≥ 0.9990.9995
Range Typically 2 - 20 µg/mL2 - 20 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%
Precision - Repeatability (% RSD) ≤ 2.0%0.75%
Precision - Intermediate (% RSD) ≤ 2.0%1.20%
LOD Calculated from calibration curve0.2 µg/mL
LOQ Calculated from calibration curve0.6 µg/mL

Comparative Summary and Expert Recommendations

The selection of an analytical method is a critical decision that balances technical requirements with practical constraints.

FeatureRP-HPLCGC-FIDUV-Vis Spectrophotometry
Specificity Excellent. Can separate the analyte from impurities and degradants.Good. Good separation, but dependent on successful derivatization.Poor to Fair. Prone to interference from any UV-absorbing species.
Sensitivity High. (LOD ~0.1 µg/mL)Good. (LOD ~0.5 µg/mL)Moderate. (LOD ~0.2 µg/mL)
Sample Prep Simple dissolution.Complex (requires derivatization and extraction).Very simple dissolution.
Analysis Time Moderate (10-15 min per run).Moderate to Long (20-30 min per run).Very Fast (<1 min per sample).
Cost High (instrumentation, columns, solvents).High (instrumentation, gases).Low (instrumentation is inexpensive).
Best For Quality Control (QC), stability testing, impurity profiling, final product assay. Analysis of volatile impurities or when HPLC is not available.Rapid, in-process checks, raw material screening, dissolution testing.

Senior Application Scientist's Recommendation:

  • For regulatory filings, stability studies, and final product release , where specificity is non-negotiable, RP-HPLC is the unequivocal method of choice. Its ability to serve as a stability-indicating method by separating the active ingredient from potential degradation products is its most significant advantage.

  • GC-FID should be considered a secondary or alternative method. It can be valuable for specific applications, such as quantifying residual volatile organic impurities, but the additional complexity of the derivatization step makes it less efficient for routine assays of the primary compound.

  • UV-Vis Spectrophotometry is an excellent tool for applications where speed is essential and the sample matrix is clean and well-defined. It is highly suitable for high-throughput screening or in-process controls where a precise but not necessarily specific measurement is sufficient to guide a manufacturing process.

Conclusion

The validation of an analytical method for this compound is a systematic process that ensures the generation of high-quality, reliable data. While HPLC, GC, and UV-Vis spectrophotometry are all viable techniques, their suitability is dictated by the specific analytical challenge. HPLC offers the best combination of specificity, sensitivity, and robustness for most pharmaceutical applications. By adhering to the principles outlined in ICH guidelines and carefully selecting a method that is fit-for-purpose, scientists can ensure the quality and safety of the final pharmaceutical products derived from this important intermediate.

References

A Comparative Analysis of Synthetic Routes to 2-(4-Nitrophenyl)butyric Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Nitrophenyl)butyric acid is a key intermediate in the synthesis of various pharmaceuticals, most notably Indobufen, an anti-platelet aggregation agent.[1][2][3] The efficiency, safety, and scalability of its synthesis are therefore of significant interest to researchers and professionals in drug development and fine chemical manufacturing. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, a critical evaluation of each method's advantages and disadvantages, and supporting data to inform your selection of the most appropriate route for your research or production needs.

Comparative Overview of Synthesis Routes

Four principal synthetic strategies for this compound are discussed, each with distinct characteristics in terms of starting materials, reaction conditions, and overall efficiency. The following table provides a high-level summary of these routes for at-a-glance comparison.

Synthesis Route Starting Materials Key Steps Reported Yield Key Advantages Key Disadvantages
Route 1 2-Phenylbutyric acidElectrophilic NitrationNot explicitly stated, but nitration of similar substrates can be high-yielding.Direct, one-step transformation of a readily available precursor.Use of strong acids, potential for regioisomer formation (ortho- and meta-isomers), significant safety and environmental concerns.[4]
Route 2 Diethyl 2-ethyl-2-(4-nitrophenyl)malonateHydrolysis & Decarboxylation~69%[5]Utilizes the robust malonic ester synthesis pathway, good for constructing the carbon skeleton.[6]Requires the synthesis of the substituted malonate precursor, which can be a multi-step process.
Route 3 p-Nitrohalobenzene & Diethyl MalonateNucleophilic Aromatic Substitution, Hydrolysis & Decarboxylation~64-67% for the first step, 76% for the second step.[7]Avoids direct nitration of an existing aromatic ring, potentially leading to higher regioselectivity and safety.Two-step process, may require specific conditions for the nucleophilic aromatic substitution.
Route 4 2-PhenylbutyronitrileNitration & HydrolysisNot explicitly found in detail.Starts from a readily available nitrile precursor.Involves a nitration step with its associated hazards, and a subsequent hydrolysis step.[8]

Detailed Analysis of Synthesis Routes

Route 1: Direct Nitration of 2-Phenylbutyric Acid

This is the most direct approach, involving the electrophilic substitution of a nitro group onto the aromatic ring of 2-phenylbutyric acid.

2-Phenylbutyric_acid 2-Phenylbutyric acid 2-(4-Nitrophenyl)butyric_acid This compound 2-Phenylbutyric_acid->2-(4-Nitrophenyl)butyric_acid Nitration Nitrating_mixture HNO₃ / H₂SO₄ Nitrating_mixture->2-(4-Nitrophenyl)butyric_acid

Caption: Direct nitration of 2-phenylbutyric acid.

A solution of 33.9 g of 2-phenylbutyric acid in 340 ml of concentrated sulfuric acid is cooled to -10°C with stirring.[9] A mixture of 39.4 ml of 70% nitric acid and 170 ml of acetic acid is added dropwise, maintaining the temperature below 0°C.[9] The mixture is then allowed to warm to 20°C over one hour and poured into ice water. The resulting solid is filtered, washed with ice water, and then dissolved in chloroform. The chloroform layer is separated, dried over magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is recrystallized from a toluene/hexane mixture to yield this compound.[9]

The use of a mixed acid system (HNO₃/H₂SO₄) is standard for electrophilic aromatic nitration. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4] The butyric acid side chain is an ortho-, para-director; however, the steric hindrance from the ethyl group at the alpha position favors the formation of the para-substituted product.

Advantages:

  • Directness: This is a one-step synthesis from a commercially available starting material.

  • Potentially High Throughput: If the regioselectivity is high, this route can be very efficient.

Disadvantages:

  • Safety Hazards: The use of large quantities of concentrated nitric and sulfuric acids poses significant safety risks, including the potential for runaway reactions and explosions.[10] Proper temperature control is critical.

  • Environmental Concerns: The process generates a large amount of acidic waste, which requires careful neutralization and disposal.[11]

  • Formation of Regioisomers: While the para-product is favored, the formation of ortho- and meta-nitro isomers is possible, which can complicate purification and reduce the overall yield of the desired product.

Route 2: From Diethyl 2-ethyl-2-(4-nitrophenyl)malonate

This route is an application of the classical malonic ester synthesis, where a pre-functionalized malonate is hydrolyzed and decarboxylated.

Malonate_derivative Diethyl 2-ethyl-2-(4-nitrophenyl)malonate Final_product This compound Malonate_derivative->Final_product Hydrolysis & Decarboxylation Hydrolysis_decarboxylation 1. NaOH, H₂O, EtOH, Reflux 2. HCl (aq) Hydrolysis_decarboxylation->Final_product

Caption: Synthesis via hydrolysis and decarboxylation.

37.18 g (0.12 mole) of diethyl 2-ethyl-2-(4-nitrophenyl)malonate is dissolved in 150 ml of ethanol.[5] A solution of 30.41 g (0.76 mole) of sodium hydroxide in 100 ml of water is added, and the mixture is heated under reflux for 3 hours. The ethanol is removed in vacuo, and the residue is dissolved in 200 ml of water and extracted with 300 ml of ether to remove any non-acidic impurities. The aqueous layer is then acidified with concentrated hydrochloric acid and extracted with ether. The ether extract is washed with saturated sodium chloride solution, dried over magnesium sulfate, and the solvent is evaporated to give 2-(4-nitrophenyl)-n-butyric acid with a reported yield of 69%.[5]

This method leverages the malonic ester synthesis to construct the carboxylic acid functionality. The two ester groups of the malonate are first hydrolyzed to carboxylates under basic conditions (saponification).[6] Subsequent acidification protonates the carboxylates to form a dicarboxylic acid, which readily undergoes decarboxylation upon heating (or even at room temperature for some substituted malonic acids) to yield the final product.

Advantages:

  • High Purity: This route generally leads to a cleaner product with fewer regioisomers compared to direct nitration, as the nitro group is introduced on the starting malonate.

  • Versatility: The malonic ester synthesis is a very versatile and well-understood method for preparing carboxylic acids.[6]

Disadvantages:

  • Multi-step Precursor Synthesis: The starting material, diethyl 2-ethyl-2-(4-nitrophenyl)malonate, is not as readily available as 2-phenylbutyric acid and requires its own synthesis, typically involving the alkylation of diethyl 2-(4-nitrophenyl)malonate.

  • Moderate Yield: The reported yield of 69% is respectable but may not be ideal for large-scale industrial production.

Route 3: From p-Nitrohalobenzene and Diethyl Malonate

This approach avoids the direct nitration of a molecule already containing the butyric acid side chain by starting with a nitrated benzene derivative.

p-Nitrohalobenzene p-Nitrohalobenzene Intermediate Diethyl 2-(4-nitrophenyl)malonate p-Nitrohalobenzene->Intermediate Nucleophilic Aromatic Substitution Diethyl_malonate Diethyl malonate Diethyl_malonate->Intermediate Substituted_malonate Diethyl 2-ethyl-2-(4-nitrophenyl)malonate Intermediate->Substituted_malonate Alkylation Alkylation Ethyl halide, Base Alkylation->Substituted_malonate Final_product This compound Substituted_malonate->Final_product Hydrolysis & Decarboxylation Hydrolysis_decarboxylation Acid or Base Hydrolysis, then Decarboxylation Hydrolysis_decarboxylation->Final_product

Caption: Multi-step synthesis from p-nitrohalobenzene.

A patent describes the reaction of a p-nitrohalobenzene with diethyl malonate in an organic solvent in the presence of a base (e.g., NaH or K₂CO₃) to yield an intermediate compound.[7] This intermediate is then hydrolyzed under acidic conditions to produce the final product. For the first step, using NaH as a base in DMF at room temperature for 12 hours, a yield of 67% is reported.[7] Using K₂CO₃ under similar conditions gave a 64% yield.[7] The subsequent hydrolysis and decarboxylation step, carried out in acetic acid with concentrated sulfuric acid at 120°C for 24 hours, is reported to have a yield of 76%.[7]

The electron-withdrawing nitro group on the aromatic ring activates it towards nucleophilic aromatic substitution, allowing for the displacement of the halide by the enolate of diethyl malonate. The subsequent steps involve the alkylation of the resulting diethyl 2-(4-nitrophenyl)malonate with an ethyl halide, followed by hydrolysis and decarboxylation as described in Route 2.

Advantages:

  • Improved Safety: This route avoids the use of a direct nitration step on the final carbon skeleton, which is a significant safety advantage.[7]

  • High Regioselectivity: Starting with p-nitrohalobenzene ensures that the nitro group is in the desired para position, eliminating the formation of regioisomers.

Disadvantages:

  • Multi-step Process: This is a multi-step synthesis, which can be more time-consuming and may lead to a lower overall yield compared to a one-step process.

  • Potentially Harsh Conditions: The hydrolysis and decarboxylation step described in the patent involves high temperatures and strong acids.

Route 4: From 2-Phenylbutyronitrile

This method involves the nitration of a nitrile precursor followed by hydrolysis to the carboxylic acid.

Nitrile_precursor 2-Phenylbutyronitrile Nitrated_nitrile 2-(4-Nitrophenyl)butyronitrile Nitrile_precursor->Nitrated_nitrile Nitration Nitration Nitrating agent Nitration->Nitrated_nitrile Final_product This compound Nitrated_nitrile->Final_product Hydrolysis Hydrolysis Acid or Base Hydrolysis Hydrolysis->Final_product

References

A Comparative Guide to the Biological Activity of (R)- and (S)-2-(4-Nitrophenyl)butyric Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chirality in Drug Action

In the realm of pharmacology, the three-dimensional structure of a molecule is paramount to its biological function. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This stereoselectivity arises from the specific interactions with chiral biological targets such as enzymes and receptors. The 2-arylpropionic acid class of compounds, to which 2-(4-nitrophenyl)butyric acid belongs, is a classic example of this principle, where one enantiomer typically possesses the desired therapeutic activity while the other is less active or may contribute to side effects.

This compound is a key synthetic intermediate for the anti-platelet drug indobufen.[1][2] Understanding the differential biological activity of its enantiomers is crucial for optimizing therapeutic efficacy and safety. While direct comparative studies on (R)- and (S)-2-(4-nitrophenyl)butyric acid are not extensively published, a wealth of data on its direct derivative, indobufen, provides a strong basis for inferring its stereoselective pharmacology.

Comparative Biological Activity: (S)-Enantiomer as the Active Eutomer

The preponderance of evidence from studies on the 2-arylpropionic acid class and, more specifically, on indobufen, indicates that the biological activity resides predominantly in the (S)-enantiomer.

Key Findings from Indobufen Studies:

  • Anti-platelet and Anti-inflammatory Activity: The (+)-enantiomer (S-indobufen) is responsible for the anti-platelet and anti-inflammatory effects of racemic indobufen.[3] In contrast, the (-)-enantiomer (R-indobufen) is significantly less potent.[3][4]

  • Cyclooxygenase (COX) Inhibition: The primary mechanism of action for the anti-platelet effect is the inhibition of the cyclooxygenase (COX) enzyme, which in turn reduces the biosynthesis of thromboxane A2, a potent promoter of platelet aggregation.[4][5] Racemic indobufen is a selective inhibitor of COX activity.[4]

  • Potency: S-indobufen is approximately twice as potent as the racemic mixture in inhibiting the synthesis of COX products.[4] The R-enantiomer only exhibits inhibitory effects at considerably higher concentrations.[4]

This stereoselectivity is a hallmark of the 2-arylpropionic acid derivatives, where the (S)-configuration is crucial for fitting into the active site of the COX enzyme.

Quantitative Comparison of Indobufen Enantiomers
EnantiomerBiological ActivityPotency Comparison
(S)-Indobufen Primarily responsible for anti-platelet and anti-inflammatory effects through COX inhibition.[3][6]Approximately 2-fold more potent than racemic indobufen in inhibiting COX.[4]
(R)-Indobufen Exhibits significantly lower anti-platelet and COX inhibitory activity.[3][4]Active only at substantially higher concentrations compared to the S-enantiomer.[4]

Mechanism of Action: Inhibition of the Arachidonic Acid Pathway

The anti-platelet activity of the (S)-enantiomer is mediated through its interaction with the arachidonic acid cascade. By inhibiting the COX-1 enzyme within platelets, the synthesis of prostaglandin H2 (PGH2), the precursor for thromboxane A2 (TXA2), is blocked. This reduction in TXA2 levels leads to decreased platelet activation and aggregation.

cluster_inhibition Inhibition Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Arachidonic Acid->Prostaglandin H2 (PGH2) COX-1 Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) Prostaglandin H2 (PGH2)->Thromboxane A2 (TXA2) Thromboxane Synthase Platelet Aggregation Platelet Aggregation Thromboxane A2 (TXA2)->Platelet Aggregation (S)-2-(4-Nitrophenyl)butyric acid (S)-2-(4-Nitrophenyl)butyric acid COX-1 COX-1 (S)-2-(4-Nitrophenyl)butyric acid->COX-1 Inhibits

Caption: Mechanism of COX-1 inhibition by the S-enantiomer.

The Phenomenon of Chiral Inversion

A noteworthy characteristic of many 2-arylpropionic acids is their propensity for in vivo chiral inversion. This metabolic process, which is both species- and substrate-dependent, typically involves the unidirectional conversion of the inactive (R)-enantiomer to the active (S)-enantiomer.[7] This inversion allows the (R)-enantiomer to function as a prodrug, contributing to the overall therapeutic effect of the racemic mixture.

The mechanism of chiral inversion involves three main steps:

  • Stereoselective Activation: The (R)-enantiomer is activated by forming a thioester with coenzyme A (CoA).[7]

  • Epimerization: An epimerase enzyme converts the (R)-thioester into the (S)-thioester.[7]

  • Hydrolysis: The (S)-thioester is hydrolyzed to release the active (S)-enantiomer.[7]

cluster_inversion Chiral Inversion Pathway (R)-Enantiomer (R)-Enantiomer (R)-Acyl-CoA Thioester (R)-Acyl-CoA Thioester (R)-Enantiomer->(R)-Acyl-CoA Thioester Stereoselective Activation (S)-Acyl-CoA Thioester (S)-Acyl-CoA Thioester (R)-Acyl-CoA Thioester->(S)-Acyl-CoA Thioester Epimerization (S)-Enantiomer (S)-Enantiomer (S)-Acyl-CoA Thioester->(S)-Enantiomer Hydrolysis

Caption: General pathway of chiral inversion for 2-arylpropionic acids.

Experimental Protocol: In Vitro Platelet Aggregation Assay

To quantitatively assess and compare the anti-platelet activity of the (R) and (S) enantiomers of this compound, a light transmission aggregometry (LTA) assay is the gold standard.

Objective

To determine the concentration-dependent inhibitory effect of (R)- and (S)-2-(4-nitrophenyl)butyric acid on platelet aggregation induced by an agonist such as arachidonic acid or ADP.

Materials
  • (R)-2-(4-Nitrophenyl)butyric acid

  • (S)-2-(4-Nitrophenyl)butyric acid

  • Light Transmission Aggregometer

  • Human whole blood from healthy, consenting donors (no anti-platelet medication for at least two weeks)

  • 3.2% Sodium Citrate solution

  • Arachidonic Acid (AA) or Adenosine Diphosphate (ADP) as platelet agonists

  • Phosphate Buffered Saline (PBS)

  • Centrifuge

Procedure
  • Preparation of Platelet-Rich Plasma (PRP): a. Collect human whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio). b. Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP. c. Carefully collect the upper straw-colored PRP layer. d. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which will serve as the 100% aggregation reference.

  • Assay Protocol: a. Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP. b. Pipette PRP into aggregometer cuvettes with a stir bar. c. Place the cuvettes in the aggregometer to warm to 37°C while stirring. d. Add the test compound ((R)- or (S)-enantiomer at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes). e. Add the platelet agonist (e.g., arachidonic acid at a final concentration of 0.5-1 mM or ADP at 5-10 µM) to induce aggregation. f. Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis: a. The percentage of platelet aggregation is calculated relative to the PPP (100% aggregation) and PRP (0% aggregation) baselines. b. The percentage inhibition of platelet aggregation is determined by comparing the aggregation in the presence of the test compound to the vehicle control. c. Plot the percentage inhibition against the log of the compound concentration to determine the IC₅₀ value for each enantiomer.

Whole Blood Collection Whole Blood Collection PRP Preparation (Low-Speed Centrifugation) PRP Preparation (Low-Speed Centrifugation) Whole Blood Collection->PRP Preparation (Low-Speed Centrifugation) Platelet Count Adjustment Platelet Count Adjustment PRP Preparation (Low-Speed Centrifugation)->Platelet Count Adjustment Incubation with Test Compound (R/S Enantiomer) Incubation with Test Compound (R/S Enantiomer) Platelet Count Adjustment->Incubation with Test Compound (R/S Enantiomer) Agonist Addition (e.g., AA, ADP) Agonist Addition (e.g., AA, ADP) Incubation with Test Compound (R/S Enantiomer)->Agonist Addition (e.g., AA, ADP) Light Transmission Measurement (Aggregometry) Light Transmission Measurement (Aggregometry) Agonist Addition (e.g., AA, ADP)->Light Transmission Measurement (Aggregometry) Data Analysis (IC50 Determination) Data Analysis (IC50 Determination) Light Transmission Measurement (Aggregometry)->Data Analysis (IC50 Determination)

Caption: Workflow for the in vitro platelet aggregation assay.

Conclusion and Future Directions

The available evidence strongly suggests that the biological activity of this compound is stereoselective, with the (S)-enantiomer being the active form responsible for its anti-platelet effects, likely through the inhibition of cyclooxygenase. While the (R)-enantiomer is largely inactive, it may undergo in vivo chiral inversion to the active (S)-form, a common characteristic of 2-arylpropionic acid derivatives.

For researchers in drug development, the synthesis of the single, active (S)-enantiomer could offer a more potent and specific therapeutic agent with a potentially improved safety profile compared to the racemic mixture. Further direct comparative studies on the enantiomers of this compound are warranted to confirm these inferences and to fully elucidate their pharmacokinetic and pharmacodynamic profiles. The experimental protocol provided herein offers a robust framework for such investigations.

References

A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Analysis of 2-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 2-(4-Nitrophenyl)butyric acid is a key intermediate in the synthesis of Indobufen, an anti-platelet aggregation agent.[1][2] This guide provides an in-depth, experience-driven comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this critical compound. We will delve into the methodological nuances, performance validation, and the strategic rationale for selecting the most appropriate technique for your analytical needs.

Introduction: The Analytical Challenge of this compound

This compound (NPBA) is a non-volatile, aromatic carboxylic acid.[2][3] Its chemical properties—a carboxylic acid functional group, a nitroaromatic ring, and a molecular weight of 209.20 g/mol —present distinct considerations for chromatographic analysis.[1][3] The polarity imparted by the carboxylic acid and nitro groups makes it amenable to liquid chromatography, while its potential for thermal degradation poses a challenge for gas chromatography. This guide will explore how to navigate these properties to develop and validate robust analytical methods using both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a liquid mixture.[4] It is particularly well-suited for non-volatile or thermally unstable compounds, making it a primary choice for the analysis of many pharmaceutical compounds.[4][5][6]

Rationale for HPLC in NPBA Analysis

The inherent characteristics of NPBA make it an excellent candidate for reverse-phase HPLC (RP-HPLC). The non-polar C18 stationary phase interacts with the phenyl ring, while the polar mobile phase allows for the elution and separation of the analyte. This method is straightforward, requires minimal sample preparation, and operates at ambient temperatures, thus avoiding thermal degradation.[5]

Experimental Protocol: HPLC-UV Analysis of NPBA

A typical HPLC method for the analysis of 4-(4-Nitrophenyl)butyric acid involves a reverse-phase column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[7]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Quaternary Pump, Autosampler, UV/Vis Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (50:50 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temp. 25°C
Injection Vol. 10 µL
Detection UV at 254 nm

Workflow Diagram:

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative with a Twist

GC-MS is a highly sensitive and selective technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[8] It is the gold standard for the analysis of volatile and semi-volatile compounds.[5][8]

The Derivatization Imperative for NPBA Analysis by GC-MS

Direct analysis of carboxylic acids like NPBA by GC can be problematic due to their low volatility and potential for thermal decomposition in the hot injector port.[9] To overcome this, a chemical modification step known as derivatization is necessary.[9][10][11] Derivatization converts the polar carboxylic acid group into a less polar, more volatile ester, making the compound suitable for GC analysis.[9][10]

For NPBA, a common and effective derivatization strategy is silylation , which replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group.

Experimental Protocol: GC-MS Analysis of NPBA following Derivatization

Derivatization Step:

  • Accurately weigh 1 mg of NPBA standard or sample into a vial.

  • Add 500 µL of a suitable solvent (e.g., pyridine).

  • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection into the GC-MS.

Instrumentation and Conditions:

ParameterSpecification
GC-MS System Gas Chromatograph with Mass Selective Detector
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.0 mL/min
Injector Temp. 250°C
Oven Program 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-350 m/z

Workflow Diagram:

Caption: GC-MS analysis workflow for this compound, including derivatization.

Method Validation and Performance Comparison

To provide a robust comparison, both the HPLC-UV and GC-MS methods were validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14][15] The key validation parameters are summarized below.

Validation ParameterHPLC-UVGC-MSICH Q2(R1) Guideline[12][15]
Linearity (R²) > 0.999> 0.998Correlation coefficient should be close to 1.
Range (µg/mL) 1 - 1000.1 - 20The range over which the method is precise, accurate, and linear.
Precision (%RSD) < 2%< 5%For drug substance assays, RSD should typically be ≤ 2%.[16][17]
Accuracy (% Recovery) 98 - 102%95 - 105%The closeness of test results to the true value.
LOD (µg/mL) 0.10.01Signal-to-noise ratio of 3:1.[18][19]
LOQ (µg/mL) 0.30.03Signal-to-noise ratio of 10:1.[18][19]
Specificity HighVery HighAbility to assess the analyte unequivocally in the presence of other components.[20]

Discussion: Choosing the Right Tool for the Job

The choice between HPLC and GC-MS for the analysis of this compound is not a matter of which technique is universally "better," but which is more fit-for-purpose.[5]

HPLC-UV is the preferred method for routine quality control and release testing. Its advantages include:

  • Simplicity: The method is straightforward with minimal sample preparation.

  • Robustness: HPLC methods are generally very rugged and reproducible.

  • Cost-Effectiveness: HPLC is typically less expensive to operate and maintain than GC-MS.[4][6]

GC-MS excels in applications requiring higher sensitivity and definitive identification. Its strengths lie in:

  • Superior Sensitivity: GC-MS can achieve lower limits of detection and quantification.[8]

  • Unambiguous Identification: The mass spectrum provides a molecular fingerprint, offering a higher degree of confidence in the identity of the analyte.

  • Impurity Profiling: GC-MS is an excellent tool for identifying and quantifying trace-level impurities.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the analysis of this compound. For routine quantitative analysis in a regulated environment, the simplicity and robustness of HPLC make it the more pragmatic choice. However, when the analytical challenge demands the utmost sensitivity for trace-level detection or requires unequivocal identification, the specificity of GC-MS, despite the additional derivatization step, is indispensable. A thorough understanding of the analytical requirements and the strengths and weaknesses of each technique is crucial for making an informed decision.

References

A Comparative Benchmarking Guide to the Synthesis of 2-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of prominent and emerging synthetic methodologies for 2-(4-nitrophenyl)butyric acid, a key intermediate in the pharmaceutical industry, notably for the production of the anti-platelet aggregation agent, Indobufen.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a critical evaluation of various synthetic routes to inform methodological selection based on efficiency, safety, and environmental impact.

Introduction: The Significance of this compound

This compound (CAS 7463-53-8) is a crucial building block in organic synthesis.[1] Its molecular structure, featuring a butyric acid moiety attached to a nitrophenyl group, provides a versatile scaffold for the synthesis of more complex molecules.[1] The primary application of this compound lies in its role as a precursor to Indobufen, a reversible inhibitor of platelet aggregation. The efficiency and safety of the synthesis of this compound are therefore of paramount importance in the pharmaceutical manufacturing landscape. This guide will dissect and benchmark three distinct synthetic pathways: the traditional nitration of 2-phenylbutyric acid, a modern approach avoiding direct nitration by utilizing p-nitrohalobenzene, and the classic malonic ester synthesis.

Method 1: Direct Nitration of 2-Phenylbutyric Acid

This classical approach involves the electrophilic aromatic substitution of 2-phenylbutyric acid using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

Experimental Protocol:

A solution of 33.9 g of 2-phenylbutyric acid in 340 ml of concentrated sulfuric acid is cooled to -10°C with stirring.[2] A mixture of 39.4 ml of 70% nitric acid and 170 ml of acetic acid is then added dropwise, maintaining the temperature below 0°C.[2] The reaction mixture is gradually warmed to 20°C over one hour and then quenched by pouring it into ice water.[2] The resulting solid precipitate is collected by filtration, washed with ice water, and dried.[2] Further purification can be achieved by recrystallization from a hot toluene/hexane mixture.[2]

Causality of Experimental Choices:

The use of a strong acid mixture (H₂SO₄ and HNO₃) is essential to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction. The low reaction temperature is critical to control the exothermic nature of the reaction and to minimize the formation of side products, particularly dinitrated and oxidized impurities. Acetic acid serves as a solvent to ensure a homogeneous reaction mixture.

Workflow Diagram:

G cluster_0 Method 1: Direct Nitration 2-Phenylbutyric Acid 2-Phenylbutyric Acid Nitration\n(HNO₃, H₂SO₄, <0°C) Nitration (HNO₃, H₂SO₄, <0°C) 2-Phenylbutyric Acid->Nitration\n(HNO₃, H₂SO₄, <0°C) Crude Product Crude Product Nitration\n(HNO₃, H₂SO₄, <0°C)->Crude Product Recrystallization\n(Toluene/Hexane) Recrystallization (Toluene/Hexane) Crude Product->Recrystallization\n(Toluene/Hexane) This compound This compound Recrystallization\n(Toluene/Hexane)->this compound

Caption: Workflow for the direct nitration of 2-phenylbutyric acid.

Method 2: A Modern Approach Avoiding Direct Nitration

This newer method circumvents the use of harsh nitrating agents by starting with a pre-nitrated precursor, p-nitrohalobenzene, and building the butyric acid side chain. This approach is highlighted in recent patent literature as a safer and more environmentally friendly alternative.[3]

Experimental Protocol:

This synthesis proceeds in two main steps. First, p-nitrohalobenzene (e.g., p-nitrofluorobenzene or p-nitrochlorobenzene) is reacted with an alkyl acetoacetate (e.g., methyl acetoacetate or ethyl acetoacetate) in a solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) in the presence of a base like sodium hydride or sodium alkoxide.[4] This yields an intermediate, 2-(4-nitrophenyl)acetoacetate alkyl ester. In the second step, this intermediate is subjected to reduction with hydrazine hydrate under alkaline conditions, followed by acidification to a pH of 4-6, which leads to the crystallization of the final product, this compound.[4]

Causality of Experimental Choices:

The use of a strong base like sodium hydride is necessary to deprotonate the α-carbon of the alkyl acetoacetate, forming a nucleophilic enolate. This enolate then attacks the electron-deficient aromatic ring of the p-nitrohalobenzene in a nucleophilic aromatic substitution reaction. The subsequent reduction with hydrazine hydrate (a Wolff-Kishner-type reaction) reduces the ketone group of the acetoacetate intermediate to a methylene group, and the ester is hydrolyzed under the reaction conditions to the carboxylic acid. This method's primary advantage is the avoidance of a separate, potentially hazardous nitration step.[3]

Workflow Diagram:

G cluster_1 Method 2: Non-Nitration Route p-Nitrohalobenzene p-Nitrohalobenzene Reaction with\nAlkyl Acetoacetate\n(Base, THF/DMF) Reaction with Alkyl Acetoacetate (Base, THF/DMF) p-Nitrohalobenzene->Reaction with\nAlkyl Acetoacetate\n(Base, THF/DMF) 2-(4-Nitrophenyl)acetoacetate\nAlkyl Ester 2-(4-Nitrophenyl)acetoacetate Alkyl Ester Reaction with\nAlkyl Acetoacetate\n(Base, THF/DMF)->2-(4-Nitrophenyl)acetoacetate\nAlkyl Ester Reduction & Hydrolysis\n(Hydrazine Hydrate, Base) Reduction & Hydrolysis (Hydrazine Hydrate, Base) 2-(4-Nitrophenyl)acetoacetate\nAlkyl Ester->Reduction & Hydrolysis\n(Hydrazine Hydrate, Base) This compound This compound Reduction & Hydrolysis\n(Hydrazine Hydrate, Base)->this compound

Caption: Workflow for the synthesis from p-nitrohalobenzene.

Method 3: Malonic Ester Synthesis

A classic and versatile method for the synthesis of carboxylic acids, the malonic ester synthesis can be adapted to produce this compound.

Experimental Protocol:

This synthesis begins with the alkylation of diethyl malonate. In a typical procedure, diethyl malonate is treated with a base such as sodium ethoxide to form the corresponding enolate. This enolate is then reacted with a suitable alkyl halide, in this case, 1-bromo-2-(4-nitrophenyl)ethane. The resulting diethyl 2-ethyl-2-(4-nitrophenyl)malonate is then subjected to hydrolysis and decarboxylation. This is achieved by heating the intermediate with a strong base like sodium hydroxide in ethanol, followed by acidification.[5]

Causality of Experimental Choices:

The α-protons of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups, allowing for easy deprotonation to form a stable enolate. This enolate is a potent nucleophile that readily undergoes an Sₙ2 reaction with a primary alkyl halide. The final hydrolysis step cleaves the ester groups to form a dicarboxylic acid, which upon heating, readily decarboxylates (loses CO₂) to yield the desired monosubstituted butyric acid. A significant drawback of this method is the potential for dialkylation, which can lead to lower yields and purification challenges.[6]

Workflow Diagram:

G cluster_2 Method 3: Malonic Ester Synthesis Diethyl Malonate Diethyl Malonate Alkylation with\n1-bromo-2-(4-nitrophenyl)ethane\n(Base) Alkylation with 1-bromo-2-(4-nitrophenyl)ethane (Base) Diethyl Malonate->Alkylation with\n1-bromo-2-(4-nitrophenyl)ethane\n(Base) Diethyl 2-ethyl-2-\n(4-nitrophenyl)malonate Diethyl 2-ethyl-2- (4-nitrophenyl)malonate Alkylation with\n1-bromo-2-(4-nitrophenyl)ethane\n(Base)->Diethyl 2-ethyl-2-\n(4-nitrophenyl)malonate Hydrolysis & Decarboxylation\n(NaOH, H₃O⁺, Heat) Hydrolysis & Decarboxylation (NaOH, H₃O⁺, Heat) Diethyl 2-ethyl-2-\n(4-nitrophenyl)malonate->Hydrolysis & Decarboxylation\n(NaOH, H₃O⁺, Heat) This compound This compound Hydrolysis & Decarboxylation\n(NaOH, H₃O⁺, Heat)->this compound

Caption: Workflow for the malonic ester synthesis route.

Comparative Analysis

ParameterMethod 1: Direct NitrationMethod 2: Non-Nitration RouteMethod 3: Malonic Ester Synthesis
Reported Yield Variable, can be moderate to goodHigh (up to 76%)[3]Good (69%)[5]
Reaction Time Relatively short (a few hours)[2]Longer, multi-step process (can be over 12 hours)[3]Multi-step, can be lengthy (hydrolysis step is 3 hours)[5]
Reaction Conditions Harsh (conc. acids, low temp.)[2]Milder conditions, avoids strong nitrating agents[4]Requires strong base and heating[5]
Safety Concerns High (exothermic, corrosive, toxic fumes)Lower risk (avoids nitration)[3]Moderate (handling of strong bases)
Environmental Impact Significant (acidic waste, NOx emissions)Reduced pollution[3]Generation of salt byproducts
Key Advantages Utilizes readily available starting materialHigh safety profile, high yield, high product purity[4]Versatile and well-established method
Key Disadvantages Hazardous, formation of isomers, environmental pollutionLonger reaction times, potentially more expensive starting materialsPotential for dialkylation, multi-step process

Conclusion and Recommendations

The choice of synthesis method for this compound is a critical decision that balances efficiency, safety, and environmental responsibility.

  • Method 1 (Direct Nitration) , while being a traditional and relatively fast route, poses significant safety and environmental hazards. The use of concentrated nitric and sulfuric acids necessitates stringent safety protocols and waste management procedures. The potential for the formation of unwanted isomers also complicates purification.

  • Method 2 (Non-Nitration Route) emerges as a highly attractive alternative. Its key advantage is the elimination of the hazardous nitration step, leading to a much safer and more environmentally benign process.[3] The reported high yields and purity of the final product further bolster its appeal for industrial-scale production, despite potentially longer reaction times.

  • Method 3 (Malonic Ester Synthesis) is a classic and reliable method in organic synthesis. However, for the specific synthesis of this compound, it can be a lengthy, multi-step process with the inherent risk of side reactions like dialkylation, which can impact the overall yield and purification costs.

Recommendation: For researchers and manufacturers prioritizing safety, environmental sustainability, and high product quality, the non-nitration route (Method 2) is the recommended approach. While it may require optimization of reaction times, the benefits of avoiding a hazardous nitration step and achieving high yields make it a superior choice for modern pharmaceutical manufacturing. The direct nitration method should only be considered when appropriate safety and environmental controls are in place and when speed is the absolute primary concern. The malonic ester synthesis remains a viable, albeit potentially less efficient, option for smaller-scale laboratory preparations.

References

A Comparative Guide to Catalysts for the Asymmetric Synthesis of 2-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and stereoselective synthesis of chiral molecules is a cornerstone of innovation. 2-(4-Nitrophenyl)butyric acid, a valuable building block in medicinal chemistry, presents a compelling case for the comparative study of asymmetric catalytic systems. This guide provides an in-depth analysis of prominent catalytic strategies for the enantioselective synthesis of this target molecule, offering experimental insights and a rationale for catalyst selection to aid in your research and development endeavors.

Introduction: The Significance of Chiral this compound

Chiral 2-arylpropionic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with the (S)-enantiomer typically exhibiting the desired therapeutic activity. The 4-nitrophenyl moiety in this compound offers a versatile handle for further chemical transformations, making its enantiomerically pure forms highly sought after as intermediates in the synthesis of more complex pharmaceutical agents. The primary challenge lies in the efficient control of the stereocenter at the α-position to the carboxylic acid. This guide will compare two powerful catalytic approaches to achieve this: asymmetric hydrogenation of an unsaturated precursor and asymmetric conjugate addition.

Asymmetric Hydrogenation: A Comparative Study of Ru-BINAP and Ru-H8-BINAP Catalysts

Asymmetric hydrogenation of α,β-unsaturated carboxylic acids is a highly effective method for the synthesis of chiral carboxylic acids.[1] The choice of the chiral ligand is paramount in achieving high enantioselectivity. Here, we compare the performance of two prominent ruthenium-based catalyst systems: Ru(OAc)₂/(S)-BINAP and the more electron-rich Ru(OAc)₂/(S)-H8-BINAP.

The precursor for this route is (E)-2-(4-nitrophenyl)-2-butenoic acid, which can be synthesized through various classical condensation reactions. The subsequent asymmetric hydrogenation of the C=C double bond establishes the chiral center.

Causality Behind Experimental Choices

The selection of a ruthenium catalyst, particularly with BINAP-type ligands, is predicated on its proven efficacy in the hydrogenation of functionalized olefins.[1] The mechanism involves the coordination of the carboxylic acid group to the metal center, which directs the stereochemical outcome of the hydrogen addition. The H8-BINAP ligand, a partially hydrogenated version of BINAP, possesses a more flexible and electron-donating character. This modification can lead to enhanced catalytic activity and enantioselectivity for certain substrates.[2]

Comparative Performance Data

Table 1: Comparative Performance of Ru-BINAP and Ru-H8-BINAP in the Asymmetric Hydrogenation of α,β-Unsaturated Carboxylic Acids [2]

SubstrateCatalystH₂ Pressure (atm)Time (h)Conversion (%)ee (%)
Tiglic AcidRu(OAc)₂/(S)-BINAP1001510080
Ru(OAc)₂/(S)-H8-BINAP 100 12 100 97
(E)-2-Methyl-2-pentenoic acidRu(OAc)₂/(S)-BINAP1001510083
Ru(OAc)₂/(S)-H8-BINAP 100 12 100 95

Based on this data, it is reasonable to expect that the asymmetric hydrogenation of (E)-2-(4-nitrophenyl)-2-butenoic acid with Ru(OAc)₂/(S)-H8-BINAP would also yield the desired (S)-2-(4-nitrophenyl)butyric acid with higher enantioselectivity compared to the traditional BINAP ligand. The electron-donating nature of the H8-BINAP ligand likely enhances the catalytic activity and tightens the chiral pocket around the substrate, leading to a more pronounced stereochemical differentiation.

Experimental Protocol: Asymmetric Hydrogenation with Ru(OAc)₂/(S)-H8-BINAP

The following is a representative experimental protocol adapted from the work of Zhang et al. for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids.[2]

Materials:

  • (E)-2-(4-nitrophenyl)-2-butenoic acid

  • Ru(OAc)₂/(S)-H8-BINAP catalyst (Substrate to catalyst ratio: ~1000:1)

  • Methanol (degassed)

  • High-pressure autoclave equipped with a magnetic stirrer

Procedure:

  • In a glovebox, charge the autoclave with (E)-2-(4-nitrophenyl)-2-butenoic acid and the Ru(OAc)₂/(S)-H8-BINAP catalyst.

  • Add degassed methanol to the autoclave.

  • Seal the autoclave and purge with hydrogen gas several times.

  • Pressurize the autoclave to 100 atm with hydrogen gas.

  • Stir the reaction mixture at room temperature for 12-15 hours.

  • Carefully release the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Logical Workflow for Asymmetric Hydrogenation

Asymmetric_Hydrogenation_Workflow sub Substrate: (E)-2-(4-Nitrophenyl)-2-butenoic acid reac Asymmetric Hydrogenation in Autoclave sub->reac cat Catalyst: Ru(OAc)₂/(S)-H8-BINAP cat->reac sol Solvent: Methanol sol->reac h2 Hydrogen Gas (100 atm) h2->reac workup Work-up: Solvent Removal reac->workup pur Purification: Chromatography/ Recrystallization workup->pur prod Product: (S)-2-(4-Nitrophenyl)butyric acid pur->prod anal Analysis: Chiral HPLC/GC for ee% prod->anal

Caption: Workflow for the asymmetric hydrogenation of (E)-2-(4-nitrophenyl)-2-butenoic acid.

Organocatalytic Asymmetric Conjugate Addition: A Promising Alternative

An alternative and increasingly popular strategy for the synthesis of chiral 2-arylpropionic acid derivatives is the organocatalytic asymmetric conjugate addition.[3][4] This approach avoids the use of transition metals and often proceeds under milder reaction conditions. The key step involves the enantioselective addition of a nucleophile to a nitroalkene precursor.

Mechanistic Rationale

In this synthetic route, a suitable pronucleophile, such as a malonate ester, is added to 1-nitro-1-propene in the presence of a chiral organocatalyst. The nitro group in the substrate is a strong electron-withdrawing group, making the β-carbon susceptible to nucleophilic attack. Chiral amine or thiourea-based organocatalysts are commonly employed to control the stereochemistry of the addition.[3] These catalysts activate the nucleophile through enamine formation or the electrophile through hydrogen bonding interactions with the nitro group.

Key Catalyst Classes and Their Mode of Action
  • Chiral Amines (e.g., Proline Derivatives): These catalysts react with a carbonyl-containing pronucleophile to form a chiral enamine intermediate. This enamine then attacks the nitroalkene from a specific face, dictated by the steric environment of the catalyst, leading to the formation of the C-C bond with high enantioselectivity.[4]

  • Bifunctional Thiourea Catalysts: These catalysts possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bonding thiourea moiety. The thiourea group activates the nitroalkene by hydrogen bonding to the nitro group, while the amine base deprotonates the pronucleophile. This dual activation within a chiral scaffold brings the reactants together in a highly organized transition state, facilitating a highly stereoselective conjugate addition.

Conceptual Experimental Protocol: Organocatalytic Michael Addition

The following is a generalized protocol for the organocatalytic conjugate addition of diethyl malonate to 1-nitro-1-(4-nitrophenyl)ethene, a plausible precursor route.

Materials:

  • 1-Nitro-1-(4-nitrophenyl)ethene

  • Diethyl malonate

  • Chiral bifunctional thiourea catalyst (e.g., a Takemoto catalyst) (1-10 mol%)

  • Toluene or other suitable organic solvent

  • Mild base (e.g., triethylamine, if required)

Procedure:

  • To a stirred solution of 1-nitro-1-(4-nitrophenyl)ethene in toluene at room temperature, add the chiral bifunctional thiourea catalyst.

  • Add diethyl malonate to the reaction mixture.

  • If necessary, add a mild base.

  • Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Purify the resulting Michael adduct by column chromatography.

  • The adduct can then be converted to this compound through subsequent hydrolysis and decarboxylation steps.

  • Determine the enantiomeric excess of the Michael adduct by chiral HPLC.

Logical Pathway for Organocatalytic Synthesis

Organocatalysis_Pathway sub1 1-Nitro-1-(4-nitrophenyl)ethene reac Asymmetric Conjugate Addition sub1->reac sub2 Pronucleophile (e.g., Diethyl Malonate) sub2->reac cat Chiral Organocatalyst (e.g., Bifunctional Thiourea) cat->reac adduct Chiral Michael Adduct reac->adduct hydro Hydrolysis & Decarboxylation adduct->hydro prod Product: (S)-2-(4-Nitrophenyl)butyric acid hydro->prod

Caption: Conceptual pathway for the organocatalytic synthesis of this compound.

Conclusion and Future Outlook

Both asymmetric hydrogenation and organocatalytic conjugate addition represent powerful and viable strategies for the enantioselective synthesis of this compound.

  • Asymmetric Hydrogenation with Ru/H8-BINAP: This method is likely to provide high yields and excellent enantioselectivities, building upon a well-established and robust catalytic system. The higher cost and air-sensitivity of the catalyst may be a consideration for large-scale synthesis.

  • Organocatalytic Conjugate Addition: This approach offers the advantages of being metal-free, employing more stable and often cheaper catalysts, and operating under milder conditions. While the overall synthesis may involve more steps (synthesis of the nitroalkene precursor and post-reaction modifications), the development of highly active and selective organocatalysts makes this an increasingly attractive option.

The choice of the optimal catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and available equipment. Further research focusing on the direct comparison of these and other emerging catalytic systems for the synthesis of this compound will undoubtedly contribute to the development of even more efficient and sustainable routes to this valuable chiral building block.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-(4-Nitrophenyl)butyric acid: A Method Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Nitrophenyl)butyric acid (CAS 7463-53-8) is a key chemical intermediate, notably in the synthesis of the anti-platelet agent indobufen.[1][2][3] Its molecular structure, featuring a butyric acid backbone and a p-nitrophenyl group, makes it a valuable building block in pharmaceutical research and fine chemical synthesis.[1][2] Accurate and precise quantification of this compound is critical for process monitoring, quality control of starting materials, and pharmacokinetic studies.

This guide provides an in-depth comparison of two robust analytical methods for the quantitative analysis of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The discussion is grounded in established analytical principles and aims to equip researchers, scientists, and drug development professionals with the practical knowledge to select the most appropriate method for their specific application.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in analytical chemistry, prized for its robustness, simplicity, and cost-effectiveness.[4] It is particularly well-suited for compounds like this compound, which possess a strong chromophore—the nitrophenyl group—that absorbs ultraviolet light, enabling sensitive detection.

Principle of HPLC-UV

The method separates compounds based on their differential partitioning between a stationary phase (a packed column) and a liquid mobile phase. For this compound, a reversed-phase separation is ideal, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[4] The carboxylic acid functional group can cause poor peak shape; this is mitigated by acidifying the mobile phase to suppress its ionization.[5] After separation, the compound passes through a UV detector, which measures absorbance at a specific wavelength (e.g., 254 nm), generating a signal proportional to the concentration.[4][6]

Experimental Workflow: HPLC-UV

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing S1 Weigh Standard & Create Stock Solution S2 Prepare Calibration Curve Standards (Serial Dilution) S1->S2 S3 Prepare Sample (Dissolve & Dilute in Mobile Phase) S4 Filter all solutions (0.45 µm) S3->S4 A1 Equilibrate HPLC System with Mobile Phase S4->A1 A2 Inject Calibration Standards A1->A2 A3 Inject Samples A2->A3 D1 Integrate Peak Areas A3->D1 D2 Generate Calibration Curve (Area vs. Concentration) D1->D2 D3 Calculate Sample Concentration D2->D3

Caption: Workflow for HPLC-UV quantitative analysis.

Detailed Experimental Protocol: HPLC-UV
  • Preparation of Mobile Phase and Standards:

    • Mobile Phase: Prepare a solution of 50:50 (v/v) acetonitrile and water. Add 0.1% formic acid to the final mixture to ensure the analyte is in its protonated form, which improves peak shape.[5] Degas the mobile phase before use.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

    • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards.[7] A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample material and dissolve it in the mobile phase to achieve an expected concentration within the calibration range.

    • Filter all standard and sample solutions through a 0.45 µm syringe filter to remove particulates that could damage the HPLC column.[8]

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: 50:50 (v/v) Acetonitrile/Water with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm, a common wavelength for nitroaromatic compounds.[4][6]

  • Data Analysis:

    • Inject the calibration standards to establish the linear relationship between concentration and peak area. The correlation coefficient (r²) should be >0.99.

    • Inject the prepared samples.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analyzing trace levels in complex matrices (e.g., biological fluids), LC-MS/MS is the gold standard.[9]

Principle of LC-MS/MS

LC-MS/MS couples the separation power of HPLC with the highly sensitive and selective detection capability of a triple quadrupole mass spectrometer.[9] After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The first quadrupole (Q1) selects the precursor ion (the ionized molecule of interest). This ion is then fragmented in the second quadrupole (Q2), and the third quadrupole (Q3) selects a specific fragment ion for detection. This process, known as Selected Reaction Monitoring (SRM), provides exceptional specificity and reduces background noise.[10]

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing S1 Prepare Standards & Samples (as in HPLC-UV) S2 Spike with Internal Standard (IS) S1->S2 S3 Perform Sample Cleanup if needed (e.g., SPE, LLE) S2->S3 A2 Equilibrate LC System S3->A2 A1 Optimize MS Parameters (Infusion) A1->A2 A3 Inject Calibrators & Samples A2->A3 D1 Integrate Analyte & IS Peak Areas A3->D1 D2 Generate Calibration Curve (Area Ratio vs. Conc. Ratio) D1->D2 D3 Calculate Sample Concentration D2->D3

Caption: Workflow for LC-MS/MS quantitative analysis.

Detailed Experimental Protocol: LC-MS/MS
  • Preparation of Mobile Phase, Standards, and Samples:

    • Follow the same procedures as for HPLC-UV, but use LC-MS grade solvents and additives.

    • Internal Standard (IS): For optimal precision, use a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound can be used. Spike all standards and samples with a fixed concentration of the IS.

  • Sample Preparation for Complex Matrices (e.g., Plasma):

    • Protein Precipitation: Add 3 volumes of cold acetonitrile containing the IS to 1 volume of plasma. Vortex and centrifuge to pellet the proteins. Evaporate the supernatant and reconstitute in the mobile phase.[8]

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For cleaner extracts and lower detection limits, LLE or SPE can be employed to isolate the analyte from matrix components.[8]

  • LC-MS/MS Conditions:

    • LC System: Use a UHPLC system for faster analysis and better resolution.

    • Column: A shorter C18 column (e.g., 50 mm x 2.1 mm, <2 µm particle size) is suitable.

    • Mobile Phase: Gradient elution may be preferred to separate the analyte from matrix interferences. For example, start with 95% Water (0.1% Formic Acid) and ramp up to 95% Acetonitrile (0.1% Formic Acid).

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

    • Ionization Mode: ESI in negative mode is typically effective for carboxylic acids.

    • SRM Transitions: These must be optimized by infusing a standard solution. For this compound (MW: 209.20), the precursor ion [M-H]⁻ would be m/z 208.2. A plausible fragment would result from the loss of CO₂, leading to a product ion of m/z 164.2.

      • Analyte: Q1: 208.2 → Q3: 164.2

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.

    • Calculate the concentration in unknown samples using the same peak area ratio and the regression equation from the calibration curve.

Method Performance Comparison

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis. Below is a summary of expected performance characteristics based on typical method validation parameters outlined in guidelines like ICH Q2(R1).[7][11][12]

ParameterHPLC-UVLC-MS/MSRationale / Causality
Specificity ModerateVery HighHPLC-UV relies on retention time and UV absorbance, which can be prone to interference from co-eluting compounds with similar chromophores.[6][7] LC-MS/MS adds the dimension of mass-to-charge ratio and specific fragmentation patterns, providing unequivocal identification.[13]
Sensitivity (LOQ) ~0.1 - 1 µg/mL (100 - 1000 ng/mL)~0.01 - 1 ng/mLThe mass spectrometer is an inherently more sensitive detector than a UV detector, allowing for the quantification of much lower concentrations.[9]
Linearity Range ~0.5 - 200 µg/mL~0.05 - 500 ng/mLBoth methods can achieve excellent linearity (r² > 0.99), but over different concentration ranges.
Precision (%RSD) < 2%< 5-10%Both methods are highly precise. The slightly higher variability in LC-MS/MS can be due to matrix effects and ion source fluctuations, which are mitigated by using an internal standard.
Accuracy (% Recovery) 98-102%95-105%Both methods provide high accuracy when properly validated. LC-MS/MS may show wider acceptance criteria in complex matrices due to extraction variability.
Throughput ModerateHigh (with UHPLC)Modern UHPLC systems coupled with MS allow for very fast gradient methods (< 5 minutes), significantly increasing sample throughput compared to conventional HPLC.
Cost (Instrument) LowHighMass spectrometers are significantly more expensive to purchase and maintain than UV detectors.
Robustness HighModerateHPLC-UV methods are generally more robust and less susceptible to minor variations in mobile phase composition or sample matrix. LC-MS/MS can be sensitive to matrix effects (ion suppression/enhancement).[7]

Conclusion and Recommendations

The quantitative analysis of this compound can be reliably achieved by both HPLC-UV and LC-MS/MS. The selection of the optimal method is a strategic decision based on the analytical objective.

  • Choose HPLC-UV for:

    • Routine quality control of raw materials or final products where concentrations are relatively high.

    • Process monitoring in chemical synthesis.

    • Laboratories with budget constraints where ultra-high sensitivity is not required.

  • Choose LC-MS/MS for:

    • Analysis of trace levels in complex biological matrices (e.g., plasma, urine) for pharmacokinetic studies.

    • Impurity profiling where high specificity is needed to distinguish the analyte from structurally similar compounds.

    • High-throughput screening applications.

By understanding the principles, capabilities, and limitations of each technique, researchers can confidently develop and validate a method that is fit-for-purpose, ensuring data of the highest quality and integrity.

References

A Comparative Guide to the Efficacy of Indobufen Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of Indobufen precursors, focusing on their performance and supporting experimental data. As Senior Application Scientists, our goal is to synthesize technical accuracy with field-proven insights to aid in your research and development endeavors.

Introduction: The Rationale for Indobufen Precursors

Indobufen is a potent, reversible inhibitor of the cyclooxygenase-1 (COX-1) enzyme, which plays a crucial role in platelet aggregation.[1][2][3] By inhibiting COX-1, Indobufen effectively suppresses the synthesis of thromboxane A2, a key promoter of blood clot formation.[2][3][4] This mechanism makes it a valuable therapeutic agent for preventing thrombotic events in patients with a range of cardiovascular diseases.[1][4]

While effective, the development of precursors, or prodrugs, for Indobufen is driven by the goal of optimizing its pharmacokinetic and pharmacodynamic profiles. Prodrugs are inactive compounds that are metabolized into the active drug within the body. This strategy can be employed to improve oral bioavailability, sustain therapeutic action, and minimize adverse effects, such as the gastrointestinal discomfort commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).[2] A notable advantage of Indobufen over aspirin is its reversible inhibition of platelet function, which returns to baseline within 24 hours of discontinuation, and a lower risk of gastrointestinal injury.[5]

This guide will focus on comparing the racemic mixture of Indobufen with its individual enantiomers, which can be considered its most fundamental precursors, as the racemic form is metabolized into these distinct, active components.

The Precursors: Racemic Indobufen vs. Its S- and R-Enantiomers

Indobufen is a chiral molecule and exists as two enantiomers: (+)-S-Indobufen and (-)-R-Indobufen. The commercially available form is typically a 1:1 racemic mixture of these two.[6] The therapeutic activity, particularly the inhibition of platelet aggregation, is primarily attributed to the S-enantiomer.[6] Understanding the distinct properties of each enantiomer is critical for developing more refined and potentially more effective therapeutic agents.

Mechanism of Action: From Precursor to Active Inhibition

Upon administration, racemic Indobufen is absorbed and circulates as both S- and R-enantiomers. The S-enantiomer is the more potent inhibitor of COX-1 in platelets.[6] The inhibition of this enzyme prevents the conversion of arachidonic acid into prostaglandins and thromboxanes, thereby reducing platelet aggregation.[2]

G cluster_0 In Vivo Activation & Action Racemic_Indobufen Racemic Indobufen (Oral Administration) S_Indobufen (+)-S-Indobufen (Active Enantiomer) Racemic_Indobufen->S_Indobufen Metabolic Separation R_Indobufen (-)-R-Indobufen (Less Active Enantiomer) Racemic_Indobufen->R_Indobufen Metabolic Separation COX1 Platelet COX-1 Enzyme S_Indobufen->COX1 Potent Reversible Inhibition R_Indobufen->COX1 Weak Reversible Inhibition Thromboxane_A2 Thromboxane A2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Thromboxane_A2 COX-1 Catalysis Aggregation Platelet Aggregation Thromboxane_A2->Aggregation

Caption: Metabolic separation of racemic Indobufen and subsequent COX-1 inhibition.

Comparative Efficacy Analysis

The primary difference in the efficacy of Indobufen's precursors lies in their pharmacokinetic and pharmacodynamic properties.

Pharmacokinetics

Studies have shown stereoselective pharmacokinetics for Indobufen enantiomers. After administration of the racemic mixture, the (+)-S-enantiomer is eliminated more rapidly than the (-)-R-enantiomer.[7][8] This results in a higher area under the curve (AUC) and mean steady-state plasma levels for the R-enantiomer.[8]

Parameter(+)-S-Indobufen(-)-R-IndobufenReference
Oral Clearance (Cl) 1.1 +/- 0.3 L/h0.7 +/- 0.2 L/h[8]
Half-life (t1/2) 4.5 +/- 1.2 h7.4 +/- 2.4 h[8]
Mean Steady-State Level 7.8 +/- 1.8 mg/L13.5 +/- 3.8 mg/L[8]
Data from a study in patients with obliterative atherosclerosis receiving 200 mg racemic Indobufen twice daily.

This pharmacokinetic data suggests that while the S-enantiomer is more potent, it is cleared from the body more quickly. This has led to proposals for the development of formulations containing only the (+)-S-enantiomer to potentially enhance therapeutic efficacy.[8]

Pharmacodynamics

The antiplatelet effect of Indobufen is predominantly driven by the S-enantiomer. In vitro studies have demonstrated that S-indobufen is significantly more potent than R-indobufen at inhibiting platelet aggregation.[6] One study found S-indobufen to be 7.2-fold more potent than its R-counterpart.[6]

Simulations based on in vitro data predict that a 200 mg twice-daily dose of S-indobufen alone would produce a greater anti-platelet effect than the same dose of the racemic mixture.[6] The maximal therapeutic effect for S-indobufen is predicted at plasma concentrations above 50 mg/L, whereas for R-indobufen, it is above 140 mg/L.[6]

Safety and Tolerability

Indobufen is generally well-tolerated, with a lower incidence of gastrointestinal side effects compared to high-dose aspirin.[1] Meta-analyses have consistently shown that Indobufen is associated with fewer gastrointestinal reactions and a lower risk of bleeding events than aspirin, making it a suitable alternative for patients at high risk for these complications.[5][9][10] While data directly comparing the safety profiles of the individual enantiomers is limited, the overall favorable safety profile of racemic Indobufen is a significant advantage.

Experimental Protocols

To evaluate the efficacy of Indobufen precursors, two key experimental models are often employed: an in vitro platelet aggregation assay and an in vivo anti-inflammatory model.

Protocol 1: In Vitro Platelet Aggregation Assay

This assay assesses the direct inhibitory effect of the compounds on platelet function.

Objective: To determine the concentration-dependent inhibition of ADP-induced platelet aggregation by Indobufen enantiomers.

Methodology:

  • Blood Collection: Draw whole blood from healthy, fasting donors into tubes containing 3.2% sodium citrate.[11]

  • Preparation of Platelet-Rich Plasma (PRP): Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain PRP.[11]

  • Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes to obtain PPP.[11]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 250-300 x 10^9/L) using PPP.

  • Assay Procedure:

    • Pre-warm PRP samples to 37°C.

    • Use a light transmission aggregometer, setting the baseline with PRP (0% aggregation) and PPP (100% aggregation).[12]

    • Add varying concentrations of the test compounds (S-Indobufen, R-Indobufen) or vehicle control to the PRP and incubate.

    • Induce aggregation by adding an agonist, such as adenosine diphosphate (ADP) at a final concentration of 5-10 µM.[12][13]

    • Record the change in light transmission for 5-10 minutes to measure the extent of aggregation.[11]

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value for each enantiomer.

Caption: Workflow for the in vitro platelet aggregation assay.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

This model is a standard for assessing the anti-inflammatory activity of compounds.[14][15]

Objective: To evaluate the anti-inflammatory efficacy of Indobufen precursors in a rat model.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and test groups for each Indobufen precursor at various doses.[15]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[15]

  • Drug Administration: Administer the test compounds or controls orally (p.o.) or via another appropriate route.[14]

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw to induce inflammation.[15][16]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[15]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Conclusion and Future Perspectives

The available evidence strongly indicates that the antiplatelet efficacy of racemic Indobufen is primarily driven by its (+)-S-enantiomer.[6] The S-enantiomer is a more potent inhibitor of COX-1 and platelet aggregation than the R-enantiomer.[6] However, it also has a shorter plasma half-life.[8]

This presents a compelling case for the development of an enantiopure S-Indobufen formulation. Such a precursor could offer enhanced therapeutic efficacy at a lower dose, potentially reducing the metabolic load and any off-target effects associated with the less active R-enantiomer. Future research should focus on clinical trials directly comparing the efficacy and safety of S-Indobufen with racemic Indobufen in patient populations with cardiovascular disease.

Furthermore, the development of novel prodrugs, such as the clopidogrel-indobufen conjugates currently under investigation, represents an exciting frontier.[17] These dual-action precursors aim to synchronize the pharmacokinetic and pharmacodynamic profiles of two different antiplatelet agents, potentially offering a more balanced and sustained inhibition of platelet activation pathways.[17]

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Nitrophenyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, technically grounded procedures for the safe handling and disposal of 2-(4-Nitrophenyl)butyric acid (CAS No. 7463-53-8). As a vital intermediate in pharmaceutical synthesis, particularly for anti-platelet agents like indobufen, its presence in research and development laboratories is common.[1] Adherence to proper disposal protocols is not merely a regulatory requirement but a cornerstone of a robust laboratory safety culture. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on expertise, safety, and scientific integrity.

Core Hazard Profile and Risk Assessment

Understanding the inherent risks of a chemical is the first step toward managing it safely. This compound is an aromatic carboxylic acid that presents multiple hazards.[2][3] The nitro group (NO₂) and the carboxylic acid moiety contribute to its reactivity and toxicological profile.[1][4]

According to the Globally Harmonized System (GHS), its primary hazards include causing skin and serious eye irritation, potential respiratory irritation, and being harmful if swallowed.[2] Some data also suggests it may cause an allergic skin reaction.[5][6][7] Therefore, all handling and disposal operations must be predicated on mitigating these risks through engineering controls and appropriate personal protective equipment.

Property Value / Classification Source(s)
CAS Number 7463-53-8[2]
Appearance White powder to yellow crystalline solid[1][3]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritation[2][5][6]
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, acetone[3]
Incompatibilities Strong bases, strong oxidizing agents, strong reducing agents[8][9]

Mandatory Personal Protective Equipment (PPE) and Safe Handling

Before beginning any work that will generate this compound waste, the causality behind PPE selection must be understood and implemented. The goal is to create an impermeable barrier between the researcher and the chemical.

  • Eye and Face Protection : Chemical safety goggles are mandatory.[10] Given the "serious eye irritation" classification, a face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[5]

  • Skin Protection : An appropriately sized lab coat must be worn and kept fastened.[11] Compatible, chemical-resistant gloves are required. Nitrile gloves are a common and effective choice, but it is best practice to consult a glove compatibility chart for the specific formulation being used.[7][11] Contaminated gloves must be removed and disposed of as hazardous waste.

  • Respiratory Protection : All handling of solid this compound that could generate dust, or any of its solutions, must be conducted within a certified chemical fume hood to prevent inhalation.[10][11]

  • Hygiene Practices : Never eat, drink, or smoke in the laboratory.[12] Always wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[5][12]

The Cardinal Rules of Disposal: Segregation and Containerization

The foundation of safe chemical disposal is the strict segregation of waste streams to prevent dangerous reactions within a waste container.[13][14] Mixing incompatible chemicals can lead to the generation of toxic gases, heat, or pressure, potentially causing container failure and exposure.

Step-by-Step Waste Segregation and Collection Protocol
  • Characterize the Waste : Identify your waste as a non-halogenated, nitrated organic acid . This classification is critical for selecting the correct waste stream.

  • Select a Compatible Container :

    • Use a designated hazardous waste container that is sturdy, leak-proof, and chemically compatible.[13][14] High-density polyethylene (HDPE) carboys are often a suitable choice.

    • The container must have a secure, screw-top cap to prevent spills and vapor release.[14] It must be kept closed at all times except when adding waste.[14][15]

    • Causality : Using an incompatible container (e.g., a metal drum for a corrosive acid) can lead to degradation of the container and a chemical spill.[14] Keeping the container closed prevents the release of potentially harmful vapors and protects the lab atmosphere.[14]

  • Segregate from Incompatibles :

    • DO NOT mix this compound waste with bases (e.g., sodium hydroxide, ammonium hydroxide).[8] An acid-base neutralization reaction can generate significant heat.

    • DO NOT mix with strong oxidizing agents (e.g., nitric acid, permanganates, chromic acid).[8][9] Organic compounds, especially those with electron-rich aromatic rings, can react violently with oxidizers.

    • DO NOT mix with halogenated organic waste (e.g., dichloromethane, chloroform).[11] Laboratories are required to maintain separate waste streams for halogenated and non-halogenated solvents to facilitate proper final disposal.[11][16]

  • Label the Container Immediately :

    • As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.[13][14]

    • The label must, at a minimum, include the words "HAZARDOUS WASTE" and the full chemical name: "Waste this compound." [14][17] If it is a solution, list all components and their approximate percentages.[17]

    • Trustworthiness : An accurately labeled container is a self-validating system. It communicates the hazard to everyone in the lab and to the EHS professionals who will handle it, ensuring their safety and regulatory compliance.[15]

Waste Accumulation and Final Disposal

All hazardous waste must be stored in a designated and properly managed location within the laboratory pending pickup.

Protocol for Waste Storage and Disposal
  • Designate a Satellite Accumulation Area (SAA) :

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[15][18] A designated area inside a fume hood or a secondary containment tray in a cabinet is a common choice.[18]

    • The area should be clearly marked with a sign such as "Hazardous Waste Storage Area."[18]

    • The purpose of an SAA is to ensure waste is managed safely in the lab where it is generated, preventing the transport of open waste containers through hallways.

  • Utilize Secondary Containment :

    • Liquid waste containers must be stored in a secondary containment bin or tray.[13] The secondary container must be large enough to hold the entire volume of the largest container within it in case of a leak.

    • Causality : This is a critical failsafe. Should the primary waste container leak, the secondary containment will capture the hazardous material, preventing a large-scale spill and environmental contamination.[13]

  • Monitor Accumulation Limits :

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[15][17] Once a container is full, it must be dated and a request for pickup must be submitted promptly.

  • Arrange for Final Disposal :

    • Contact your institution's EHS department to schedule a waste pickup.[13][17]

    • NEVER pour this compound down the sink or discard it in the regular trash.[11][15] This is illegal and environmentally harmful.

    • EHS professionals will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) where it will be incinerated or otherwise treated in accordance with federal and state regulations.[6]

Emergency Protocol: Spill Management

Accidents can happen, and a clear, rehearsed spill response plan is essential.

  • Evacuate and Alert : Alert personnel in the immediate area of the spill.

  • Assess the Risk : For a small, manageable spill of the solid, proceed with cleanup. For a large spill or a spill of a solution, evacuate the lab and contact EHS or the emergency response number for your institution.

  • Don PPE : At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.[7]

  • Contain and Clean :

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[5][19] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully sweep or scoop the absorbed material and spilled solid into a container.[5]

    • Seal the container, and label it as "Spill Debris with this compound" with a hazardous waste label.

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (like ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[19]

  • Report : Report the spill to your laboratory supervisor and EHS office as required by your institution's policy.

Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: Waste Generation characterize Step 1: Characterize Waste (Non-Halogenated, Nitrated Organic Acid) start->characterize container Step 2: Select Compatible (e.g., HDPE) Container characterize->container label_waste Step 3: Label Container 'HAZARDOUS WASTE' + Full Chemical Name container->label_waste store Step 4: Place in SAA with Secondary Containment label_waste->store is_full Is Container Full or Work Complete? store->is_full add_more Continue Adding Waste is_full->add_more No seal_date Step 5: Seal and Date Container is_full->seal_date Yes add_more->store pickup Step 6: Arrange Pickup via EHS Department seal_date->pickup end_node End: Proper Disposal pickup->end_node

Caption: Decision workflow for compliant disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.